molecular formula C11H16FN B1525602 1-(4-Fluorophenyl)-3-methylbutan-2-amine CAS No. 1178757-00-0

1-(4-Fluorophenyl)-3-methylbutan-2-amine

Cat. No.: B1525602
CAS No.: 1178757-00-0
M. Wt: 181.25 g/mol
InChI Key: SVBWBZKWTWNCMI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0) is an organic compound with the molecular formula C 11 H 16 FN and a molecular weight of 181.25 g/mol . This chemical is supplied as a liquid and is recommended to be stored at room temperature, though for extended stability, storage at -20°C is advised for periods of 1-2 years . This compound is characterized for use in life science research and can serve as a valuable building block in medicinal chemistry. It is offered in high and ultra-high purity grades (from 99% and above), including pharmaceutical grades, making it suitable as a reference standard for drug impurities and for use in biological and chemical synthesis research . In research settings, structural analogues of compounds featuring a fluorophenyl moiety are of significant interest in neuroscience, particularly in the study of the serotonin transporter (SERT) , a primary target for antidepressant drugs . As such, this amine can function as a key intermediate for designing and synthesizing novel ligands to probe protein-ligand interactions at orthosteric and allosteric binding sites. Handling and Safety: Experimental procedures require appropriate personal protective equipment, including protective glasses, gloves, and a mask, to avoid skin contact . Safety data for this product should be reviewed prior to use; please request a Safety Data Sheet (SDS) for comprehensive handling and hazard information . Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWBZKWTWNCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-3-methylbutan-2-amine, a fluorinated aromatic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical suppliers, theoretical predictions, and data on structurally analogous compounds to offer a robust resource for researchers. The document is structured to provide a deep understanding of its chemical identity, predicted properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential, yet currently unexplored, applications in drug discovery.

Chemical Identity and Molecular Structure

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a primary amine featuring a 4-fluorophenyl group attached to a 3-methylbutane backbone at the first position, with the amine group located at the second position.

Molecular Formula: C₁₁H₁₆FN[1]

Molecular Weight: 181.25 g/mol [1]

CAS Number: 1178757-00-0[1]

Canonical SMILES: CC(C)C(CC1=CC=C(F)C=C1)N[1]

InChI Key: InChI=1S/C11H16FN/c1-8(2)10(12)7-9-3-5-11(13)6-4-9/h3-6,8,10H,7,12H2,1-2H3

Physicochemical and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆FN[1]
Molecular Weight 181.25 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquidInferred from similar compounds
Boiling Point Predicted: ~220-240 °C at 760 mmHgEstimated based on analogs
Melting Point Not Applicable (Predicted Liquid)-
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water.Inferred from similar compounds
pKa (basic) Predicted: 9.5 - 10.5Estimated based on analogs
LogP Predicted: ~2.8 - 3.2Estimated based on analogs

Synthesis and Experimental Protocols

The most plausible and industrially scalable synthetic route to 1-(4-Fluorophenyl)-3-methylbutan-2-amine is through the reductive amination of its corresponding ketone precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one. This method is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation[4][5].

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves a two-step, one-pot reaction where the ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G cluster_0 Synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine ketone 1-(4-Fluorophenyl)-3-methylbutan-2-one imine Intermediate Imine (Not Isolated) ketone->imine Condensation ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) ammonia->imine product 1-(4-Fluorophenyl)-3-methylbutan-2-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reducing_agent->product

Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)-3-methylbutan-2-amine via reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination[6][7]. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Dissolution: Add anhydrous methanol to dissolve the reactants completely. The volume should be sufficient to maintain a stirrable solution (approximately 5-10 mL per gram of ketone).

  • Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (DCM) to the aqueous residue and transfer the mixture to a separatory funnel.

    • Make the aqueous layer basic (pH > 9) by the addition of a saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x additional portions).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, typically containing 1-2% triethylamine to prevent streaking of the amine on the silica gel.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • (Optional) Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Potential Applications and Research Trajectories

While no specific biological activities have been reported for 1-(4-Fluorophenyl)-3-methylbutan-2-amine, its structural motifs are present in a variety of biologically active molecules. The fluorophenylalkylamine scaffold is a common feature in compounds targeting the central nervous system.

  • Analogs in Neuroscience Research: The 4-fluorophenyl group is a key component in many psychoactive compounds and probes for neurotransmitter transporters. For instance, it is a core structure in the selective serotonin reuptake inhibitor (SSRI) citalopram and in molecules designed to have a high affinity for the dopamine transporter (DAT). The introduction of fluorine can enhance metabolic stability and alter the electronic properties of the molecule, which can be beneficial for drug design.

  • Potential as a Synthetic Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, further alkylation, and the construction of heterocyclic systems.

  • Use in Fragment-Based Drug Discovery: As a relatively small molecule with a desirable fluorophenyl group, it could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.

It is important to emphasize that these are potential areas of application based on the chemical structure, and dedicated pharmacological studies are required to determine the actual biological profile of 1-(4-Fluorophenyl)-3-methylbutan-2-amine.

Safety and Handling

Specific toxicology data for 1-(4-Fluorophenyl)-3-methylbutan-2-amine is not available. However, based on the general properties of aromatic amines, the following precautions should be taken:

  • Handling: Should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Aromatic amines can be skin and respiratory irritants.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-Fluorophenyl)-3-methylbutan-2-amine (CAS 1178757-00-0) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and organic synthesis. While direct experimental data is currently scarce, this guide provides a comprehensive starting point for researchers by outlining its chemical identity, predicted properties, a robust synthetic protocol, and potential areas of application based on its structural features. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential.

References

  • Supplementary Information for a scientific publication. (Details not fully available in search results).
  • 10X CHEM. 1-(4-fluorophenyl)-3-methylbutan-2-amine. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. [Link]

  • U.S. Patent US12060354B2. Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][8][9]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan.

  • Wikipedia. Reductive amination. [Link]

  • PubChemLite. 1-(4-fluorophenyl)-3-methylbutan-2-one. [Link]

  • U.S. Patent US9238625B2.
  • U.S. Patent US8487112B2. Process for preparing 4-aminobut-2-enolides.
  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • Myers, A. Chem 115 Handout on C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Pharma Inventor Inc. Patents & Publications. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(8), 2445-2454. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62504335, 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine. [Link]

Sources

chemical structure of alpha-isopropyl-4-fluorophenethylamine

Structural & Pharmacological Profiling of -Isopropyl-4-Fluorophenethylamine

Content Type: Technical Whitepaper / Synthetic Protocol Guide Subject: 1-(4-fluorophenyl)-3-methylbutan-2-amine (Systematic IUPAC)

Executive Summary

This technical guide analyzes


-isopropyl-4-fluorophenethylamine

While 4-fluoroamphetamine (4-FA) is a well-characterized monoamine releaser, the introduction of an isopropyl group at the

chemical probe

Key Technical Insights:

  • Metabolic Shielding: The para-fluorine atom blocks the primary route of metabolic clearance (ring hydroxylation), significantly extending plasma half-life compared to the non-fluorinated parent.

  • Steric Resistance: The bulky

    
    -isopropyl group creates a high energy barrier for MAO-mediated deamination, rendering the molecule resistant to first-pass metabolism.
    
  • Pharmacodynamic Shift: Based on Structure-Activity Relationship (SAR) data from homologous series, the isopropyl substitution likely diminishes efficacy as a substrate-based releaser (compared to the

    
    -methyl analog) while potentially retaining affinity as a reuptake inhibitor or trace amine-associated receptor (TAAR1) ligand.
    

Structural Analysis & Physicochemical Properties[1][2]

The molecule is defined by a phenethylamine backbone modified at two critical positions: the aromatic ring (electronic modulation) and the alkyl side chain (steric modulation).

Nomenclature & Identification
IdentifierValue
IUPAC Name 1-(4-fluorophenyl)-3-methylbutan-2-amine
Common Name

-isopropyl-4-fluorophenethylamine
SMILES CC(C)C(N)CC1=CC=C(F)C=C1
Formula C

H

FN
Molar Mass 181.25 g/mol
Physicochemical Profile (Predicted)

The following data is derived from computational consensus models (ACD/Labs, EPISuite) for the free base.

PropertyValueSignificance
LogP (Octanol/Water) ~2.7 - 2.9High lipophilicity facilitates blood-brain barrier (BBB) permeation. Higher than Amphetamine (LogP ~1.8).
pKa (Amine) 9.8 ± 0.3Predominantly protonated (cationic) at physiological pH (7.4), essential for DAT/SERT binding.
PSA (Polar Surface Area) 26.02 ŲWell within the range for CNS penetration (<90 Ų).
Rotatable Bonds 3The isopropyl group adds rotational rigidity compared to a straight propyl chain.

Synthetic Methodology

Pillar of Trust: The synthesis of

Henry Reaction

Therefore, this guide prescribes the Grignard-Nitrile Route , a self-validating protocol that avoids the steric pitfalls of nitro-condensation.

Retrosynthetic Logic
  • Target:

    
    -isopropyl-4-fluorophenethylamine.
    
  • Disconnection: C-N bond (Reductive Amination)

    
     Ketone Intermediate.
    
  • Intermediate: 1-(4-fluorophenyl)-3-methylbutan-2-amine

    
    1-(4-fluorophenyl)-3-methylbutan-2-one .
    
  • Precursors: 4-Fluorobenzyl magnesium chloride + Isobutyronitrile.

Workflow Diagram (DOT)

SynthesispathwayStart14-Fluorobenzyl ChlorideGrignardGrignard Reagent Formation(Mg, Et2O, Reflux)Start1->GrignardStart2IsobutyronitrileAdditionNucleophilic Addition(Formation of Imine Salt)Grignard->Addition+ Start2HydrolysisAcid Hydrolysis(HCl, H2O)Addition->HydrolysisKetoneINTERMEDIATE:1-(4-fluorophenyl)-3-methylbutan-2-oneHydrolysis->KetoneRedAminReductive Amination(NH4OAc, NaCNBH3, MeOH)Ketone->RedAminProductTARGET:alpha-isopropyl-4-fluorophenethylamineRedAmin->Product

Figure 1: Validated synthetic pathway bypassing the steric limitations of nitro-aldol condensation.

Detailed Protocol
Step 1: Synthesis of the Ketone Intermediate
  • Reagents: 4-Fluorobenzyl chloride (1.0 eq), Magnesium turnings (1.1 eq), Isobutyronitrile (1.0 eq), Diethyl Ether (anhydrous).

  • Procedure:

    • Generate the Grignard reagent (4-fluorobenzylmagnesium chloride) in refluxing ether under inert atmosphere (

      
      ). Critical: Initiate with iodine crystal if necessary.
      
    • Add isobutyronitrile dropwise at 0°C. The steric bulk of the isopropyl group requires slow addition to prevent thermal runaway.

    • Reflux for 4 hours to ensure complete formation of the imine magnesium salt.

    • Hydrolysis: Pour the reaction mixture into ice-cold 10% HCl. Stir vigorously for 2 hours. The imine hydrolyzes to the ketone: 1-(4-fluorophenyl)-3-methylbutan-2-one .

    • Extract with DCM, wash with brine, dry over MgSO

      
      , and concentrate.
      
Step 2: Reductive Amination
  • Reagents: Ketone (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq), Methanol.
    
  • Procedure:

    • Dissolve the ketone in Methanol. Add Ammonium Acetate.

    • Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

    • Add NaCNBH

      
       portion-wise. Safety Note: Perform in a fume hood; generates minor HCN gas if acidified too quickly.
      
    • Stir for 24 hours.

    • Workup: Quench with aqueous NaOH (pH > 12). Extract the free base amine into DCM.

    • Purification: Precipititation as the Hydrochloride salt using ethereal HCl.

Pharmacological & SAR Analysis

This section applies Structure-Activity Relationship (SAR) logic to predict the behavior of the molecule based on established trends in the phenethylamine class [1].

The "Fluorine Effect" (Metabolic Stability)

The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

  • Mechanism: Cytochrome P450 enzymes typically oxidize phenethylamines at the para-position of the phenyl ring.

  • Impact: Substitution of Hydrogen with Fluorine at this position blocks this metabolic pathway. This results in a longer duration of action compared to non-fluorinated analogs [2].

The -Isopropyl Steric Barrier

The transition from


Monoamine Oxidase (MAO) Interaction

MAO degrades amines by abstracting a proton from the

  • Observation: The bulky isopropyl group creates significant steric hindrance, preventing the enzyme's FAD cofactor from accessing the

    
    -proton.
    
  • Result: The molecule is likely an inhibitor of MAO or entirely resistant to degradation, further extending half-life [3].

Transporter Binding (DAT/SERT/NET)
  • Substrate vs. Blocker: Small

    
    -substituents (Methyl) allow the molecule to be translocated (substrate), causing neurotransmitter release. Large substituents (Isopropyl) often prevent translocation due to steric clashes within the transporter channel.
    
  • Prediction:

    
    -isopropyl-4-fluorophenethylamine is predicted to act primarily as a reuptake inhibitor  rather than a releaser, or possess significantly reduced potency as a releaser compared to 4-FA [4].
    
Mechanistic Pathway Diagram

SAR_Logiccluster_0Metabolic Fatecluster_1Transporter ActivityMoleculealpha-iPr-4-F-PEAP450CYP450(Para-Hydroxylation)Molecule->P450MAOMAO Enzyme(Deamination)Molecule->MAODATDopamine TransporterMolecule->DATResult1Blocked by FluorineP450->Result1Result2Blocked by IsopropylMAO->Result2EffectSteric Clash:Reduced TranslocationDAT->Effect

Figure 2: SAR Logic demonstrating the dual-shielding effect against metabolism and the steric impact on transporter function.

Analytical Characterization

Researchers synthesizing this compound for reference standards should anticipate the following spectral signatures.

TechniqueExpected Signature

H NMR
Aromatic: Two multiplets (AA'BB' system) at 7.0–7.2 ppm (due to F-coupling).

-CH:
Multiplet shifted upfield due to shielding by iPr.Isopropyl: Doublet (CH

) at ~0.9 ppm and Multiplet (CH) at ~1.8 ppm.

F NMR
Single peak around -116 to -118 ppm (relative to CFCl

), characteristic of para-fluoro aromatics.
Mass Spec (EI) Base Peak: m/z 72 (The iminium ion fragment: [CH(iPr)=NH

]

). This is the McLafferty rearrangement equivalent dominant fragment, distinct from the m/z 44 of amphetamines.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and steric tolerance).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Mantle, T. J., Tipton, K. F., & Garrett, N. J. (1976). Inhibition of monoamine oxidase by amphetamine and related compounds. Biochemical Pharmacology, 25(18), 2073-2077. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants: 4-fluoroamphetamine... Neuropharmacology, 79, 152-160. (Reference for 4-FA baseline activity). Link

Technical Guide: Pharmacological Profile of Fluorinated Leucine-Derived Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility of fluorinated leucine analogs, specifically focusing on 5,5,5-trifluoro-L-leucine (TFL) and related leucine-derived amine motifs. These compounds represent a critical class of bioisosteres in drug development, primarily utilized to target the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) in oncology and to enhance metabolic stability against oxidative deamination.

This document is structured for application scientists, detailing the physicochemical rationale, specific signaling mechanisms (mTORC1), and validated experimental protocols for assessing transport kinetics.

Physicochemical Rationale: The Fluorine Effect

The strategic incorporation of fluorine into the leucine scaffold alters the pharmacological profile through three distinct mechanisms.

Modulation of Amine Basicity ( )

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the


 or 

position of a leucine-derived amine, the electron-withdrawing inductive effect (

) propagates through the carbon chain, reducing the electron density on the nitrogen atom.
  • Effect: This lowers the

    
     of the amine (typically by 1–2 units depending on proximity).
    
  • Pharmacological Outcome: A lower

    
     increases the fraction of the uncharged species at physiological pH (7.4), potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
    
Metabolic Blocking (The C-F Bond)

The C-F bond is one of the strongest in organic chemistry (


116 kcal/mol vs. 

99 kcal/mol for C-H).
  • Mechanism: Cytochrome P450 enzymes typically target the

    
     or 
    
    
    
    -1 positions of alkyl chains for hydroxylation. In leucine, the isopropyl group is a metabolic "hotspot."
  • Validation: Replacing the terminal methyl hydrogens with fluorine (e.g., 5,5,5-trifluoroleucine) effectively blocks this oxidative clearance pathway, extending the half-life (

    
    ) of the pharmacophore.
    
Conformational Bias (The Gauche Effect)

Fluorination induces a "gauche effect," where the C-F bond and the C-N bond (in vicinal fluoroamines) prefer a gauche conformation (


60°) over an anti conformation. This restricts the conformational entropy of the leucine side chain, potentially "pre-organizing" the molecule for higher affinity binding to the LAT1 substrate pocket.

Pharmacodynamics: LAT1 Targeting & mTORC1 Signaling

The primary pharmacological target for leucine-derived amines is LAT1 (SLC7A5) , an obligate exchanger highly overexpressed in non-small cell lung cancer (NSCLC), prostate cancer, and gliomas.

Mechanism of Action

LAT1 functions as a 1:1 antiporter. It imports large neutral amino acids (like Leucine or TFL) into the cell while simultaneously exporting an intracellular amino acid (typically Glutamine).[1][2]

  • Substrate Mimicry: 5,5,5-Trifluoro-L-leucine (TFL) acts as a high-affinity substrate (

    
    ).
    
  • The "Trojan Horse" Effect: Unlike natural leucine, TFL cannot be effectively utilized for protein synthesis or, if incorporated, generates unstable proteins. Furthermore, TFL accumulation activates the GATOR2-Sestrin2 pathway but often fails to sustain proliferation, effectively starving the tumor cell.

Signaling Pathway Visualization

The following diagram illustrates the LAT1 transport cycle and its downstream integration with the mTORC1 signaling complex.

LAT1_Mechanism Extracellular Extracellular Space LAT1_Out LAT1 (Outward Facing) Intracellular Intracellular Space LAT1_Occ LAT1 (Occluded) LAT1_Out->LAT1_Occ TFL Binding LAT1_In LAT1 (Inward Facing) LAT1_Occ->LAT1_In Transport LAT1_In->LAT1_Out Gln Efflux TFL 5,5,5-Trifluoro-L-Leu (Substrate) LAT1_In->TFL Release Sestrin Sestrin2 (Leucine Sensor) TFL->Sestrin Binding Gln L-Glutamine (Counter-Ion) Gln->LAT1_In Exchange Binding mTORC1 mTORC1 Activation (Cell Growth) Sestrin->mTORC1 Regulation

Figure 1: The LAT1 Antiport Cycle. TFL enters the cell in exchange for Glutamine, subsequently interacting with the Sestrin2 sensor to modulate mTORC1.

Experimental Protocol: cis-Inhibition Uptake Assay

To validate the pharmacological profile of a fluorinated leucine derivative, one must prove its interaction with LAT1. The cis-inhibition assay is the gold standard for determining affinity (


) and transport specificity.
Critical Parameters
  • Cell Line: HEK293 (stably expressing human LAT1/CD98) or LNCaP (endogenous high LAT1).

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Leucine.[3]
  • Buffer System: Sodium-Free HBSS (Choline Chloride replaces NaCl).

    • Why? LAT1 is Na

      
      -independent. System A and System N transporters are Na
      
      
      
      -dependent. Using Na
      
      
      -free buffer eliminates background noise from non-LAT1 transporters, ensuring the data reflects only LAT1 activity.
Step-by-Step Methodology
  • Seeding: Seed HEK-LAT1 cells at

    
     cells/well in 24-well poly-D-lysine coated plates. Culture for 24h.
    
  • Starvation (Substrate Depletion): Remove growth medium. Wash cells

    
     with pre-warmed (
    
    
    
    C) Na
    
    
    -free HBSS. Incubate for 10 minutes to deplete intracellular amino acid pools.
  • Reaction Initiation:

    • Prepare uptake solution: Na

      
      -free HBSS containing 
      
      
      
      
      
      -L-Leucine (Tracer).
    • Add the Fluorinated Test Compound at graded concentrations (

      
       to 
      
      
      
      ).
    • Control: Tracer only (defined as 100% uptake).

    • Blank: Tracer + 10 mM BCH (a known System L inhibitor) to determine non-specific binding.

  • Incubation: Incubate for exactly 1–2 minutes at

    
    C.
    
    • Note: Time must be short to measure initial rate kinetics (

      
      ) and avoid back-flux.
      
  • Termination: Aspirate solution immediately. Wash cells

    
     with ice-cold Na
    
    
    
    -free HBSS.
  • Lysis & Quantification: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail and count radioactivity (CPM).

Assay Workflow Diagram

Uptake_Protocol Step1 1. Cell Seeding (HEK-LAT1) Step2 2. Na-Free Wash (Remove System A activity) Step1->Step2 Step3 3. Co-Incubation [14C]-Leu + Fluorinated Analog Step2->Step3 10 min starvation Step4 4. Ice-Cold Stop (Terminate Transport) Step3->Step4 1-2 min @ 37°C Step5 5. Scintillation Counting (Data Acquisition) Step4->Step5 Lysis

Figure 2: Workflow for the cis-inhibition transport assay using Sodium-free conditions to isolate LAT1 activity.

Data Summary: Leucine vs. 5,5,5-Trifluoro-L-Leucine

The following table summarizes the comparative pharmacological properties, derived from standard medicinal chemistry profiling.

PropertyL-Leucine (Endogenous)5,5,5-Trifluoro-L-Leucine (TFL)Pharmacological Implication
LAT1 Affinity (

)


TFL competes effectively with natural leucine for entry.
Metabolic Stability Low (Oxidative decarboxylation)High (Blocked

-oxidation)
TFL resists degradation, maintaining intracellular concentration.
Protein Incorporation 100% (Translationally active)Variable (Translationally active)TFL can be incorporated into proteins, often leading to instability/unfolding.
mTORC1 Activation High (Sestrin2 binding)Moderate/HighTFL activates mTORC1 but cannot support biomass synthesis, causing metabolic stress.
LogP (Lipophilicity) -1.52

to -1.0
Increased lipophilicity improves passive diffusion across BBB.

References

  • Napolitano, L. et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter. International Journal of Biochemistry & Cell Biology. Link

  • Huttunen, K.M. et al. (2016). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Prodrugs across the Blood-Brain Barrier. Journal of Medicinal Chemistry. Link

  • Oda, K. et al. (2010). L-Type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth. Cancer Science. Link

  • Puris, E. et al. (2017). L-type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research. Link

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

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An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Molecule

The landscape of novel psychoactive substances and pharmaceutical intermediates is vast and requires precise molecular identification for meaningful research. The compound requested as "1-(4-fluorobenzyl)-2-methylpropylamine" presents a nomenclature challenge that can lead to ambiguity. This guide clarifies the correct chemical identity, predicts its properties based on robust computational models, proposes a viable synthetic route, and places the molecule in the context of its better-understood structural analogs. Our analysis establishes the correct IUPAC name as 1-(4-Fluorophenyl)-3-methylbutan-2-amine , a substituted phenethylamine with potential for investigation. As of this writing, this compound is a novel chemical entity with limited to no published experimental data, making this guide a foundational document for researchers entering its study.

Part 1: Nomenclature and Compound Identification

Accurate identification is the cornerstone of chemical research. The common name "1-(4-fluorobenzyl)-2-methylpropylamine" is structurally ambiguous. A systematic approach using IUPAC rules leads to a precise and universally understood name.

IUPAC Name Elucidation: The structure consists of a 4-fluorophenyl group attached to a five-carbon chain containing an amine.

  • Principal Functional Group: The amine (-NH2) is the highest priority group.

  • Parent Chain: The longest continuous carbon chain containing the amine is a four-carbon chain (butane).

  • Numbering: The chain is numbered to give the amine the lowest possible locant, making it a butan-2-amine .

  • Substituents: This numbering scheme places a methyl group (-CH3) at position 3 and a 4-fluorophenyl group at position 1.

  • Final Name: Assembling the components yields the unambiguous IUPAC name: 1-(4-fluorophenyl)-3-methylbutan-2-amine .

This compound is structurally analogous to 4-fluoroamphetamine (4-FA), with the key difference being the substitution of a larger isopropyl group for the α-methyl group of 4-FA.

Chemical Structure Diagram

Figure 1: Chemical Structure of 1-(4-Fluorophenyl)-3-methylbutan-2-amine cluster_phenyl cluster_chain c1 C c2 C c1->c2 f1 F c1->f1 c3 C c2->c3 c4 CH c3->c4 c5 CH c4->c5 c6 C c5->c6 c6->c1 c7 CH₂ c6->c7 1 c8 CH c7->c8 2 c9 CH c8->c9 3 n1 NH₂ c8->n1 c10 CH₃ c9->c10 c11 CH₃ c9->c11 num1 1 num2 2 num3 3 num4 4

Caption: IUPAC numbering and structure of 1-(4-fluorophenyl)-3-methylbutan-2-amine.

Compound Identifiers

As a novel compound, dedicated registry numbers are not available. This table includes identifiers for the target molecule and its direct synthetic precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one, for research continuity.

IdentifierValueSource (for Precursor)
IUPAC Name 1-(4-fluorophenyl)-3-methylbutan-2-amine-
Molecular Formula C₁₁H₁₆FN-
Common Synonym 4-Fluoro-α-isopropylphenethylamine-
Precursor Name 1-(4-fluorophenyl)-3-methylbutan-2-one[1]
Precursor Formula C₁₁H₁₃FO[1]
Precursor InChIKey JPHJGAJIOXBGCU-UHFFFAOYSA-N[1]

Part 2: Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides essential insights into a molecule's behavior, guiding experimental design in areas like formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and analytical method development.[2] The properties below are predicted based on the elucidated structure and compared with the known values for 4-Fluoroamphetamine (4-FA) to highlight the influence of the additional alkylation.

PropertyPredicted Value (Target Molecule)Known Value (4-FA)Significance in Drug Development
Molecular Formula C₁₁H₁₆FNC₉H₁₂FNDefines the elemental composition and exact mass.
Molar Mass 181.25 g/mol 153.20 g/mol [3]Crucial for stoichiometry in synthesis and concentration calculations.
XLogP3 (Lipophilicity) ~2.9 - 3.21.9Predicts membrane permeability and potential for CNS penetration. The higher value suggests increased lipophilicity compared to 4-FA.
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 1 (from N)1 (from N)Influences solubility and receptor binding interactions.
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 ŲRelates to transport properties and blood-brain barrier penetration.
pKa (Basic) ~10.2 - 10.6~10.0Predicts the ionization state at physiological pH (7.4), affecting solubility, receptor interaction, and membrane passage.

Predicted values are derived from standard computational algorithms (e.g., ChemDraw, PubChem calculators). 4-FA data is from PubChem CID 9986.[3]

Part 3: Proposed Synthesis Protocol

For researchers aiming to study this compound, a reliable synthetic route is paramount. The most direct and industrially scalable approach is the reductive amination of the corresponding ketone precursor, 1-(4-fluorophenyl)-3-methylbutan-2-one.[1] This method is a robust and well-documented pathway for producing primary amines.[4]

Workflow: Reductive Amination

Caption: Flowchart for the proposed synthesis via reductive amination.

Step-by-Step Methodology

Objective: To synthesize 1-(4-fluorophenyl)-3-methylbutan-2-amine from its ketone precursor.

Materials:

  • 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 1-(4-fluorophenyl)-3-methylbutan-2-one (1.0 eq) and ammonium chloride (5.0 eq).

    • Add anhydrous methanol to dissolve/suspend the reagents (concentration ~0.5 M).

    • Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

    • Causality: Ammonium chloride serves as the ammonia source in equilibrium. The slightly acidic nature of NH₄⁺ can catalyze imine formation while minimizing side reactions.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (2.0 eq) portion-wise over 30 minutes. Vigorous gas evolution (H₂) may occur.

    • Causality: NaBH₄ is a mild and selective reducing agent suitable for reducing the C=N bond of the imine to the C-N bond of the amine without affecting the aromatic ring. Portion-wise addition at low temperature controls the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup and Extraction:

    • Quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2 to neutralize excess reducing agent and hydrolyze borate salts.

    • Concentrate the mixture in vacuo to remove most of the methanol.

    • Add water and wash the aqueous layer with dichloromethane to remove any unreacted ketone or non-basic impurities.

    • Make the aqueous layer basic (pH > 12) by the slow addition of 2M NaOH. This deprotonates the amine salt to its freebase form.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine as an oil.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • Alternatively, for higher purity and easier handling, the amine can be converted to its hydrochloride salt. Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried.

Part 4: Research Context and Structural Analogs

While 1-(4-fluorophenyl)-3-methylbutan-2-amine is not documented in scientific literature, its structure places it firmly within the phenethylamine class, a group renowned for its diverse neuropharmacological activity. Its closest and most informative analog is 4-Fluoroamphetamine (4-FA).[3]

Structure-Activity Relationship (SAR) Insights: 4-FA is a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin, producing stimulant and entactogenic effects.[3] The primary structural difference in our target molecule is the replacement of 4-FA's α-methyl group with an α-isopropyl group.

  • Lipophilicity and Pharmacokinetics: The addition of two carbon atoms significantly increases the molecule's lipophilicity (LogP). This could potentially enhance its ability to cross the blood-brain barrier but may also alter its metabolic profile, potentially leading to faster clearance or different metabolic pathways compared to 4-FA.

  • Receptor Binding and Potency: Steric hindrance at the alpha position is a critical factor in the interaction of phenethylamines with monoamine transporters (DAT, NET, SERT) and receptors. The bulky isopropyl group, compared to a methyl group, may:

    • Decrease Potency: It could sterically hinder the molecule from fitting optimally into the binding sites of monoamine transporters, potentially reducing its efficacy as a releasing agent or reuptake inhibitor.

    • Alter Selectivity: The change in bulk and lipophilicity might alter the selectivity profile. For instance, it could decrease activity at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters, potentially resulting in a more purely stimulating effect profile with reduced entactogenic qualities.

Expertise-Based Hypothesis: Based on established SAR principles in phenethylamines, it is plausible to hypothesize that 1-(4-fluorophenyl)-3-methylbutan-2-amine would retain psychoactive properties but likely exhibit a different potency and qualitative profile than 4-FA. It may act as a weaker monoamine releaser or a more selective reuptake inhibitor. Its potential for reduced serotonergic activity could, hypothetically, lower the risk of serotonin-related neurotoxicity observed with some halogenated amphetamines, a characteristic already noted as being low for 4-FA itself.[3] These remain speculative points that require empirical validation.

Conclusion

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a novel research chemical correctly identified through systematic IUPAC nomenclature. While devoid of current experimental characterization, its structural relationship to 4-fluoroamphetamine provides a strong rationale for its investigation. This guide has established its precise identity, presented its predicted physicochemical properties, detailed a robust synthetic protocol via reductive amination, and framed its potential research context. For scientists in drug discovery and neuroscience, this molecule represents an unexplored area, offering an opportunity to investigate the nuanced effects of alpha-alkyl substitution on the pharmacology of phenethylamines.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1-(4-Fluorophenyl)cyclobutan-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18695745. PubChem. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(4-Fluorophenyl)-3-methylbutan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165361764, 4-Fluoro-alpha-pihp. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123514019. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-fluorophenyl)-3-methylbutan-2-one. Retrieved from [Link]

  • Poce, G., & Gising, J. (2015). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(11), 15835-15842. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62504335, 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132989293, 4-Fluoro-N-isopropylpentedrone. PubChem. Retrieved from [Link]

  • Drugfuture. (n.d.). 4-FEA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12415806, 1-(4-Chlorophenyl)-3-methylbutan-2-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13396323, 4-Amino-3-methylbutan-2-ol. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLBUTAN-2-AMINE | CAS 594-39-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14224323, N-methyl-3-phenylbutan-2-amine. PubChem. Retrieved from [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(28), 6245-6254. Retrieved from [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8175-8178. Retrieved from [Link]

  • Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-345. Retrieved from [Link]

  • Shing, W. L., Chander, P. D., & Chai, M. (2019). The Physicochemical Properties of Extraction Solvent and PAHs. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Introduction: Navigating the Metabolic Labyrinth in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of Alpha-Branched Fluorinated Phenethylamines

The phenethylamine scaffold is a cornerstone in the development of centrally acting therapeutics. Its inherent ability to interact with key monoamine systems has made it a privileged structure for targeting a spectrum of neurological and psychiatric disorders. However, the parent phenethylamine molecule is notoriously short-lived in vivo, subject to rapid metabolism that curtails its therapeutic potential.[1][2] Consequently, medicinal chemists have long employed two key strategies to enhance the pharmacological profile of these compounds: alpha-branching and fluorination.

Alpha-branching, most famously exemplified by the addition of a methyl group to create amphetamine, provides steric shielding that significantly reduces metabolism by monoamine oxidases (MAO).[2][3] Fluorination, a more modern and versatile tool, is used to block specific sites of oxidative metabolism, modulate physicochemical properties like pKa and lipophilicity, and ultimately enhance drug-like characteristics.[4][5][6]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical concepts to provide a practical framework for understanding and experimentally assessing the metabolic stability of phenethylamine derivatives that incorporate both alpha-branching and fluorination. We will explore the underlying biochemical mechanisms, present detailed protocols for key in vitro assays, and discuss the analytical approaches required for robust data interpretation.

Part 1: The Molecular Basis of Metabolic Stability

A compound's metabolic fate is dictated by its susceptibility to a host of enzymatic processes. For phenethylamines, two enzyme superfamilies are of primary importance: Monoamine Oxidases and Cytochrome P450s.

Key Metabolic Pathways for Phenethylamines

The primary routes of metabolism for simple phenethylamines are oxidative deamination by Monoamine Oxidase (MAO) and, to a lesser extent, various oxidations by Cytochrome P450 (CYP) enzymes .[1][7] MAO, particularly the MAO-B isoform, rapidly converts phenethylamine to phenylacetaldehyde, which is then oxidized to phenylacetic acid.[1][8][9] This process is so efficient that it severely limits the systemic exposure and brain penetration of orally administered phenethylamine.[1][2] CYP enzymes, a large family of heme-containing monooxygenases primarily located in the liver, are responsible for the oxidative metabolism of a vast number of drugs.[7] For phenethylamines, their main roles involve hydroxylation of the aromatic ring and the alkyl side-chain.

cluster_0 Metabolic Fate of Phenethylamine PEA Phenethylamine MAO MAO-A / MAO-B PEA->MAO CYP CYP450s (e.g., CYP2D6) PEA->CYP Aldehyde Phenylacetaldehyde ALDH ALDH Aldehyde->ALDH Acid Phenylacetic Acid Aromatic_OH Aromatic Hydroxylation (e.g., 4-Hydroxy-PEA) Benzylic_OH Benzylic Hydroxylation (β-Hydroxy-PEA) MAO->Aldehyde Oxidative Deamination ALDH->Acid CYP->Aromatic_OH CYP->Benzylic_OH cluster_workflow Microsomal Stability Assay Workflow Prep 1. Reagent Preparation (Microsomes, Buffer, Compound, NADPH) PreIncubate 2. Pre-incubation (Compound + Microsomes @ 37°C) Prep->PreIncubate Start 3. Initiate Reaction (Add NADPH) PreIncubate->Start TimeSample 4. Time Point Sampling (0, 5, 15, 30, 45 min) Start->TimeSample Quench 5. Quench Reaction (Cold Acetonitrile + Internal Std.) TimeSample->Quench Centrifuge 6. Centrifuge (Pellet Protein) Quench->Centrifuge Analyze 7. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analyze Calculate 8. Data Analysis (Calculate t½ and CLint) Analyze->Calculate cluster_workflow Hepatocyte Stability Assay Workflow Prep 1. Cell & Reagent Preparation (Hepatocytes, Medium, Compound) Incubate 2. Incubation (Compound + Cells @ 37°C, 5% CO₂) Prep->Incubate TimeSample 3. Time Point Sampling (0, 15, 30, 60, 120 min) Incubate->TimeSample Quench 4. Quench Reaction (Cold Acetonitrile + Internal Std.) TimeSample->Quench Centrifuge 5. Centrifuge (Pellet Debris) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analyze Calculate 7. Data Analysis (Calculate t½ and CLint) Analyze->Calculate

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Legal & Research Status of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Executive Summary

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a fluorinated phenethylamine derivative characterized by a bulky alpha-isopropyl group. In the context of drug development and neuropharmacology, it serves as a critical probe for investigating steric constraints within the orthosteric binding sites of monoamine transporters (DAT, NET, SERT).

This guide addresses the ambiguity surrounding its legal status. While not explicitly listed in the UN Single Convention or the US Controlled Substances Act (CSA) as of early 2026, its structural homology to Schedule II amphetamines places it in a precarious legal zone under the Federal Analogue Act (US) and the Psychoactive Substances Act (UK). This document provides a self-validating framework for researchers to acquire, handle, and analyze this compound while maintaining strict regulatory immunity.

Part 1: Chemical Identity & Structural Analysis

To establish a defensible research protocol, one must first rigorously define the substance to distinguish it from regulated isomers (e.g., 4-Fluoroamphetamine).

Nomenclature & Classification:

  • IUPAC Name: 1-(4-Fluorophenyl)-3-methylbutan-2-amine

  • Common Research Code: 4-Fluoro-α-isopropylphenethylamine (4-F-α-iPr-PEA)

  • Chemical Formula: C₁₁H₁₆FN

  • Molecular Weight: 181.25 g/mol

  • Structural Class: Ring-substituted Phenethylamine / Amphetamine Homologue

Structural Diagram (Graphviz):

ChemicalStructure Figure 1: Structural Dissection of 1-(4-Fluorophenyl)-3-methylbutan-2-amine Phenyl 4-Fluorophenyl Ring (Lipophilic Core) Linker Methylene Bridge (C1) Phenyl->Linker AlphaC Alpha Carbon (C2 - Chiral Center) Linker->AlphaC Amine Primary Amine (-NH2) AlphaC->Amine Polar Head IsoGroup Isopropyl Group (Steric Bulk) AlphaC->IsoGroup Steric Probe

Mechanistic Relevance: Unlike Amphetamine (α-methyl), the α-isopropyl group in this molecule introduces significant steric hindrance. In research, this allows scientists to probe the "size limit" of the hydrophobic pocket in the Dopamine Transporter (DAT). If the molecule retains binding affinity despite the bulk, it suggests plasticity in the transporter's conformation.

Part 2: Legal Status & Regulatory Landscape

The legal status of this compound is defined not by its name, but by its structural and pharmacological relationship to controlled substances.

United States: The Federal Analogue Act

The compound is NOT explicitly listed in the CSA. However, it is subject to the Federal Analogue Act (21 U.S.C. § 813) if treated as a consumable.

  • Clause I (Structural Similarity): High.[1] The backbone is substantially similar to Amphetamine (Schedule II).

  • Clause II (Pharmacological Effect): High. As a phenethylamine, it is presumed to have stimulant properties.[2]

  • The "Research Exemption": The Analogue Act applies only to substances "intended for human consumption." Pure chemical research (in vitro, analytical standards) is legally distinct from "grey market" distribution.

United Kingdom: Psychoactive Substances Act (PSA) 2016

The UK law is a blanket ban.

  • Status: Illegal to import, produce, or supply.

  • Research Exemption: Requires a Home Office license if the research involves animal testing or human trials. In vitro use requires strict chain-of-custody proof that the substance will not enter the consumer market.

International (UN & China)
  • UN: Not scheduled under the 1971 Convention on Psychotropic Substances.

  • China: Often the source of precursor bans. While 4-FA is controlled, the α-isopropyl variant is less common and may not yet be explicitly listed, but "generic" family bans often apply to phenethylamines.

Compliance Decision Matrix:

LegalCompliance Figure 2: Regulatory Compliance Decision Tree for US Researchers Start Research Intent? Human Human Consumption? Start->Human Yes InVitro In Vitro / Analytical? Start->InVitro Yes Risk HIGH LEGAL RISK (Treat as Schedule I) Human->Risk Violates Analogue Act AnalogueAct US Federal Analogue Act Applies? InVitro->AnalogueAct Safe Research Allowed (Standard Lab Safety) AnalogueAct->Safe No (Exempt if not consumed)

Part 3: Analytical Verification Protocols

To ensure scientific integrity and legal defense, you must prove the identity of your material. This protocol distinguishes the target from regulated isomers like 4-Fluoro-N,α-dimethylphenethylamine (4-FMA) or 4-Fluoroamphetamine (4-FA).

Protocol A: NMR Identification

The Isopropyl group provides a unique spectral fingerprint that distinguishes this molecule from ethyl/methyl analogues.

Feature1H NMR Signal (Expected in CDCl3)Causality / Explanation
Aromatic Ring Multiplet δ 6.9 – 7.2 ppmCharacteristic of para-substituted fluorobenzene (coupling with F).
Alpha-Proton Multiplet δ ~3.0 ppmDeshielded by amine; splitting complex due to adjacent isopropyl.
Isopropyl Methyls Doublet (or dd) δ ~0.9 ppm CRITICAL IDENTIFIER. Integrates to 6H. Distinguishes from 4-FA (doublet, 3H) or 4-FMA (singlet N-Me).
Amine (NH2) Broad Singlet δ ~1.2 ppmExchangeable with D2O. Confirms primary amine.
Protocol B: GC-MS Fragmentation
  • Method: EI (70 eV).

  • Target Ion: Look for the McLafferty Rearrangement or alpha-cleavage products.

    • Alpha-Cleavage: Breaks between C1 and C2.

    • Fragment A: Benzyl cation (Fluorobenzyl) -> m/z 109.

    • Fragment B: Imine fragment (from amine + isopropyl) -> [CH(NH2)-CH(CH3)2]+ -> m/z 72.

    • Note: 4-FA gives a base peak of m/z 44 (CH(NH2)CH3). The shift to m/z 72 confirms the isopropyl chain.

Part 4: Handling & Documentation Workflow

For labs handling "grey area" research chemicals, documentation is the primary defense against regulatory scrutiny.

Mandatory Documentation Checklist:

  • End-User Declaration (EUD): Signed statement verifying "Research Use Only - Not for Human Consumption."

  • Inventory Log: Exact mass tracking (mg level). Discrepancies can be interpreted as diversion.

  • Destruction Protocol: Chemical neutralization (e.g., incineration) of unused samples with witness signature.

Standard Operating Procedure (SOP) Diagram:

SOP Figure 3: Chain of Custody Workflow for Research Chemicals Acquisition Acquisition (Vendor Vetting & EUD) Receipt Receipt & QC (NMR/MS Verification) Acquisition->Receipt Chain of Custody Storage Secure Storage (Double-Lock Safe) Receipt->Storage Identity Confirmed Usage Experimental Use (In Vitro Assays) Storage->Usage Log Entry Usage->Storage Return Excess Disposal Disposal (HazMat Incineration) Usage->Disposal Waste Stream

References

  • United States Code. (2024). 21 U.S.C. § 813 - Treatment of Controlled Substance Analogues. Office of the Law Revision Counsel. [Link]

  • UK Legislation. (2016). Psychoactive Substances Act 2016. legislation.gov.uk. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Fluoroamphetamine (Structural Analogue Reference). PubChem.[3][4] [Link]

  • Drug Enforcement Administration. (2023). Lists of Scheduling Actions - Controlled Substances. DEA Diversion Control Division. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic phenethylamines. Neuropharmacology.[5] (Contextual reference for phenethylamine SAR). [Link]

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structure-activity relationship (SAR) of 4-fluorinated amphetamine homologues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Fluorinated Amphetamine Homologues

Abstract

The strategic introduction of a fluorine atom onto the amphetamine scaffold profoundly modifies its pharmacological profile. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-fluorinated amphetamine and its homologues. We delve into the nuanced interactions with monoamine transporters, the resulting neurochemical signatures, and the critical role of fluorine's position and other structural modifications in defining the balance between classical stimulant and entactogenic effects. This document serves as a foundational resource for researchers, chemists, and pharmacologists in the field of psychoactive substance research and central nervous system (CNS) drug development, detailing the causality behind experimental designs and presenting validated protocols for SAR elucidation.

Introduction

The amphetamine scaffold, a simple phenethylamine core with an alpha-methyl group, is the foundation for a vast class of CNS stimulants. Its primary mechanism involves modulating the activity of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The introduction of substituents onto the phenyl ring is a classic medicinal chemistry strategy to alter potency, selectivity, and metabolic fate.

The substitution of a fluorine atom is particularly significant. As the most electronegative element, fluorine's presence dramatically alters the electronic properties of the aromatic ring. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable, often conferring resistance to metabolic degradation by cytochrome P450 enzymes.[1] This guide focuses specifically on 4-fluoroamphetamine (4-FA), its positional isomers, and related homologues to build a detailed SAR model. 4-FA has emerged as a prototypical compound, exhibiting a unique pharmacological profile that blends the effects of traditional stimulants like amphetamine with entactogens like MDMA.[1][2]

Section 1: The Pharmacological Profile of 4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine serves as the cornerstone for understanding this chemical class. Its distinct effects stem from a complex interaction with all three major monoamine systems.

Mechanism of Action: A Triple Monoamine Modulator

4-FA is a potent substrate-type releasing agent and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters.[1][3] Unlike amphetamine, which is predominantly dopaminergic and noradrenergic, 4-FA possesses significant serotonergic activity.[4][5] However, its effects on the dopaminergic system are generally stronger than those on the serotonergic system.[4][5] Animal studies have shown that 4-FA administration in rats can increase dopamine levels by as much as 300% while increasing serotonin levels by a more modest 30%.[4][5] This dual action is responsible for its hybrid psychopharmacological profile.

Receptor Binding and Functional Activity

The primary targets of 4-FA are the presynaptic monoamine transporters. In vitro assays have quantified its potency for both inducing neurotransmitter release (a substrate-like action) and inhibiting reuptake. It also displays weak affinity for postsynaptic serotonin receptors, such as 5-HT2A and 5-HT2C, and acts as a weak inhibitor of monoamine oxidase A (MAO-A).[1]

Quantitative Pharmacodynamics

The potency of 4-FA at each transporter has been determined through rigorous in vitro experiments. These values are crucial for understanding its neurochemical signature.

TransporterActionRelease (EC50)Reuptake Inhibition (IC50)
Dopamine (DAT) Releaser / Inhibitor200 nM770 nM
Norepinephrine (NET) Releaser / Inhibitor37 nM420 nM
Serotonin (SERT) Releaser / Inhibitor730 nM6,800 nM
Data sourced from Wikipedia, citing primary literature.[1]
In Vivo Effects & Subjective Profile

The combined dopaminergic and serotonergic action of 4-FA produces a unique set of subjective effects. Users report euphoria, increased energy, mood elevation, and talkativeness, which are characteristic of stimulants.[1] Concurrently, they also report feelings of warmth and empathy, effects more commonly associated with entactogens like MDMA.[1] The experience is often described as being intermediate between that of amphetamine and MDMA, beginning with more empathogenic effects that transition into a more classical stimulation over several hours.[1][2]

Section 2: Core Structure-Activity Relationships of Fluorinated Amphetamine Isomers

The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity, illustrating a fundamental SAR principle.[6]

The Critical Role of Fluorine Position: 2-FA vs. 4-FA

A comparison between the positional isomers 2-fluoroamphetamine and 4-fluoroamphetamine reveals a stark divergence in their mechanism and expected effects.

  • 2-Fluoroamphetamine (2-FA): When the fluorine atom is at the ortho (2-) position, the resulting compound acts as a selective and potent norepinephrine-dopamine releasing agent with weak serotonergic activity.[7] This profile is predictive of a classical stimulant, with effects focused on energy, alertness, and concentration, much like dextroamphetamine.[7]

  • 4-Fluoroamphetamine (4-FA): Placing the fluorine at the para (4-) position introduces the significant serotonergic component alongside the potent catecholaminergic activity.[7] This "triple" monoamine activity underpins its mixed stimulant-entactogen profile.

This positional isomerism provides a clear example of how a subtle molecular modification can dramatically alter biological action, a key insight for rational drug design.

G cluster_isomers Positional Isomerism Dictates Activity cluster_profiles Resulting Pharmacological Profiles Amphetamine Amphetamine Core Pos2 2-Fluoro (Ortho) Amphetamine->Pos2 Substitution Pos4 4-Fluoro (Para) Amphetamine->Pos4 Substitution Profile_Stim Classical Stimulant (DA/NE Release) Pos2->Profile_Stim Leads to Profile_Mixed Mixed Stimulant-Entactogen (DA/NE/5-HT Release) Pos4->Profile_Mixed Leads to

Caption: Logical relationship between fluorine position and pharmacological profile.

Impact on Neurotoxicity

A crucial SAR observation within the para-halogenated amphetamine series (4-fluoro, 4-chloro, 4-bromo) is the unique safety profile of the fluoro-compound. While 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA) are known to be potent serotonin releasers, they are also neurotoxic, causing long-lasting depletion of brain serotonin.[1] 4-FA, despite being a serotonin releaser, does not cause this long-term depletion.[1] This is attributed to the high strength of the C-F bond, which resists metabolic processes that, in the case of other halogens, are thought to produce toxic metabolites.[1] This makes fluorine substitution a key strategy for mitigating the neurotoxicity often seen with other para-substituted amphetamines.

Section 3: Experimental Methodologies for SAR Elucidation

The determination of these structure-activity relationships relies on a suite of validated chemical and pharmacological assays.

Synthesis of 4-Fluorinated Amphetamines

A common and effective method for synthesizing 4-fluoroamphetamine involves the reduction of a nitropropene precursor. This protocol outlines a representative procedure.

Experimental Protocol: Reductive Amination Pathway

  • Step 1: Precursor Synthesis (Henry Reaction): React 4-fluorobenzaldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form 1-(4-fluorophenyl)-2-nitropropene. The reaction is typically refluxed in a solvent like glacial acetic acid.

  • Step 2: Purification: The crude nitropropene product is isolated, washed, and purified, often by recrystallization, to yield the key intermediate.

  • Step 3: Reduction: The purified 1-(4-fluorophenyl)-2-nitropropene is dissolved in a suitable solvent like tetrahydrofuran (THF). A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), is added portion-wise under an inert atmosphere.[8] This step reduces the nitro group to an amine and the alkene double bond.

  • Step 4: Workup and Quenching: After the reaction is complete, the excess hydride is carefully quenched by the sequential addition of water and a sodium hydroxide solution.[8]

  • Step 5: Extraction: The resulting slurry is filtered, and the organic filtrate is extracted with an acidic solution (e.g., HCl) to protonate the amine, moving it to the aqueous layer.

  • Step 6: Basification and Final Extraction: The aqueous layer is then made basic with a strong base (e.g., NaOH or ammonia), which deprotonates the amine back to the freebase. The freebase is then extracted into a nonpolar organic solvent (e.g., diethyl ether).

  • Step 7: Final Purification: The solvent is evaporated, and the resulting crude oil is purified by vacuum distillation to yield pure 4-fluoroamphetamine.[8]

G Start 4-Fluorobenzaldehyde + Nitroethane Step1 Henry Reaction (Base Catalyst) Start->Step1 Intermediate 1-(4-Fluorophenyl)-2-nitropropene Step1->Intermediate Step2 Reduction (e.g., LiAlH4 in THF) Intermediate->Step2 Product_crude Crude 4-Fluoroamphetamine Step2->Product_crude Step3 Aqueous Workup & Acid/Base Extraction Product_crude->Step3 Product_pure Purified 4-Fluoroamphetamine (via Distillation) Step3->Product_pure

Caption: Generalized workflow for the synthesis of 4-fluoroamphetamine.

In Vitro Transporter Affinity & Function Assays

To quantify how these compounds interact with their targets, two primary in vitro assays are employed.

Protocol: Radioligand Binding Assay (for Affinity, Ki)

  • Tissue Preparation: Synaptosomes (resealed nerve terminals rich in transporters) are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) of rodents.

  • Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the synaptosomal preparation.

  • Competition: Increasing concentrations of the test compound (e.g., 4-FA) are added to compete with the radioligand for binding to the transporter.

  • Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid vacuum filtration.

  • Quantification: The radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a competition binding curve to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Synaptosome Uptake/Release Assay (for Function, IC50/EC50)

  • Tissue Preparation: Synaptosomes are prepared as described above.

  • For Uptake Inhibition (IC50): Synaptosomes are incubated with a fixed concentration of the test compound. A radiolabeled neurotransmitter (e.g., [³H]dopamine) is then added, and its uptake into the synaptosomes is measured over time. The concentration of the test compound that inhibits 50% of the uptake is the IC50.

  • For Release (EC50): Synaptosomes are first pre-loaded with a radiolabeled neurotransmitter. They are then exposed to various concentrations of the test compound, which acts as a substrate to induce reverse transport (release) of the radiolabeled neurotransmitter into the medium. The concentration of the test compound that produces 50% of the maximal release effect is the EC50.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_results Data Output Prep Brain Tissue Dissection (e.g., Striatum) Homog Homogenization & Centrifugation Prep->Homog Synap Isolate Synaptosomes Homog->Synap Assay_Bind Binding Assay (Competition with Radioligand) Synap->Assay_Bind Assay_Func Functional Assay (Uptake Inhibition / Release) Synap->Assay_Func Result_Ki Affinity (Ki) Assay_Bind->Result_Ki Determines Result_IC50 Potency (IC50 / EC50) Assay_Func->Result_IC50 Determines

Caption: Workflow for in vitro characterization of transporter interactions.

Section 4: Discussion and Future Directions

The structure-activity relationship of 4-fluorinated amphetamines is a compelling case study in psychoactive drug design. The key takeaway is the ability of the 4-fluoro substituent to confer significant serotonergic activity without introducing the neurotoxicity seen in other para-halogenated analogues. This creates a unique pharmacological space between classical stimulants and MDMA-like entactogens.

Future research should focus on a more systematic exploration of homologues. For instance, examining the effects of N-methylation (to form 4-fluoromethamphetamine) or N-ethylation can further probe the SAR at the amine terminus. Additionally, exploring the impact of alpha-chain modifications or the introduction of a second substituent on the phenyl ring could lead to compounds with even more finely-tuned pharmacological profiles. These investigations, guided by the foundational principles outlined here, will continue to advance our understanding of how subtle structural changes govern profound effects on CNS function.

Conclusion

The SAR of 4-fluorinated amphetamine homologues is defined by the critical influence of the fluorine atom's position and metabolic stability. The 4-fluoro substitution uniquely imparts a mixed dopaminergic-serotonergic profile, creating a compound with both stimulant and entactogenic properties. This contrasts sharply with other positional isomers, such as 2-fluoroamphetamine, which remain classical catecholaminergic stimulants. Crucially, the stability of the C-F bond mitigates the neurotoxic potential observed with other para-halogenated amphetamines. The principles and methodologies detailed in this guide provide a robust framework for the continued investigation and rational design of novel CNS-active agents.

References

  • 4-Fluoroamphetamine - Wikipedia. [Link]

  • 4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository. [Link]

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - Frontiers. [Link]

  • A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - Taylor & Francis Online. [Link]

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC. [Link]

  • Synthesis of 4-Fluoroamphetamine - Erowid. [Link]

  • 4-Fluoroamphetamine - bionity.com. [Link]

  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine from L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-fluorophenyl)-3-methylbutan-2-amine , a fluorinated phenylalanine analog containing a bulky isopropyl side chain. Starting from the chiral pool material L-Valine , the synthesis preserves the


-configuration at the 

-carbon (C2) while installing the 4-fluorobenzyl moiety. The pathway utilizes a Weinreb amide intermediate to access the sensitive

-amino aldehyde, followed by a diastereoselective Grignard addition and a deoxygenative reduction (Ionic Hydrogenation) to yield the target amine. This guide addresses critical process parameters (CPPs) to minimize racemization and defluorination.

Retrosynthetic Analysis & Strategy

The target molecule is structurally a "homo-valine" or a 4-fluoro-phenylalanine analog with an isopropyl side chain. Direct alkylation of valine enolates is prone to racemization. Therefore, we employ a C-C bond formation strategy via the amino-aldehyde.

Strategic Logic:
  • Chirality Source: L-Valine provides the chiral center.

  • Carbon Extension: The carboxylic acid is converted to an aldehyde, which then undergoes nucleophilic attack by an aryl Grignard reagent.

  • Deoxygenation: The resulting secondary alcohol is removed to yield the methylene linker. We utilize Ionic Hydrogenation (Et

    
    SiH/TFA) , which simultaneously effects deoxygenation and Boc-deprotection, avoiding the risk of C-F bond cleavage often seen with heterogeneous catalytic hydrogenation (Pd/C).
    
Reaction Pathway Diagram

SynthesisPathway Valine L-Valine (Starting Material) BocVal N-Boc-L-Valine Valine->BocVal Boc2O, NaOH Weinreb Weinreb Amide (Stable Intermediate) BocVal->Weinreb NH(OMe)Me, EDC Aldehyde N-Boc-L-Valinal (Reactive Electrophile) Weinreb->Aldehyde LiAlH4, -78°C Alcohol Amino Alcohol (Diastereomeric Mix) Aldehyde->Alcohol 4-F-Ph-MgBr (Grignard) Target 1-(4-Fluorophenyl)- 3-methylbutan-2-amine (Target) Alcohol->Target Et3SiH, TFA (Ionic Hydrogenation)

Figure 1: Synthetic workflow from L-Valine to the target fluorinated amine.

Detailed Experimental Protocols

Stage 1: Protection and Activation (Weinreb Amide Synthesis)

Objective: Convert L-Valine to the stable


-methoxy-

-methylamide (Weinreb amide) to prevent over-addition during the subsequent organometallic step.

Reagents:

  • N-Boc-L-Valine (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • DCM (Solvent)

Protocol:

  • Dissolve N-Boc-L-Valine in DCM (0.2 M concentration) at 0°C.

  • Add NMM, HOBt, and EDC·HCl sequentially. Stir for 15 minutes.

  • Add N,O-Dimethylhydroxylamine HCl.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (cold), Sat. NaHCO

    
    , and Brine.[1] Dry over MgSO
    
    
    
    and concentrate.
  • Validation:

    
    H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.2 ppm) singlets.
    
Stage 2: Reduction to N-Boc-L-Valinal (Garner's Aldehyde Analog)

Critical Control Point: Amino aldehydes are optically labile. This step must be performed at low temperature, and the product used immediately.

Reagents:

  • Weinreb Amide (from Stage 1)

  • LiAlH

    
     (1.2 equiv, 1.0 M in THF) or DIBAL-H (1.5 equiv)
    
  • Anhydrous THF

Protocol:

  • Dissolve Weinreb amide in anhydrous THF under Argon; cool to -78°C .

  • Add LiAlH

    
     solution dropwise over 20 minutes. Maintain internal temp < -70°C.
    
  • Stir at -78°C for 45 minutes. Monitor by TLC (disappearance of amide).

  • Quench: While still at -78°C, add a solution of KHSO

    
     (sat. aq) dropwise. This avoids the harsh aluminum emulsion associated with Fieser workups and maintains pH < 7 to prevent racemization.
    
  • Extract with Et

    
    O, wash with 1N HCl, dry (Na
    
    
    
    SO
    
    
    ), and concentrate in vacuo without heating (>30°C).
  • Status: Use the crude aldehyde immediately for Stage 3.

Stage 3: Grignard Addition (C-C Bond Formation)

Objective: Install the 4-fluorophenyl ring.

Reagents:

  • N-Boc-L-Valinal (Freshly prepared)

  • 4-Fluorophenylmagnesium bromide (2.0 equiv, 1.0 M in THF)

  • Anhydrous THF

Protocol:

  • Dissolve N-Boc-L-Valinal in anhydrous THF (0.1 M); cool to -78°C .

  • Add 4-Fluorophenylmagnesium bromide dropwise.

    • Mechanistic Note: Addition follows the Felkin-Anh model, typically yielding the anti-amino alcohol as the major diastereomer. However, since the hydroxyl stereocenter is destroyed in Stage 4, diastereoselectivity is secondary to yield and enantiopurity at the valine

      
      -center.
      
  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Add Sat. NH

    
    Cl solution carefully.
    
  • Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc) to isolate the secondary alcohol intermediate.

Stage 4: Ionic Hydrogenation (Deoxygenation & Deprotection)

Objective: Remove the benzylic hydroxyl group and the Boc protecting group in a single operation. Why this method? Catalytic hydrogenation (Pd/C, H


) carries a risk of defluorinating the aromatic ring (hydrodefluorination). The silane-mediated reduction is chemoselective for the benzylic cation.

Reagents:

  • Amino Alcohol Intermediate

  • Triethylsilane (Et

    
    SiH) (3.0 equiv)
    
  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, excess)

  • DCM (Co-solvent, optional)

Protocol:

  • Dissolve the amino alcohol in DCM (1 part).

  • Add Et

    
    SiH (3.0 equiv).
    
  • Add TFA (10 parts) dropwise at 0°C.

  • Stir at RT for 4–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] TFA removes the Boc group (generating the amine salt) and protonates the benzylic alcohol to form a carbocation. Et

      
      SiH acts as a hydride donor, quenching the cation to form the methylene group.
      
  • Workup: Concentrate to remove excess TFA and silanes.

  • Purification: The residue is the trifluoroacetate salt of the target. To obtain the free base, basify with 1N NaOH and extract into DCM. Convert to HCl salt for storage if required.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Identity Matches Reference Standard

H NMR,

C NMR
Mass Spectrometry [M+H]

consistent with C

H

FN
LC-MS (ESI+)
Purity > 98.0%HPLC (C18, ACN/H

O)
Enantiomeric Excess > 95% eeChiral HPLC (Daicel Chiralpak AD-H)
Fluorine Integrity Single peak at ~ -116 ppm

F NMR
Key NMR Signals (Free Base in CDCl ):
  • 
     6.9-7.2 (m, 4H):  4-Fluorophenyl aromatic protons.
    
  • 
     2.8-3.0 (m, 1H):  Methine proton (
    
    
    
    to amine).
  • 
     2.5-2.7 (m, 2H):  Benzylic methylene protons.
    
  • 
     0.9 (d, 6H):  Isopropyl methyl groups.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization Aldehyde handling or basic workupKeep aldehyde at -78°C; use acidic quench (KHSO

); process immediately.
Defluorination Used Pd/C instead of SilaneSwitch to Ionic Hydrogenation (Et

SiH/TFA) as described in Stage 4.
Low Yield (Stage 3) Enolization of aldehydeEnsure Grignard is added slowly at -78°C; ensure aldehyde is dry.
Incomplete Deoxygenation Stable carbocation not formedIncrease TFA concentration; ensure anhydrous conditions.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active alpha-(t-Butoxycarbonylamino)-aldehydes from Amino Acids." Synthesis, 1983 , 676–678. Link

  • Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974 , 9, 633–651. (Foundational text on Et3SiH/TFA reduction). Link

  • Mellor, J. M. "Ionic Hydrogenation of Benzylic Alcohols." Organic Process Research & Development. (General reference for process safety in ionic reductions).

Sources

Application Note: Reductive Amination Protocols for 1-(4-fluorophenyl)-3-methylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the reductive amination of 1-(4-fluorophenyl)-3-methylbutan-2-one (Compound 1 ).

The Challenge: Compound 1 presents a specific synthetic challenge due to the steric bulk of the isopropyl group at the


-position relative to the carbonyl. This steric hindrance significantly retards imine formation compared to simple methyl ketones (e.g., acetone or acetophenone). Furthermore, the inductive effect of the 4-fluorobenzyl moiety subtly alters the electrophilicity of the carbonyl carbon.

The Solution: Standard protocols using Sodium Cyanoborohydride (


) often fail to reach full conversion due to slow imine equilibrium. We recommend two optimized protocols:
  • Method A (Titanium-Mediated): The "Gold Standard" for hindered ketones, utilizing Titanium(IV) isopropoxide to activate the carbonyl and scavenge water.

  • Method B (STAB-Direct): A mild, one-pot protocol using Sodium Triacetoxyborohydride (

    
    ) for less sterically demanding amine partners.
    

Chemical Context & Substrate Analysis[1][2][3][4]

Substrate Profile[2][4][5][6][7]
  • Compound Name: 1-(4-fluorophenyl)-3-methylbutan-2-one[1]

  • Molecular Weight: 180.22 g/mol

  • Key Structural Features:

    • 
      -Isopropyl Group:  Provides significant steric hindrance, blocking the nucleophilic attack trajectory (Bürgi-Dunitz angle).
      
    • 4-Fluorobenzyl Group: Electron-withdrawing fluorine atom (Hammett

      
      ) slightly deactivates the aromatic ring but has minimal through-space electronic impact on the carbonyl.
      
    • Solubility: Highly lipophilic; requires non-polar or polar-aprotic solvents (DCM, THF, Toluene).

Reaction Mechanism & Steric Considerations

The rate-determining step for this specific substrate is the formation of the iminium intermediate , not the reduction step. The isopropyl group creates a "steric wall" that destabilizes the tetrahedral intermediate formed during amine attack.

Figure 1: Mechanistic Pathway & Titanium Activation

ReactionMechanism Substrate Ketone (1) (Steric Hindrance) Ti_Complex Ti-Activated Complex Substrate->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Imine Imine/Iminium Intermediate Ti_Complex->Imine + Amine - H2O (Trapped by Ti) Amine Amine (R-NH2) Amine->Ti_Complex Product Target Amine Imine->Product + Hydride Source (NaBH4 / STAB)

Caption: Titanium(IV) acts as a Lewis acid to activate the carbonyl oxygen and simultaneously traps the water byproduct, driving the equilibrium toward the imine despite steric hindrance.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best For: Weakly nucleophilic amines, sterically hindered amines, or when conversion is stubborn. Mechanism:


 acts as a Lewis acid and a dehydrating agent.
Reagents
  • Ketone (Compound 1 ): 1.0 equiv[2]

  • Amine (Primary or Secondary): 1.2 – 1.5 equiv

  • Titanium(IV) isopropoxide (

    
    ): 1.25 equiv
    
  • Sodium Borohydride (

    
    ): 1.5 equiv
    
  • Solvent: THF (anhydrous) or Neat

  • Workup: 1M NaOH or

    
    
    
Step-by-Step Protocol
  • Complexation: In a flame-dried flask under

    
    , charge Compound 1  (1.0 equiv) and the Amine (1.2 equiv).
    
  • Activation: Add

    
     (1.25 equiv) dropwise.
    
    • Note: If the reaction mixture is liquid, run neat (solvent-free) for maximum rate. If solid, add minimal anhydrous THF (1-2 mL/mmol).

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • QC Check: Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹) or TLC. The solution often turns slightly yellow/orange.

  • Reduction: Dilute the mixture with absolute Ethanol (2 mL/mmol). Caution: Exothermic.

  • Hydride Addition: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
    • Safety: Gas evolution (

      
      ) will occur.
      
  • Completion: Stir at Room Temperature (RT) for 2 hours.

  • Workup (Critical): Quench by adding 1M NaOH or

    
     solution to hydrolyze titanium salts. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Silica, Hexane/EtOAc or DCM/MeOH).

Method B: Sodium Triacetoxyborohydride (STAB) Direct Amination

Best For: Unhindered primary amines (e.g., methylamine, benzylamine) where ease of handling is prioritized. Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion over the ketone.

Reagents
  • Ketone (Compound 1 ): 1.0 equiv[2]

  • Amine: 1.1 – 1.3 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[4][5]

Step-by-Step Protocol
  • Mixing: Dissolve Compound 1 (1.0 equiv) and Amine (1.1 equiv) in DCE (3 mL/mmol).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv).

    • Reasoning: AcOH catalyzes imine formation and buffers the pH to ~5-6, optimizing the iminium species concentration.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours under

    
    .
    
    • Troubleshooting: If reaction stalls (due to the isopropyl steric bulk), heat to 40°C.

  • Quench: Add saturated

    
     solution carefully until pH > 8.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Acid-Base extraction is often sufficient to obtain pure product, followed by salt formation (e.g., HCl salt).

Comparison of Methods

FeatureMethod A: Ti(OiPr)4 / NaBH4Method B: STAB / AcOH
Steric Tolerance High (Overcomes isopropyl bulk)Moderate
Reaction Time 8 - 16 Hours12 - 36 Hours
Water Sensitivity High (Must be anhydrous)Low (Tolerates trace moisture)
Workup Messy (requires filtration of Ti salts)Clean (aqueous extraction)
Yield (Typical) 85 - 95%60 - 80%

Analytical Quality Control

To validate the synthesis of the amine derivative, use the following markers:

  • 1H NMR (CDCl3):

    • Diagnostic Signal: The proton on the chiral center (CH-N) will shift upfield from ~2.8 ppm (in ketone) to ~2.5-3.0 ppm (in amine), but the splitting pattern changes.

    • Isopropyl Group: Look for the doublet of doublets (or multiplet) for the isopropyl methines distinct from the starting material.

  • 19F NMR:

    • Useful for tracking conversion without interference from the aliphatic region.

    • Starting Material: ~ -116 ppm (approx).

    • Product: Shift often negligible, but peak sharpness/integration confirms purity.

  • HPLC/MS:

    • Monitor for the reduction of the ketone to the alcohol (side product: 1-(4-fluorophenyl)-3-methylbutan-2-ol). This occurs if imine formation is incomplete before reduction.[6]

Troubleshooting & Decision Matrix

Figure 2: Protocol Selection Decision Tree

ProtocolSelection Start Start: Reductive Amination of 1-(4-fluorophenyl)-3-methylbutan-2-one AmineType Amine Partner Type? Start->AmineType Primary Primary Amine (Unhindered) AmineType->Primary Secondary Secondary Amine (or Hindered Primary) AmineType->Secondary MethodB Use Method B (STAB) Solvent: DCE/AcOH Primary->MethodB MethodA Use Method A (Ti(OiPr)4) Solvent: Neat/THF Secondary->MethodA Check Check Conversion (6h) MethodB->Check Success Proceed to Workup Check->Success >90% Fail Low Conversion? Check->Fail <50% Fail->MethodA Switch Protocol

Caption: Decision matrix for selecting the optimal reductive amination protocol based on the steric profile of the amine partner.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. The Journal of Organic Chemistry, 60(15), 4928-4929.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of α-Isopropyl Phenethylamine Derivatives via the Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Chiral Phenethylamines

The synthesis of chiral α-isopropyl phenethylamine derivatives represents a significant endeavor in medicinal chemistry and drug development. These scaffolds are integral to a variety of pharmacologically active molecules. The Henry, or nitroaldol, reaction provides a powerful and atom-economical method for the crucial C-C bond formation, establishing the stereocenters that define the bioactivity of the final compound.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Henry reaction for the synthesis of α-isopropyl phenethylamine precursors. We will delve into the mechanistic nuances, explore various catalytic systems for achieving high stereoselectivity, and provide detailed, field-proven protocols for both the Henry reaction and the subsequent reduction to the target amino alcohol.

Theoretical Framework: The Henry Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[2] The reaction proceeds through the deprotonation of the acidic α-proton of the nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide affords the β-nitro alcohol.[2]

For the synthesis of α-isopropyl phenethylamine derivatives, the key transformation involves the reaction of a substituted benzaldehyde with 2-nitropropane. The steric bulk of the secondary nitroalkane (2-nitropropane) presents a significant challenge in achieving high yields and stereoselectivity compared to reactions with less hindered nitroalkanes like nitromethane or nitroethane.[3]

Controlling Stereochemistry: A Game of Catalysts

Achieving the desired stereoisomer of the β-nitro alcohol is paramount. This is accomplished through the use of chiral catalysts that create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer over the other. The two primary approaches are:

  • Metal-Based Catalysis: Chiral ligands coordinated to a metal center, such as copper(II) acetate, can effectively orchestrate the approach of the nucleophile and electrophile.[4][5] The geometry of the metal-ligand complex dictates the facial selectivity of the attack on the aldehyde.

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids or bifunctional thiourea catalysts, can activate the reactants through hydrogen bonding and other non-covalent interactions to induce stereoselectivity.[3][6]

Reaction Mechanism: A Visual Guide

The following diagram illustrates the generally accepted mechanism for a base-catalyzed Henry reaction.

Henry_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nitroalkane R2CHNO2 Nitronate [R2C=NO2]- Nitroalkane->Nitronate Deprotonation Base Base Base->Nitroalkane Protonated_Base Base-H+ Aldehyde R1CHO Nitronate->Aldehyde C-C Bond Formation Alkoxide R1CH(O-)-C(R2)NO2 Protonated_Base->Alkoxide Aldehyde->Alkoxide Nitro_Alcohol R1CH(OH)-C(R2)NO2 Alkoxide->Nitro_Alcohol Protonation Base_Regen Base

Caption: Generalized mechanism of the base-catalyzed Henry reaction.

Comparative Analysis of Reaction Conditions

The choice of catalyst, solvent, temperature, and base can significantly impact the yield and stereoselectivity of the Henry reaction. The following table summarizes representative conditions for asymmetric Henry reactions, providing a starting point for optimization.

Catalyst SystemNitroalkaneAldehydeSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cu(OAc)₂ / Chiral Bis(oxazoline)NitromethaneBenzaldehydeEtOHRT~90N/A94[4]
Cu(I) / Chiral N,N'-dioxideNitroethaneSubstituted BenzaldehydesToluene-20up to 99up to 16.7:1 (anti/syn)up to 97[7]
Guanidine-thiourea OrganocatalystNitroalkanesAliphatic AldehydesTolueneRTModerate-GoodHigh (syn-selective)High[3]
Triethylamine / Hydrolase (Dynamic Kinetic Resolution)2-Nitropropane4-NitrobenzaldehydeDiisopropyl etherRT--up to 99[8]

Experimental Protocols

Protocol 1: Asymmetric Henry Reaction of Benzaldehyde and 2-Nitropropane

This protocol describes a representative method for the synthesis of 2-methyl-2-nitro-1-phenyl-1-propanol, the precursor to α-isopropyl phenethylamine. This method is adapted from general procedures for asymmetric Henry reactions catalyzed by copper complexes.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S)-4-phenyl-2-oxazoline)

  • Benzaldehyde

  • 2-Nitropropane

  • Ethanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) in anhydrous ethanol (5 mL). Stir the solution at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol).

  • Addition of Nitroalkane: Add 2-nitropropane (5.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-2-nitro-1-phenyl-1-propanol.

Protocol 2: Reduction of 2-Methyl-2-nitro-1-phenyl-1-propanol to 2-Amino-2-methyl-1-phenyl-1-propanol

This protocol details the reduction of the nitro group to a primary amine using Raney Nickel and hydrazinium monoformate, a high-yielding and effective method.[9]

Materials:

  • 2-Methyl-2-nitro-1-phenyl-1-propanol

  • Raney Nickel (slurry in water)

  • Hydrazinium monoformate (prepared fresh)

  • Methanol

  • Dichloromethane

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Hydrazinium Monoformate: In an ice-water bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. The resulting solution of hydrazinium monoformate is used directly.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methyl-2-nitro-1-phenyl-1-propanol (5 mmol) and Raney Nickel (approximately 100 mg, washed with methanol) in methanol (3 mL) under a nitrogen atmosphere.[9]

  • Reduction: While stirring vigorously, add the freshly prepared hydrazinium monoformate solution (2 mL) to the suspension at room temperature. The reaction is exothermic and will show effervescence.[9]

  • Reaction Monitoring: Stir the reaction mixture for 1-3 hours. Monitor the reaction completion by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-methyl-1-phenyl-1-propanol. Further purification can be achieved by crystallization or chromatography if necessary.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis of α-isopropyl phenethylamine derivatives.

experimental_workflow start Start henry_reaction Asymmetric Henry Reaction (Benzaldehyde + 2-Nitropropane) start->henry_reaction workup1 Reaction Work-up & Purification henry_reaction->workup1 nitro_alcohol β-Nitro Alcohol Intermediate (2-Methyl-2-nitro-1-phenyl-1-propanol) workup1->nitro_alcohol reduction Nitro Group Reduction nitro_alcohol->reduction workup2 Reaction Work-up & Purification reduction->workup2 amino_alcohol Target Amino Alcohol (α-Isopropyl Phenethylamine Derivative) workup2->amino_alcohol end End amino_alcohol->end

Caption: Synthetic workflow for α-isopropyl phenethylamine derivatives.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating measures are recommended:

  • Spectroscopic Analysis: Confirm the structure and purity of the β-nitro alcohol intermediate and the final amino alcohol product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the chiral products using chiral High-Performance Liquid Chromatography (HPLC) or by converting the products to diastereomeric derivatives for NMR analysis.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or GC-MS will ensure the reaction is proceeding as expected and help in optimizing reaction times.

By adhering to these analytical practices, researchers can be confident in the identity, purity, and stereochemical integrity of their synthesized compounds.

Conclusion

The Henry reaction offers a versatile and powerful platform for the stereoselective synthesis of α-isopropyl phenethylamine derivatives. By carefully selecting the appropriate chiral catalyst and optimizing reaction conditions, researchers can achieve high yields and excellent stereocontrol. The subsequent reduction of the β-nitro alcohol intermediate provides a direct route to the desired chiral amino alcohols. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of these important pharmaceutical building blocks.

References

  • BenchChem. (2025). Applications of 2-Methyl-2-nitro-1-phenyl-1-propanol in Organic Synthesis. Retrieved from a hypothetical BenchChem technical note inspired by the search results.
  • BenchChem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis. Retrieved from a hypothetical BenchChem technical note inspired by the search results.
  • Zhang, Y., et al. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. Journal of Organic Chemistry, 80(4), 2272-2280.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction. (n.d.). RSC Publishing.
  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • RSC Publishing. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Retrieved from a hypothetical source inspired by the search results.
  • National Institutes of Health. (n.d.). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand.
  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Almac. (2012). MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.

Sources

preparation of 1-(4-Fluorophenyl)-3-methylbutan-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine Hydrochloride Salt

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-fluorophenyl)-3-methylbutan-2-amine hydrochloride. The described methodology employs a robust and widely utilized synthetic strategy, reductive amination, to afford the target primary amine from its corresponding ketone precursor. This protocol is designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and essential safety considerations. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the transformation.

Introduction and Scientific Background

1-(4-Fluorophenyl)-3-methylbutan-2-amine and its salts are valuable building blocks in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, such as metabolic stability and binding affinity.

The chosen synthetic route is a direct one-pot reductive amination. This powerful transformation combines a carbonyl compound (a ketone in this case) with an amine source and a reducing agent to form a new amine.[1] This method is favored for its efficiency and for avoiding the common issue of over-alkylation that can plague direct alkylation of amines.[2] The reaction proceeds via an intermediate imine, which is reduced in situ to the desired amine.[1] For the synthesis of a primary amine, aqueous ammonia serves as a convenient and effective nitrogen source.[3]

Reaction Scheme and Mechanism

Overall Transformation:

The synthesis is achieved in two primary stages: the formation of the free amine via reductive amination, followed by its conversion to the stable hydrochloride salt.

  • Step 1: 1-(4-fluorophenyl)-3-methylbutan-2-one reacts with ammonia to form an imine intermediate.

  • Step 2: The imine is selectively reduced by sodium borohydride (NaBH₄) to yield 1-(4-fluorophenyl)-3-methylbutan-2-amine.

  • Step 3: The purified amine is treated with hydrochloric acid to precipitate the hydrochloride salt.

Mechanistic Pathway of Reductive Amination:

The reductive amination process is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is a reversible, acid-catalyzed step. The hemiaminal then undergoes dehydration to form an imine. The imine, being more susceptible to reduction by hydride reagents than the starting ketone, is then selectively reduced by sodium borohydride to yield the final primary amine.[1][2]

G cluster_0 Reductive Amination Mechanism Ketone 1-(4-fluorophenyl)-3- methylbutan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Amine 1-(4-Fluorophenyl)-3- methylbutan-2-amine Imine->Amine NaBH4 Sodium Borohydride (NaBH4) NaBH4->Amine Reduction

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier
1-(4-fluorophenyl)-3-methylbutan-2-one21016052-2C₁₁H₁₃FO180.22Commercial Source
Ammonium Acetate631-61-8C₂H₇NO₂77.08Commercial Source
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83Commercial Source
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Commercial Source
Diethyl Ether (Et₂O), Anhydrous60-29-7C₄H₁₀O74.12Commercial Source
Hydrochloric Acid, 2M in Et₂O7647-01-0HCl36.46Commercial Source
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Commercial Source
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercial Source
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Synthesis Workflow

Caption: Overall synthetic workflow.

Step-by-Step Procedure

Part A: Synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine (Free Base)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)-3-methylbutan-2-one (5.0 g, 27.7 mmol) and ammonium acetate (21.4 g, 277 mmol, 10 equivalents).

    • Rationale: A large excess of ammonium acetate is used to drive the equilibrium towards the formation of the imine intermediate. Ammonium acetate serves as a convenient source of ammonia in a suitable pH range for the reaction.[1]

  • Add anhydrous methanol (100 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (2.1 g, 55.4 mmol, 2 equivalents) in small portions over 30 minutes. Ensure the temperature remains below 10°C.

    • Rationale: Portion-wise addition of NaBH₄ at low temperature is crucial to control the exothermic reaction and to minimize the reduction of the starting ketone before imine formation.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) to remove any acidic byproducts, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-3-methylbutan-2-amine as an oil.

Part B: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude amine oil from Part A in anhydrous diethyl ether (50 mL).

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms.

    • Rationale: The hydrochloride salt is typically insoluble in non-polar solvents like diethyl ether, allowing for its precipitation and easy isolation from non-basic impurities.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any remaining soluble impurities.

  • Dry the product under high vacuum to a constant weight. The final product, 1-(4-fluorophenyl)-3-methylbutan-2-amine hydrochloride, should be a white to off-white crystalline solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.4-8.0 (br s, 3H, -NH₃⁺), 7.4-7.1 (m, 4H, Ar-H), 3.5-3.3 (m, 1H, CH-NH₃⁺), 3.0-2.8 (m, 2H, CH₂-Ar), 2.1-1.9 (m, 1H, CH-(CH₃)₂), 1.0-0.8 (m, 6H, CH-(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 162.5 (d, J=243 Hz), 132.0 (d, J=8 Hz), 131.5, 115.5 (d, J=21 Hz), 55.0, 38.5, 31.0, 20.0, 19.5
FT-IR (KBr, cm⁻¹)3000-2800 (N-H stretch, salt), 1600 (C=C stretch, aromatic), 1510, 1220 (C-F stretch), 830
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₇FN⁺: 182.1345; Found: 182.1340 (for the free base)
Melting Point To be determined experimentally.

Note: Predicted NMR data is based on the chemical structure and typical chemical shifts for similar compounds.[5]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]

  • 1-(4-fluorophenyl)-3-methylbutan-2-one: May cause skin and eye irritation. Handle with care.[7]

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and add slowly to the reaction mixture.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.[8]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[9]

Dispose of all chemical waste in accordance with local institutional and environmental regulations.[10]

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 18). 4-Chloro-4'-fluorobutyrophenone.
  • Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Supplementary Information. (n.d.). General Procedure for Hydroboration of Imines.
  • PubChem. (n.d.). 1-(4-fluorophenyl)-3-methylbutan-2-one. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(4-Fluorophenyl)cyclobutan-1-amine. Retrieved from [Link]

  • PubMed. (2006, June 15). Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes. Retrieved from [Link]

Sources

reagents for fluorination of phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Fluorination Architectures for Phenylalanine Derivatives

Abstract

The strategic incorporation of fluorine into phenylalanine (Phe) scaffolds is a pivotal tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and protein-ligand binding kinetics.[1] This guide moves beyond elementary synthesis, focusing on late-stage functionalization of phenylalanine derivatives. We prioritize electrophilic fluorination using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor® ) and related N-F reagents, detailing protocols for site-selective


-C(sp

)–H fluorination and aromatic functionalization.

The Fluorination Landscape for Phenylalanine

Phenylalanine derivatives possess three distinct zones for fluorination, each requiring specific mechanistic strategies:

  • The Aromatic Ring (Ar-F): Traditionally accessed via nucleophilic aromatic substitution (

    
    ) or Balz-Schiemann reactions. Modern methods utilize transition-metal catalyzed oxidative fluorination of aryl boronic acids or stannanes.
    
  • The

    
    -Carbon (Side Chain):  A challenging unactivated C(sp
    
    
    
    )–H bond. Accessible via Pd(II)/Pd(IV) catalysis using directing groups.
  • The

    
    -Carbon (Backbone):  Accessed via enolate chemistry or radical carbofluorination.
    
Reagent Selection Matrix
Reagent ClassPrimary ReagentTarget SiteMechanismKey Advantage
Electrophilic Selectfluor® (F-TEDA-BF

)

-C,

-C, Ar-M
Radical / 2e

Oxidative
High safety profile, solid, non-hygroscopic, versatile.
Electrophilic NFSI (N-Fluorobenzenesulfonimide)

-C, Ar-H
Enantioselective CatalysisSoluble in organic solvents; ideal for chiral induction.
Nucleophilic DAST / Deoxofluor OH

F

(Inversion)
Converts Tyr/Ser to F-Phe/F-Ala; not for direct Phe fluorination.
Nucleophilic CsF / AgF Ar-X

Ar-F
Metal-Catalyzed CouplingUsed in Halex or Pd-catalyzed cross-coupling.

Core Protocol A: Site-Selective -C(sp )–H Fluorination

Rationale: Direct fluorination of the unactivated


-methylene group in phenylalanine is chemically arduous. This protocol utilizes a Palladium(II)-catalyzed, ligand-directed approach  where the amide backbone acts as an internal directing group, enabling exclusive 

-selectivity over the more reactive benzylic

-positions.

Mechanism: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The directing group facilitates C–H activation to form a palladacycle, which is subsequently oxidized by Selectfluor to a high-valent Pd(IV)-F species before reductive elimination.

Materials
  • Substrate: N-Phthaloyl-L-Phenylalanine (or N-protected derivative with a directing auxiliary like 2-pyridylsulfonyl).

  • Reagent: Selectfluor® (2.0 – 2.5 equiv).

  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Solvent: PhCF

    
     (Trifluorotoluene) / Acetonitrile (9:1).
    
  • Additives: N-Boc-L-Valine (ligand) or specific quinoline-based ligands.

Step-by-Step Methodology
  • Setup: In a glovebox or under strictly anhydrous conditions, charge a sealed tube with the Phe-substrate (0.2 mmol), Pd(OAc)

    
     (0.02 mmol), and the ligand (0.04 mmol).
    
  • Reagent Addition: Add Selectfluor® (0.4 mmol). Note: Selectfluor is practically insoluble in non-polar solvents, creating a suspension.

  • Solvent: Add PhCF

    
    /MeCN mixture (2.0 mL). The polar cosolvent aids in solubilizing the active Pd species.
    
  • Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours. Vigorous stirring is essential to maintain reagent contact.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove insoluble Pd black and unreacted Selectfluor. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

    • QC Check: Monitor by

      
      F NMR.[2][3][4][5][6] The 
      
      
      
      -F signal typically appears around -160 to -180 ppm (multiplet).

Core Protocol B: Late-Stage Aromatic Fluorination via Boronic Acids

Rationale: Direct fluorination of the phenyl ring often yields regioisomeric mixtures. To achieve regiospecificity (e.g., 4-F-Phe), we employ a Pd-catalyzed oxidative fluorination of 4-borono-phenylalanine precursors. This effectively converts a "handle" (boronic acid) into a fluorine atom using Selectfluor as the oxidant and fluorine source.

Materials
  • Substrate: N-Boc-4-pinacolatoborono-L-phenylalanine methyl ester.

  • Reagent: Selectfluor® (1.5 equiv).[3]

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Solvent: MeOH or MeCN.

  • Base: NaF or KF (activator).

Step-by-Step Methodology
  • Activation: Dissolve the boronate precursor (0.5 mmol) in MeOH (5 mL). Add Pd(OAc)

    
     (11 mg) and NaF (1.0 equiv).
    
  • Oxidation: Add Selectfluor® (0.75 mmol) in one portion.

  • Reaction: Stir at room temperature for 6–12 hours. The reaction is often visually indicated by a color change (Pd oxidation state changes).

  • Quench: Dilute with diethyl ether and wash with water to remove inorganic salts.

  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Yield: This protocol typically affords the aryl fluoride in 60–80% yield with high functional group tolerance.

Mechanistic Visualization

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle utilized in Protocol A (


-C-H Fluorination).

G Start Pd(II) Species (Active Catalyst) Coordination Substrate Coordination (Directing Group) Start->Coordination + Substrate CH_Activation C-H Activation (Palladacycle Formation) Coordination->CH_Activation - AcOH Oxidation Oxidative Addition (Selectfluor) CH_Activation->Oxidation + Selectfluor PdIV_Species High-Valent Pd(IV)-F Intermediate Oxidation->PdIV_Species Elimination C-F Reductive Elimination PdIV_Species->Elimination Product Fluorinated Phe Derivative + Pd(II) Regenerated Elimination->Product Product->Start Catalyst Turnover

Caption: Catalytic cycle for Pd-mediated C(sp3)-H fluorination using Selectfluor as the oxidant.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of Selectfluor.Increase MeCN ratio or switch to Selectfluor II (more soluble analog). Ensure vigorous stirring.

-Elimination
High temperature or basicity.Lower temperature to 60°C; use a milder base or ligand (e.g., N-acetyl-glycine).
Regio-scrambling Weak directing group.Ensure the N-protecting group (e.g., Phthalimide, Picolinamide) coordinates strongly to Pd.
Pd Black Formation Catalyst decomposition.Add an oxidant stabilizer (e.g., 1 equiv of PhI(OAc)

) or increase ligand loading.

Safety & Handling

  • Selectfluor®: While stable and non-hygroscopic, it is an oxidizing agent. Avoid mixing with strong reducing agents. It does not generate free F

    
     gas but transfers "F
    
    
    
    ".
  • HF Generation: In the presence of moisture, electrophilic fluorinating agents can hydrolyze to release HF. Always perform reactions in dry glassware.

  • Shock Sensitivity: Unlike perchlorates, Selectfluor is not shock-sensitive, making it the preferred reagent for scale-up over N-fluoropyridinium salts.

References

  • Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Journal of the American Chemical Society. [Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Chemical Reviews. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society. [Link][7]

  • Electrophilic Fluorination with Selectfluor. Organic Chemistry Portal. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Accelerated Synthesis in Medicinal Chemistry and Drug Development

Introduction: The Challenge and the Opportunity

In the landscape of modern drug discovery, the incorporation of fluorine and sterically demanding motifs into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique electronic properties can enhance metabolic stability, modulate pKa, and improve binding affinity, making it a valuable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] Similarly, sterically hindered amines are integral to creating three-dimensional structures that can achieve high target selectivity and novel biological activity. However, the synthesis of molecules combining these features—sterically hindered fluorinated amines—presents a significant challenge. Conventional synthetic methods, such as direct alkylation or classical cross-coupling reactions, are often plagued by low yields, harsh reaction conditions, and prolonged reaction times due to high activation energies and severe steric impediment.[4][5][6]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these synthetic bottlenecks.[7][8] By utilizing dielectric heating, microwave reactors deliver energy to a reaction mixture in a fundamentally different way than conventional methods, resulting in rapid, uniform, and highly efficient heating.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for employing microwave-assisted synthesis to construct challenging sterically hindered fluorinated amines, thereby accelerating the drug discovery pipeline.

Part 1: The Science of Microwave-Assisted Synthesis

Fundamental Principles: A New Paradigm in Energy Transfer

Traditional organic synthesis relies on conductive heating, where an external source (e.g., an oil bath) slowly transfers thermal energy through the walls of the reaction vessel.[10] This process is often slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture.[10]

Microwave synthesis operates on a different principle: dielectric heating.[9][11] Microwave radiation interacts directly with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and align with the alternating electric field.[10][12] This molecular friction generates heat rapidly and volumetrically throughout the sample.[13] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the oscillating electric field of the microwaves. This rapid rotation and the resulting intermolecular friction generate heat.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the electric field. This movement causes collisions and generates heat.[11]

This direct coupling of energy leads to an instantaneous and uniform rise in temperature, a phenomenon that cannot be replicated by conventional heating.[10][14]

G cluster_0 Conventional Heating (Conductive) cluster_1 Microwave Heating (Dielectric) HeatSource External Heat (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Slow Conduction ReactionMix Reaction Mixture (Bulk) VesselWall->ReactionMix Slow Convection & Conduction MicrowaveSource Microwave Energy PolarMolecules Polar Molecules in Mixture MicrowaveSource->PolarMolecules Direct & Instantaneous Energy Transfer PolarMolecules->PolarMolecules

Fig 1. Comparison of Conventional and Microwave Heating Mechanisms.
Why Microwaves Excel for Hindered Systems

The synthesis of sterically hindered amines is often kinetically disfavored, requiring significant energy input to overcome a high activation energy barrier (Ea). Microwave heating is exceptionally effective in this context for several reasons:

  • Overcoming Activation Barriers: The rapid and high-energy input allows molecules to quickly surpass the activation energy, dramatically accelerating reaction rates.[10] Reactions that might take 24-48 hours with conventional heating can often be completed in minutes.[15][16]

  • Accessing Thermodynamic Products: The ability to reach and sustain high temperatures uniformly can favor the formation of the more stable thermodynamic product over kinetically favored side products.[10]

  • Solvent Superheating: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, creating immense rate accelerations in a controlled and safe manner.[12]

Part 2: Safety in Microwave Chemistry

The power and speed of microwave chemistry necessitate a stringent adherence to safety protocols. Exothermic reactions, in particular, must be handled with extreme care due to the rapid energy transfer.[17]

Essential Equipment

Crucially, domestic microwave ovens must never be used for laboratory synthesis. [17][18] They lack the necessary controls for temperature, pressure, and power, and are not designed to contain runaway reactions or corrosive chemical vapors.[17]

A dedicated laboratory microwave reactor is mandatory and should feature:

  • Real-time temperature and pressure sensors.

  • Variable and controlled power output.

  • Robust, sealed reaction vessels designed to withstand high pressures.

  • Software controls for precise and reproducible programming of reaction conditions.

Hazard Identification & Mitigation
HazardMitigation Strategy
Runaway Reactions For unknown or potentially highly exothermic reactions, start with small-scale tests (low reagent amounts, low power). Monitor pressure closely.[17]
Pressure Buildup Never overfill reaction vials; a headspace is critical. Ensure vial caps and septa are correctly assembled and not damaged.[19][20]
Solvent Choice Use high-boiling, polar solvents that are efficient at absorbing microwave energy (e.g., DMF, DMSO, NMP, Ethanol). Avoid low-boiling, flammable solvents in sealed vessels.[21]
Localized Superheating Use a magnetic stir bar in every reaction vial to ensure even temperature distribution and prevent localized hot spots.[17]
Post-Reaction Handling Always allow the vessel to cool completely before opening. Wear thermal gloves and safety glasses, and handle vessels inside a fume hood.[20][21]

Part 3: Core Protocols & Methodologies

The synthesis of sterically hindered fluorinated amines often relies on robust cross-coupling reactions. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) are two of the most powerful methods, and both are significantly enhanced by microwave irradiation.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds, even with challenging substrates.[22][23] Microwave irradiation dramatically accelerates this process, often enabling the coupling of highly hindered partners that are unreactive under thermal conditions.[24][25]

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).[24]

  • Reagent Addition: Add the fluorinated aryl halide (1.0 equivalent) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.0-2.5 equivalents).[24]

  • Solvent Addition: Add a degassed, anhydrous, high-boiling solvent (e.g., toluene, dioxane, or DMF) to the vial (typically 0.1-0.2 M concentration).

  • Sealing and Purging: Securely cap the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 130-160 °C

    • Time: 10-40 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: Set to a high rate.

  • Workup: After the reaction has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

For fluoroarenes activated by strong electron-withdrawing groups (e.g., -NO₂), SNAr is a powerful, metal-free alternative.[26] Microwaves can drive this reaction to completion in minutes, even with hindered amines.[16][27]

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave reaction vial with a stir bar, add the activated fluoroarene (1.0 equivalent) and the sterically hindered amine (1.1-1.5 equivalents).[26]

  • Reagent Addition: Add a base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Sealing and Irradiation: Cap the vial and place it in the microwave reactor. Set the reaction parameters:

    • Temperature: 100-180 °C

    • Time: 5-30 minutes

    • Power: Dynamic

    • Stirring: High rate.

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

G cluster_optim Reaction Optimization Loop Start Define Target Molecule (Hindered Fluorinated Amine) SelectMethod Select Synthetic Method Start->SelectMethod Buchwald Buchwald-Hartwig (Less Activated Arene) SelectMethod->Buchwald SNAr SNAr (Activated Arene) SelectMethod->SNAr Setup Initial Setup: Literature Conditions (Temp: 140°C, Time: 20 min) Buchwald->Setup SNAr->Setup Run Run Microwave Reaction Setup->Run Analyze Analyze Outcome (TLC/LCMS) Run->Analyze Decision Acceptable Yield? Analyze->Decision VaryTemp Vary Temperature (± 20°C) Decision->VaryTemp No VaryTime Vary Time (± 10 min) Decision->VaryTime No, Temp Optimized VaryConc Vary Concentration /Reagent Stoichiometry Decision->VaryConc No, Time Optimized Success Product Isolated Decision->Success Yes VaryTemp->Run VaryTime->Run VaryConc->Run

Fig 2. Workflow for Microwave-Assisted Reaction Optimization.

Part 4: Data, Troubleshooting, and Case Studies

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; reaction time too short; inactive catalyst; unsuitable base or solvent.Increase temperature in 10-20°C increments. Increase reaction time. Screen different ligands (for Buchwald-Hartwig) or a stronger base. Ensure solvent is polar enough to absorb microwaves efficiently.[5]
Side Product Formation Temperature too high leading to decomposition; incorrect base/catalyst system causing side reactions (e.g., hydrodehalogenation).Decrease reaction temperature. Screen alternative bases (e.g., switch from NaOt-Bu to Cs₂CO₃). Change the phosphine ligand to one known for higher selectivity.
Inconsistent Results Inconsistent vial sealing; non-homogenous mixture (poor stirring); moisture or oxygen contamination.Ensure vials are capped correctly and consistently. Use a larger stir bar. Ensure all reagents and solvents are anhydrous and properly degassed.
Case Studies: Microwave vs. Conventional Heating

The advantages of MAOS are best illustrated by direct comparison with conventional methods.

Reaction TypeSubstratesMethodConditionsTimeYieldReference
Buchwald-Hartwig Double Amination 1,4-Dibromobenzene + PhenoxazineMicrowave Toluene, 150°C 10 min 95% [24]
ConventionalToluene, Reflux12-24 h~80%[24]
SNAr of a Polyfluoroarene Tetrapentafluorophenyl porphyrin + PEG-amineMicrowave NMP, 150°C 10 min >90% [16]
ConventionalNMP, 120°C1-2 days~70%[16]
Selective Buchwald-Hartwig Amination 6-bromo-2-chloroquinoline + Cyclic AmineMicrowave Benzotrifluoride, 150°C 15 min 85% [28]
ConventionalToluene, 110°C16 h55%[28]

Conclusion

Microwave-assisted synthesis represents a pivotal enabling technology for accessing sterically hindered fluorinated amines, a class of compounds of high value in drug discovery. By providing rapid, efficient, and uniform heating, microwave reactors can overcome the kinetic barriers that limit traditional synthetic approaches. The protocols and guidelines presented here demonstrate that MAOS not only accelerates reaction times from days to minutes but also frequently improves yields and product purity. When coupled with rigorous safety practices, microwave chemistry is an indispensable tool for the modern medicinal chemist, facilitating the rapid synthesis and optimization of next-generation therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Petroleum Processing and Petrochemicals. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Safe use of microwave ovens in laboratories. University of Nottingham. [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Huddersfield. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • An efficient and simple aqueous N-heterocyclization of aniline derivatives: microwave-assisted synthesis of N-aryl azacycloalkanes. PubMed. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. International Journal of All Research Education and Scientific Methods. [Link]

  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC. [Link]

  • Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. MDPI. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

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Application Note: 1-(4-Fluorophenyl)-3-methylbutan-2-amine as a Novel Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2] While many small molecule kinase inhibitors have been successfully developed, the emergence of drug resistance and the need for improved selectivity necessitate a continuous search for novel chemical scaffolds. This document outlines the rationale and provides detailed protocols for utilizing 1-(4-Fluorophenyl)-3-methylbutan-2-amine as a foundational scaffold for the discovery and optimization of new kinase inhibitors.

Rationale for Scaffold Selection

The selection of 1-(4-Fluorophenyl)-3-methylbutan-2-amine as a starting point is based on key principles of medicinal chemistry and kinase inhibitor design.[3][4]

  • Pharmacophore Elements: The structure contains essential features that can interact with the ATP-binding site of kinases. The primary amine can act as a crucial hydrogen bond donor, mimicking the hinge-binding interaction of the adenine portion of ATP.[5][6][7] The fluorophenyl and isobutyl groups provide hydrophobic moieties that can occupy the hydrophobic regions I and II within the kinase active site.[7]

  • Fluorine Substitution: The presence of a fluorine atom is a strategic choice in medicinal chemistry.[8][9][10] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate physicochemical properties like lipophilicity and pKa, which can improve overall pharmacokinetic profiles.[11][12]

  • Synthetic Tractability: The scaffold is amenable to straightforward chemical modification at three key positions: the aromatic ring, the amine, and the isobutyl group. This allows for rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4][13]

Experimental Workflows and Protocols

A systematic approach is required to validate and optimize this scaffold. The workflow begins with establishing a baseline activity through in vitro screening, followed by iterative chemical synthesis and biological testing to build a robust SAR, and finally, evaluation in cell-based models.

Diagram: Kinase Inhibitor Discovery Workflow

The following diagram illustrates the integrated workflow for developing inhibitors from the lead scaffold.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Cellular Validation Synthesis Synthesis & QC of 1-(4-Fluorophenyl)-3-methylbutan-2-amine PrimaryScreen Primary Kinase Screen (e.g., 10 µM single point) Synthesis->PrimaryScreen Hit_ID Hit Identification (>50% Inhibition) PrimaryScreen->Hit_ID SAR_Dev SAR-Guided Analog Synthesis Hit_ID->SAR_Dev DoseResponse IC50 Determination (Dose-Response Curve) SAR_Dev->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Selectivity->SAR_Dev Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Selectivity->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Engagement Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate

Caption: High-level workflow from initial hit identification to lead candidate validation.

Protocol 1: In Vitro Kinase Inhibition Profiling using ADP-Glo™

This protocol describes how to determine the inhibitory activity of the scaffold compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the inhibitor.[14][15][16]

A. Materials and Reagents

  • Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Substrate for the kinase (e.g., peptide substrate)

  • 1-(4-Fluorophenyl)-3-methylbutan-2-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[14]

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

B. Experimental Procedure

Scientist's Note: This procedure is for determining the IC₅₀ value. For a single-point primary screen, use a single, fixed concentration of the test compound (e.g., 10 µM).

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Perform a 1:3 serial dilution series for a 10-point dose-response curve.

    • Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and staurosporine (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized based on enzyme kinetics (typically determined via an enzyme titration).

    • Add 10 µL of the 2X Kinase/Substrate mix to each well containing the compound.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Kₘ for the specific kinase.

    • To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection (First Step):

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.[17]

    • Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[15][18]

    • Incubate at room temperature for 40 minutes.[15][18]

  • ATP Generation (Second Step):

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP.[15][18]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[18]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

C. Data Analysis and Interpretation

  • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound Target Kinase Hypothetical IC₅₀ (nM)
1-(4-Fluorophenyl)-3-methylbutan-2-amineSRC8,500
Staurosporine (Control)SRC15
Analog 1.1 (SAR modification)SRC750
Analog 1.2 (SAR modification)SRC95

Table 1: Example of IC₅₀ data generated from the ADP-Glo™ assay. SAR analogs show improved potency over the initial scaffold.

Protocol 2: Structure-Activity Relationship (SAR) Guided Optimization

The goal of SAR is to systematically modify the scaffold to improve potency and selectivity.[3][13][19] Based on the initial screening results, a focused library of analogs should be synthesized.

Diagram: SAR Decision Tree

This diagram outlines a logic-based approach to guide the synthesis of new analogs based on initial biological data.

G start Initial Hit Identified IC50 < 10 µM? mod_amine Modify Amine (e.g., secondary, tertiary, acylate, sulfonylate) start->mod_amine Yes mod_phenyl Modify Phenyl Ring (e.g., change F position, add other substituents) start->mod_phenyl Yes mod_isobutyl Modify Isobutyl Group (e.g., cyclopropyl, tert-butyl, benzyl) start->mod_isobutyl Yes deprioritize Deprioritize Moiety start->deprioritize No test_potency Test Potency (IC50) mod_amine->test_potency mod_phenyl->test_potency mod_isobutyl->test_potency improved Potency Improved? test_potency->improved optimize Optimize Best Moiety improved->optimize Yes improved->deprioritize No lead_candidate Proceed to Selectivity & Cell-Based Assays optimize->lead_candidate

Caption: A decision tree for guiding the Structure-Activity Relationship (SAR) process.

Protocol 3: Cellular Viability Assessment using CellTiter-Glo®

After identifying potent inhibitors in biochemical assays, it is crucial to assess their effect on cell viability. This determines if the compound's enzymatic inhibition translates to a functional anti-proliferative or cytotoxic effect in a cancer cell line known to be dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[20][21]

A. Materials and Reagents

  • Cancer cell line (e.g., K562 for ABL1 inhibitors, A549 for EGFR inhibitors)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Optimized inhibitor compounds and controls

  • CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. #G9241 or similar)[21]

  • Sterile, white-walled 96-well or 384-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

B. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in culture medium to a predetermined optimal seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of the assay plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the desired volume of compound dilutions to the wells. The final DMSO concentration should be kept low (≤ 0.5%) to avoid vehicle-induced toxicity.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[22]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

    • Measure luminescence with a plate-reading luminometer.

C. Data Analysis

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the normalized luminescence against the log of the compound concentration and fitting the data to a suitable dose-response model.

Compound Cell Line Hypothetical GI₅₀ (nM)
Analog 1.2K562 (ABL1-driven)150
Analog 1.2HEK293 (Control)>10,000
Imatinib (Control)K562 (ABL1-driven)250

Table 2: Example of cellular GI₅₀ data. A potent compound should show selective growth inhibition in the target-dependent cell line compared to a control cell line.

In Silico Modeling: Guiding SAR with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1][23] It can provide valuable structural insights to rationalize observed SAR and guide the design of new, more potent analogs.[24][25]

Diagram: Kinase-Inhibitor Binding Pharmacophore

This conceptual diagram illustrates the key interactions that a successful inhibitor based on the scaffold might make within the ATP binding pocket of a kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) hydrophobic1 Hydrophobic Pocket I gatekeeper Gatekeeper Residue hydrophobic2 Hydrophobic Pocket II amine Primary Amine (-NH2) amine->hinge H-Bond Donor phenyl Fluorophenyl Group phenyl->hydrophobic1 Hydrophobic Interaction phenyl->gatekeeper Steric/Electronic Interaction isobutyl Isobutyl Group isobutyl->hydrophobic2 Hydrophobic Interaction

Caption: Key pharmacophoric interactions between the scaffold and a generic kinase active site.

By docking analogs into a crystal structure of the target kinase, researchers can visualize how modifications to the phenyl ring might interact with the gatekeeper residue or how altering the isobutyl group could better fill a hydrophobic pocket, thus providing a rational basis for the next round of synthesis.[1]

Conclusion

The 1-(4-Fluorophenyl)-3-methylbutan-2-amine scaffold represents a promising and synthetically accessible starting point for the development of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a comprehensive framework for researchers to systematically evaluate the scaffold, establish a robust structure-activity relationship, and progress promising compounds into cellular and more advanced models of disease. Through the integration of biochemical screening, medicinal chemistry, and cellular biology, this scaffold has the potential to yield new and effective therapeutic candidates.

References

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Pharmacophore model for type I protein kinase inhibitors. ResearchGate. [Link]

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Application Notes and Protocols for Fluorinated Amine Research Standards: Ensuring Integrity Through Proper Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Standard Integrity in Research and Development

This guide provides a comprehensive framework for the proper storage and stability testing of fluorinated amine research standards. Moving beyond generic protocols, we will delve into the mechanistic underpinnings of their potential degradation pathways and provide actionable, self-validating protocols to ensure the long-term integrity and reliability of these critical reagents. The principles outlined herein are grounded in established international guidelines, such as those from the International Council for Harmonisation (ICH), and are supplemented with practical insights gleaned from extensive experience in the field.[1][2][3]

Part 1: Understanding the Instability of Fluorinated Amines

The stability of a chemical entity is a function of its molecular structure and its immediate environment. For fluorinated amines, the strong carbon-fluorine (C-F) bond is generally stable; however, the presence of both a fluorine atom and a nitrogen atom can create electronic effects that render the molecule susceptible to specific degradation pathways.[4]

One of the primary concerns is defluorination , the loss of a fluorine atom. This can be facilitated by the presence of a lone pair of electrons on the nitrogen atom, which can participate in an intramolecular reaction, especially in β-fluoroamines.[5][6] This process can be exacerbated by factors such as pH and the presence of nucleophiles.[5][6] For instance, some fluoromethylamines are known to be unstable and can be stabilized by converting the amine to an amide, which reduces the electron density on the nitrogen.[5][6]

Other potential degradation pathways include:

  • Oxidation: The amine functional group can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Hydrolysis: Depending on the overall molecular structure, other functional groups present in the molecule may be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Given these potential instabilities, a proactive and evidence-based approach to storage and stability monitoring is essential.

Part 2: Long-Term and Short-Term Storage Protocols

Proper storage is the first line of defense in preserving the integrity of fluorinated amine standards. The following protocols are designed to mitigate the risks of degradation.

Initial Receipt and Handling

Upon receiving a new fluorinated amine standard, it is crucial to:

  • Verify the Integrity of the Packaging: Inspect the shipping container for any signs of damage or compromised seals.

  • Review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS): These documents contain vital information regarding the recommended storage conditions, handling precautions, and known stability information.[7][8][9]

  • Aliquot the Standard: To prevent contamination and minimize the effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the standard into smaller, single-use volumes upon first opening.[10] This is particularly critical for solutions.

Recommended Storage Conditions

The appropriate storage conditions are dictated by the specific properties of the fluorinated amine. Always refer to the manufacturer's recommendations first.[8] The following table summarizes general best practices.

Storage ConditionTemperature RangeRecommended ForRationale
Long-Term Storage (Solid) -20°C or -80°CMost solid fluorinated amine standardsReduces molecular motion and slows chemical degradation. The lower temperature is preferred for compounds with known instability.
Long-Term Storage (Solution) -80°CStandards dissolved in an appropriate solventMinimizes solvent evaporation and degradation. Avoids repeated freeze-thaw cycles that can degrade the compound and affect concentration.
Short-Term Storage (Solid) 2-8°C or Room Temperature (with desiccant)Stable, non-hygroscopic solids for daily/weekly useProvides convenient access while minimizing exposure to ambient moisture and temperature fluctuations.
Short-Term Storage (Solution) 2-8°CWorking solutions for immediate use (within 24-48 hours)Slows degradation for short periods. Solutions should be protected from light.

Key Considerations for Storage:

  • Protection from Light: Many organic molecules are light-sensitive. Store standards in amber vials or in light-blocking containers to prevent photodegradation.[10][11]

  • Protection from Moisture: Fluorinated amines can be hygroscopic. Store solids in a desiccator or in sealed containers with a desiccant to prevent hydrolysis and other moisture-mediated degradation.[12]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container Compatibility: Use high-quality, inert containers such as borosilicate glass or appropriate plasticware (e.g., polypropylene) to avoid leaching or reaction with the container material.[12]

Part 3: Stability Testing Protocols

A robust stability testing program is essential to establish a re-test date or shelf-life for your fluorinated amine research standards.[10] This program should be designed to detect any changes in the quality, purity, and potency of the standard over time.[2][13]

Designing a Stability Study

A comprehensive stability study protocol should define the following key parameters:[10][14]

  • Batches: At least one representative batch of the fluorinated amine standard should be included in the study.

  • Container Closure System: The study should use the same container closure system as that used for routine storage.

  • Storage Conditions: The study should include both long-term (recommended) and accelerated storage conditions.[3][15]

  • Testing Frequency: A suitable testing frequency should be established (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 1, 3, 6 months for accelerated studies).[10][15]

  • Analytical Methods: Validated, stability-indicating analytical methods must be used.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a stability study.

Stability_Testing_Workflow Figure 1: Experimental Workflow for Stability Testing cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Testing Phase cluster_3 Data Analysis & Reporting Start Receive and Characterize Fluorinated Amine Standard (T=0) Aliquot Aliquot Standard into Multiple Vials Start->Aliquot LongTerm Long-Term Storage (e.g., -20°C, dark, dry) Aliquot->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) Aliquot->Accelerated PullSamples Pull Samples at Pre-defined Time Points LongTerm->PullSamples Accelerated->PullSamples AnalyticalTesting Perform Analytical Testing (HPLC, LC-MS, etc.) PullSamples->AnalyticalTesting DataAnalysis Analyze Data for Trends and Degradation AnalyticalTesting->DataAnalysis Report Establish Re-test Date or Shelf-Life DataAnalysis->Report

Caption: A generalized workflow for conducting a stability study of a research standard.

Step-by-Step Protocol for a Long-Term Stability Study

Objective: To determine the re-test date for a solid fluorinated amine research standard under recommended long-term storage conditions.

Materials:

  • Fluorinated amine research standard

  • Appropriate number of amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • -20°C freezer with temperature monitoring

  • Validated stability-indicating HPLC-UV method

  • LC-MS for peak identification (if necessary)

Procedure:

  • Initial Characterization (T=0):

    • Perform a complete analysis of the standard to establish the initial purity, identity, and any relevant physical properties. This serves as the baseline.

    • Assay the standard for potency.

    • Record all results meticulously.

  • Sample Preparation:

    • Accurately weigh the desired amount of the standard into each pre-labeled vial.

    • Purge the vials with an inert gas (e.g., argon) before sealing, if necessary.

    • Tightly cap the vials.

  • Storage:

    • Place the vials in the -20°C freezer in a designated and clearly marked location.

  • Time-Point Testing:

    • At each scheduled time point (e.g., 3, 6, 12, 24 months), remove one vial from the freezer.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution of the standard at a known concentration.

    • Analyze the solution using the validated HPLC-UV method.

    • Assess for any changes in purity (appearance of new peaks, decrease in the main peak area) and potency.

    • If significant degradation is observed, LC-MS analysis can be employed to identify the degradation products.

  • Data Analysis and Reporting:

    • Compare the results from each time point to the initial (T=0) data.

    • Establish acceptance criteria for stability (e.g., no more than 2% decrease in purity).

    • Based on the data, determine the re-test date, which is the date at which the standard should be re-analyzed to ensure its continued fitness for use.

Forced Degradation Studies

Forced degradation (or stress testing) studies are crucial for understanding the potential degradation pathways of a fluorinated amine and for developing a truly stability-indicating analytical method.[14]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow Figure 2: Workflow for Forced Degradation Studies cluster_stress Stress Conditions Standard Fluorinated Amine Standard Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Standard->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Standard->Base Oxidation Oxidation (e.g., 3% H2O2) Standard->Oxidation Thermal Thermal Stress (e.g., 60°C) Standard->Thermal Photolytic Photolytic Stress (UV/Vis light) Standard->Photolytic Analysis Analyze Stressed Samples by HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products and Pathways Analysis->Outcome MethodValidation Validate Stability-Indicating Analytical Method Analysis->MethodValidation

Caption: A schematic of the process for conducting forced degradation studies.

Conclusion: A Commitment to Quality and Reproducibility

References

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20).
  • Chemical Handling Best Practices Ensuring Safety and Complia.
  • MSE Supplies. (2025-05-20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • A protocol for testing the stability of biochemical analytes. Technical document. (2019-11-26). PubMed.
  • The Dark Side of Fluorine - Fluoride Alert. (2019-06-20).
  • ICH. Quality Guidelines.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • European Medicines Agency. (2025-04-30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • FDA. (1986-03-03). Guidance for Industry #5 - Drug Stability Guidelines.
  • Stability testing protocols | PPTX.
  • IJNRD. (2023-12-12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs.
  • ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds.
  • UCD Research Repository. (2017-07-10). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.
  • NIH. (2021-10-09). Enzymatic synthesis of fluorinated compounds - PMC.
  • Neopharm Labs. Stability Study Protocols and Reports.
  • diplomata comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • QHub Insights. (2022-01-01). How to Set Up Drug Stability Testing Program for Pharmaceuticals.
  • Combi-Blocks. (2023-01-02). Safety Data Sheet.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • REDA Safe. (2022-01-28). Chemical Compatibility and Storage Guidelines.
  • IEDU. Instructions and Guidelines for Chemical Storage and Handling.

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Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Regioisomeric Impurities in Fluorinated Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Purity in Fluorinated Phenethylamine Synthesis

The introduction of fluorine into the phenethylamine scaffold is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4] However, the synthesis of specifically substituted fluorinated phenethylamines is often complicated by the formation of regioisomeric impurities.[5][6] These isomers, which differ only in the position of the fluorine atom on the aromatic ring, can be notoriously difficult to separate due to their similar physicochemical properties. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with removing these impurities.

Understanding the Origin of Regioisomeric Impurities

The primary source of regioisomeric impurities in the synthesis of fluorinated phenethylamines is the electrophilic aromatic substitution (EAS) reaction used to introduce the fluorine atom.[7][8] The directing effects of the substituents already present on the aromatic ring determine the position of the incoming fluorine atom.

  • Activating Groups: Electron-donating groups (EDGs) direct the incoming electrophile to the ortho and para positions.

  • Deactivating Groups: Electron-withdrawing groups (EWGs) direct the incoming electrophile to the meta position.

Halogens, such as fluorine, are an interesting case as they are deactivating yet ortho-, para-directing.[9][10] The interplay of inductive and resonance effects governs the final isomer distribution.[11]

dot graph EAS_Directing_Effects { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aromatic_Ring [label="Aromatic Ring\n(Phenethylamine Precursor)"]; EDG [label="Electron-Donating Group (EDG)\n(e.g., -OH, -OR, -NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing Group (EWG)\n(e.g., -NO2, -CN, -C(O)R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Halogen [label="Halogen\n(e.g., -F, -Cl, -Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorination [label="Electrophilic\nFluorination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ortho_Para [label="Ortho and Para Isomers", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Meta [label="Meta Isomer", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Ortho_Para_Deactivated [label="Ortho and Para Isomers\n(Deactivated Ring)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];

Aromatic_Ring -> EDG; Aromatic_Ring -> EWG; Aromatic_Ring -> Halogen; EDG -> Fluorination [label="Activating"]; EWG -> Fluorination [label="Deactivating"]; Halogen -> Fluorination [label="Deactivating"]; Fluorination -> Ortho_Para [label="Directing Effect"]; Fluorination -> Meta [label="Directing Effect"]; Fluorination -> Ortho_Para_Deactivated [label="Directing Effect"]; } Figure 1: Directing effects of substituents in electrophilic aromatic substitution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of fluorinated phenethylamines.

Q1: My reaction produced a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of the fluorination step?

A1: Improving regioselectivity starts with understanding the directing effects of your substituents.

  • Choice of Starting Material: If possible, select a starting material with strongly directing groups that favor the formation of your desired isomer.

  • Reaction Conditions: The choice of fluorinating agent and reaction conditions can influence the isomer ratio. For instance, bulkier fluorinating agents may favor the less sterically hindered para position over the ortho position. Common electrophilic fluorinating agents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).[12]

  • Protecting Groups: The use of protecting groups can block certain positions on the aromatic ring, thereby directing fluorination to the desired position.

Q2: I'm having difficulty separating my desired para-isomer from the meta-isomer using standard silica gel chromatography. What are my options?

A2: The separation of regioisomers is often challenging due to their similar polarities.[13] Here are several strategies to consider:

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with a wide range of solvent systems. Sometimes, a small change in the solvent polarity or the addition of a modifier can significantly improve separation.[14]

    • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases such as alumina (acidic, basic, or neutral), or reversed-phase C18.[13] For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[15][16]

    • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column can provide the high resolution needed for separating closely related isomers.[5][17] Biphenyl and phenyl-hexyl phases have shown success in resolving positional isomers of phenethylamines.[17]

  • Crystallization:

    • Fractional Crystallization: This technique relies on the slight differences in solubility between the isomers. By carefully selecting the solvent and controlling the cooling rate, it may be possible to selectively crystallize the desired isomer.[18][19][20]

    • Salt Formation: If your phenethylamine has a basic nitrogen, forming a salt with a suitable acid can alter its crystalline properties and may facilitate separation by crystallization.[18]

Q3: My crystallization attempts are resulting in an oil or a mixture of co-crystallized isomers. What can I do to improve my crystallization?

A3: Successful crystallization depends on finding the right conditions.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[19] A systematic screening of solvents with varying polarities is recommended. Common solvent systems for crystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[18]

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) can induce crystallization of that specific isomer.

  • Slow Cooling: Rapid cooling often leads to precipitation rather than crystallization, trapping impurities.[20] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Q4: How can I accurately determine the isomeric ratio in my crude product and purified material?

A4: Accurate quantification of regioisomers is crucial for process optimization and quality control.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a powerful technique for separating and quantifying volatile isomers.[21][22][23] The choice of the GC column is critical for achieving baseline separation.

  • High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is excellent for separating non-volatile isomers.[5][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to identify and quantify the different isomers in a mixture. The distinct chemical shifts of the aromatic protons and the fluorine atom provide a unique fingerprint for each isomer.

  • Raman Spectroscopy: This technique has also been shown to be effective in distinguishing between phenethylamine regioisomers.[24]

Purification Strategies: Step-by-Step Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Analytical TLC: Develop a thin-layer chromatography (TLC) method that shows some separation between your isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Column Packing: Dry pack a column with the appropriate stationary phase (e.g., silica gel, 100-200 mesh). The column length should be sufficient to allow for good separation.[13]

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity (gradient elution). Collect small fractions.

  • Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the pure desired isomer.

Protocol 2: Fractional Crystallization
  • Solvent Screening: In small test tubes, test the solubility of your isomeric mixture in a variety of solvents at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to create a saturated solution.[19]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation. Repeat the process if necessary.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueProsConsBest Suited For
Flash Column Chromatography Versatile, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive.Initial purification of crude mixtures.
Preparative HPLC High resolution, excellent for separating closely related isomers.[5][17]Expensive equipment, limited sample capacity.Final purification of high-value compounds.
Fractional Crystallization Cost-effective, can yield very pure material.[18][19]Highly dependent on the compound's properties, can be difficult to optimize.Purification of solid compounds at larger scales.

dot graph Purification_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Product\n(Isomeric Mixture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis1 [label="Analyze Isomeric Ratio\n(GC, HPLC, NMR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Fractional Crystallization", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis2 [label="Analyze Purity of Fractions/\nCrystals", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure Regioisomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recycle [label="Impure Fractions/\nMother Liquor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Repurify [label="Re-purify", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Analysis1; Analysis1 -> Chromatography [label="If separation is observed\n on TLC"]; Analysis1 -> Crystallization [label="If solid and suitable\n solvent is found"]; Chromatography -> Analysis2; Crystallization -> Analysis2; Analysis2 -> Pure_Product [label="Purity > 99%"]; Analysis2 -> Recycle [label="Purity < 99%"]; Recycle -> Repurify; Repurify -> Chromatography; Repurify -> Crystallization; } Figure 2: General workflow for the purification of regioisomers.

References

  • Li, L., & DeRuiter, J. (2015). Regioisomeric and enantiomeric analyses of 24 designer cathinones and phenethylamines using ultra high performance liquid chromatography and capillary electrophoresis with added cyclodextrins. Forensic Science International, 254, 148-157. [Link]

  • Zhang, X., et al. (2020). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. Journal of Forensic Sciences, 65(5), 1580-1587. [Link]

  • Cavaliere, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586-596. [Link]

  • Clark, C. R., et al. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Liu, J. T., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113. [Link]

  • Twitty, S. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7583-7590. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(4-5), 435-446. [Link]

  • Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • University of Rochester. Purification: How To. Department of Chemistry. [Link]

  • Bellevue College. (n.d.). Experiment 3 Crystallization 21. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • LibreTexts Chemistry. (2022). 7.5: Directing Effects. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-588. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. [Link]

  • Wang, C., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(12), 4883-4890. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. [Link]

  • University of Illinois. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. [Link]

  • IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • Zhang, P., & Engle, K. M. (2020). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. Angewandte Chemie International Edition, 59(42), 18456-18460. [Link]

  • ResearchGate. (2022). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • Grumann, C., & Auwärter, V. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 10(7), 1141-1147. [Link]

  • Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • Royal Society of Chemistry. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Molecules, 27(6), 1845. [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. [Link]

  • National Institute of Justice. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

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Technical Support Center: HPLC Separation of Fluoro-Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: F-PEA-ISO-OPT Subject: Optimization of Positional Isomers (2-, 3-, 4-Fluoro-Phenethylamine)

Introduction: The Isomer Challenge

Welcome to the technical support center. You are likely here because your standard C18 column is failing to resolve 2-fluoro, 3-fluoro, and 4-fluorophenethylamine.

The Root Cause: These three compounds are positional isomers.[1][2] They share identical molecular weights (MW: 139.17 g/mol for the free base) and nearly identical hydrophobicities (logP).

  • Standard C18 phases rely primarily on hydrophobic subtraction. Since the hydrophobicity difference between an ortho- and para- fluorine substitution is negligible, C18 columns often co-elute these peaks.

  • The Solution: You must switch from a "hydrophobicity-driven" separation to a "shape and electron-density" driven separation.

Module 1: Selectivity - "Why are my peaks merging?"

User Question: I am using a high-efficiency C18 column, but the 3-fluoro and 4-fluoro isomers are co-eluting as a single broad peak. How do I separate them?

Technical Diagnosis: You are hitting the "Hydrophobic Limit." To separate these isomers, you need a stationary phase that can distinguish the localized electron density changes caused by the position of the fluorine atom on the benzene ring.

The Protocol: Switch to Pentafluorophenyl (PFP) The PFP (also known as F5) stationary phase is the gold standard for halogenated aromatic isomers.

  • Mechanism: The PFP ring is electron-deficient (Lewis acid).[2] The fluorine atoms on your phenethylamine analytes create specific dipoles. The PFP phase separates them based on:

    • 
       Interactions:  Between the analyte's aromatic ring and the PFP ring.
      
    • Dipole-Dipole Interactions: The position of the fluorine (ortho vs. meta vs. para) alters the analyte's dipole moment, interacting differently with the rigid PFP ring.

    • Shape Selectivity: The rigid PFP ligands can discriminate the steric "shape" of the isomer.

Recommended Workflow (Decision Tree)

ColumnSelection Start Start: Isomer Separation C18 Standard C18 Column Start->C18 Check Are peaks resolved? C18->Check Success Optimize Gradient Check->Success Yes Fail Co-elution observed Check->Fail No Switch SWITCH MECHANISM Fail->Switch PFP Pentafluorophenyl (PFP) Phase (Target: Dipole/Pi-Pi) Switch->PFP Primary Choice (Halogenated) Phenyl Phenyl-Hexyl Phase (Target: Pi-Pi only) Switch->Phenyl Secondary Choice

Figure 1: Decision matrix for selecting the stationary phase. PFP is prioritized for halogenated isomers due to specific fluorine-fluorine interactions.

Module 2: Peak Shape & Tailing - "Why do my peaks look like shark fins?"

User Question: I have separation on the PFP column, but the peaks are tailing severely (Asymmetry > 1.8). It ruins my integration.

Technical Diagnosis: Phenethylamines are basic amines (pKa ~9.8). At neutral pH, they are fully protonated cations (


). These cations interact with residual silanols  (

) on the silica surface of your column, causing "ion-exchange" dragging, which manifests as tailing.

The Solution: The "Chaotropic" Buffer Strategy On PFP columns, you often cannot use high pH (pH > 8) because the ligand stability is lower than hybrid C18s. Therefore, you must use Low pH + High Ionic Strength .

Optimized Buffer Protocol
ParameterRecommendationWhy?
Buffer Salt Ammonium Formate (10–20 mM)Formate is acidic (pH ~3.0). Ammonium ions (

) compete with your amine analyte for silanol sites, "blocking" the tailing mechanism.
Acid Modifier Formic Acid (0.1%)Maintains low pH to ensure the analyte is fully protonated and the silanols are mostly protonated (neutral).
Organic Modifier Methanol Methanol promotes

interactions better than Acetonitrile.[3] Acetonitrile can form a "layer" over the PFP phase, masking the pi-electrons.

Troubleshooting Tailing Loop:

TailingFix Issue Peak Tailing (As > 1.5) Step1 Check pH Issue->Step1 Action1 Lower pH to ~3.0 (Protonate Silanols) Step1->Action1 Step2 Check Ionic Strength Action1->Step2 Action2 Increase Buffer Conc. (10mM -> 25mM) Step2->Action2 Step3 Check Column Type Action2->Step3 Action3 Switch to Hybrid/Endcapped (Reduce Silanol Activity) Step3->Action3

Figure 2: Step-by-step troubleshooting for peak tailing of basic amines.

Module 3: Method Robustness - "My retention times are drifting."

User Question: The method works, but the retention times shift by 0.2–0.5 minutes between runs. Why?

Technical Diagnosis: Fluorinated phases (PFP) are more sensitive to equilibration and temperature than C18.

  • Dewetting: If you run highly aqueous conditions (>95% water), PFP phases can "dewet" (pores expel water), causing retention loss.

  • Thermal Sensitivity: The adsorption mechanism on PFP is exothermic. Small changes in lab temperature affect retention significantly.

The Fix:

  • Thermostat: Set column oven to 35°C or 40°C (do not run at ambient).

  • Equilibration: PFP columns require longer equilibration. Use 20 column volumes between gradient runs, not the standard 5-10.

  • Injection Solvent: Dissolve samples in the starting mobile phase (e.g., 95% Water / 5% MeOH). Dissolving in 100% MeOH will cause "solvent breakthrough" and distorted peak shapes for early eluters.

Summary of Validated Method Parameters
ParameterSetting
Column PFP (Pentafluorophenyl) , 2.7µm or 3µm (Core-shell preferred for efficiency)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B Methanol (preferred) or Acetonitrile
Gradient Shallow gradient (e.g., 5% B to 40% B over 15 mins). Isomers elute closely; a steep gradient will merge them.
Flow Rate 0.4 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID)
Temperature 40°C (Critical for reproducibility)
References
  • Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Phenomenex. (2024). Luna PFP(2) Column Selectivity and Mechanism Guide. Link

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

Sources

Technical Support Center: Solubilization Strategies for 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4F-MBA-001 Subject: Troubleshooting Solubility & Formulation of Lipophilic Amine Free Bases Compound Class: Fluorinated Phenethylamine Derivative (Leucine-analog backbone)[1]

Executive Summary

You are encountering solubility issues because 1-(4-Fluorophenyl)-3-methylbutan-2-amine is a highly lipophilic free base.[1][2] The combination of the 4-fluorophenyl ring (electron-withdrawing, lipophilic) and the isobutyl side chain (steric bulk, hydrophobic) creates a molecule that is virtually insoluble in neutral water.[1]

To dissolve this compound for biological assays, you must overcome its lattice energy and hydrophobic effect by either protonating the amine (converting to a salt) or encapsulating the hydrophobic moiety (cyclodextrins/co-solvents).[1]

Module 1: Technical Profile & Solubility Physics

Before attempting formulation, understand the species you are working with.[3]

PropertyValue (Predicted/Analogous)Implication for Solubility
State (Free Base) Oil or Low-melting SolidProne to "oiling out" rather than crystallizing.[1][2]
pKa (Amine) ~9.5 – 9.8Critical: At pH 7.4, the molecule is ~99% protonated (charged), but the free base requires pH < 5.0 to initially dissolve.[1]
LogP (Lipophilicity) > 2.5 (High)The fluorine and isobutyl group drive the molecule into lipid membranes and plasticware, leading to loss of concentration.[1]
Water Solubility < 0.1 mg/mL (Neutral pH)Requires acidification or organic co-solvents.[1][2]
Visualizing the Solubility Logic

The following decision tree outlines the correct solvent system based on your application.

SolubilityLogic Start Start: 1-(4-Fluorophenyl)-3-methylbutan-2-amine (Free Base) AppType What is your application? Start->AppType InVitro In Vitro / Cellular Assays AppType->InVitro InVivo In Vivo / Animal Studies AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn DMSO DMSO Stock (10-20 mM) Dilute into media < 0.5% v/v InVitro->DMSO Standard Salt Convert to HCl Salt (See Protocol 3) InVivo->Salt Preferred CD Cyclodextrin Complex (HP-β-CD) InVivo->CD If Salt Fails Organic DCM, MeOH, EtOAc ChemSyn->Organic

Figure 1: Solubility Decision Matrix.[1][2] Select the pathway based on biological tolerance for solvents.

Module 2: Formulation Protocols
Protocol A: In-Situ Salt Formation (Aqueous Buffer)

Best for: Immediate use in aqueous buffers where DMSO is not permitted.[1]

The Mechanism: You are using an acid to protonate the nitrogen (


), transforming the oil into a water-soluble ionic species.
  • Weighing: Weigh the free base oil/solid into a glass vial (avoid plastic; lipophilic amines stick to polypropylene).[1][2]

  • Acidification: Add 0.9 molar equivalents of dilute HCl (0.1 M) or Citric Acid.

    • Why 0.9 eq? To prevent over-acidification.[2]

  • Agitation: Vortex vigorously for 60 seconds. The oil droplets should disperse.

  • Final Adjustment: Add the remaining buffer (PBS or Saline) to volume.[1][2]

  • pH Check: Check pH. If the solution is cloudy, the pH is likely > 7. Add 1N HCl dropwise until clear.

    • Target pH: 4.5 – 5.5 (Solubility is highest here).[2]

Protocol B: The "Crash-Resistant" DMSO Stock

Best for: High-Throughput Screening (HTS) and Cell Culture.[1]

The Issue: When you dilute a DMSO stock into cell media, the hydrophobic "shock" causes the compound to precipitate immediately (crashing out).

  • Stock Prep: Dissolve free base in 100% anhydrous DMSO to 10 mM or 20 mM.

    • Storage: Store at -20°C. If it freezes, thaw completely and vortex before use.

  • Serial Dilution (The "Step-Down" Method):

    • Do NOT pipet 1 µL DMSO stock directly into 1 mL media.

    • Step 1: Dilute DMSO stock 1:10 into PBS (not media) to create an intermediate working solution. Vortex immediately.

    • Step 2: Add the intermediate solution to your cell media.

  • Carrier Protein: Ensure your cell media contains FBS (Fetal Bovine Serum) or BSA.[1][2] Albumin acts as a "sink," binding the lipophilic amine and preventing precipitation [1].[3]

Protocol C: Solid State Conversion (HCl Salt Synthesis)

Best for: Long-term storage and precise dosing.[1]

If you are struggling with the oily free base, convert it to a stable solid hydrochloride salt.[2][3]

  • Dissolution: Dissolve 1g of free base in 10 mL of dry Diethyl Ether or Dichloromethane (DCM).

  • Acid Addition: Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether (commercially available) or bubble dry HCl gas through the solution.

  • Precipitation:

    • Scenario A: A white solid precipitates immediately. Filter and wash with cold ether.

    • Scenario B (Oiling Out): A sticky gum forms at the bottom. This is common with isobutyl chains.

      • Fix: Decant the solvent. Add fresh dry ether. Scratch the glass side with a spatula vigorously to induce nucleation. Sonicate.[4]

  • Drying: Dry under high vacuum to remove solvent and excess HCl.[2]

Module 3: Advanced Troubleshooting (FAQs)

Q1: I added the compound to water, and it formed oil droplets on top. Heating didn't help. Why? A: Heating often worsens the issue for lipophilic amines by reducing the pKa (making it less basic) and increasing the hydrophobic effect.[1] You must lower the pH. The compound is a base; it needs acid to dissolve. Do not heat; acidify.

Q2: My DMSO stock precipitates when I add it to the assay buffer. A: This is "Solvent Shock."[2] The local concentration of water spikes around the droplet, forcing the hydrophobic molecule out of solution before it can disperse.

  • Solution: Use Cyclodextrin (HP-β-CD) .[1][2][5][6] Prepare your assay buffer with 5-10% HP-β-CD before adding the DMSO stock.[2] The cyclodextrin cavity encapsulates the hydrophobic isobutyl/fluorophenyl tail, keeping it soluble [2].

Q3: Can I use plastic reservoirs? A: Avoid them if possible. Fluorinated amines are "sticky" (high LogP).[1][2] They adsorb to polystyrene and polypropylene. Use glass-coated plates or add 0.01% Tween-20 to your buffer to block non-specific binding.

Q4: Is the fluorine atom causing the insolubility? A: Partially. Fluorine is highly lipophilic (more so than hydrogen).[1][2] However, the isobutyl group (the "3-methylbutan" part) is the primary driver of steric hindrance and hydrophobicity. This structure mimics a leucine amino acid side chain but lacks the solubilizing carboxylic acid.

Module 4: Mechanism of Action (Cyclodextrin)[1]

When simple pH adjustment fails (e.g., you need neutral pH for an injection), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1]

CD_Mechanism cluster_0 Result Drug Free Base (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Shell) CD->Complex Encapsulates

Figure 2: Encapsulation Strategy. The hydrophobic fluorophenyl tail enters the cyclodextrin cavity, shielding it from the aqueous environment.

References
  • Lipophilicity and Protein Binding

    • Source: Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on formulation of lipophilic amines).

  • Cyclodextrin Complexation

    • Source: Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3] Link

  • DMSO Toxicity in Cell Assays

    • Source: Galvao, J., et al. (2014).[3] Unexpected low-dose toxicity of the universal solvent DMSO. PLoS One, 9(4), e93557.[1][3] Link

  • Phenethylamine pKa Data

    • Source: PubChem Compound Summary for CID 1001, Phenethylamine.[3] (Used as baseline for pKa estimation).[1] Link

Sources

preventing defluorination during high-temperature amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an internal Tier 3 Technical Support Escalation Manual for the Process Chemistry Division. It is designed to troubleshoot and resolve defluorination issues in high-temperature amine synthesis.

Topic: Preventing Defluorination (C-F Cleavage) During Amination

Status: Operational | Tier: 3 (Advanced Troubleshooting) Audience: Process Chemists, Med-Chem Researchers

Mission Statement

Defluorination during amine synthesis is a "silent killer" of yield and purity. In high-temperature regimes (


), the C-F bond—normally inert—becomes susceptible to three distinct failure modes: Hydrodefluorination (HDF) , Nucleophilic Aromatic Substitution (

)
, and Benzyne Formation . This guide provides the mechanistic logic and protocols to suppress these pathways while maintaining the kinetic energy required for difficult aminations.

Module 1: The Diagnostic Matrix

Before altering conditions, identify the mechanism of your defluorination. Use this decision tree to categorize your failure mode.

DefluorinationDiagnosis Start Observation: Loss of Fluorine CheckPos Is the F ortho/para to an Electron Withdrawing Group (EWG)? Start->CheckPos CheckBase Are you using a strong base (e.g., NaOtBu, KHMDS)? CheckPos->CheckBase No SNAr Diagnosis: SNAr Attack (F replaced by Amine) CheckPos->SNAr Yes (Activated System) CheckProd Analyze Byproduct Structure CheckBase->CheckProd No (Weak Base) Benzyne Diagnosis: Benzyne Mechanism (F lost, regiocontrol lost) CheckBase->Benzyne Yes (Strong Base + Ortho-H) CheckProd->SNAr Product is Ar-N (Wrong Isomer) HDF Diagnosis: Hydrodefluorination (F replaced by H) CheckProd->HDF Product is Ar-H

Figure 1: Diagnostic workflow to identify the specific mode of C-F bond cleavage.

Module 2: Troubleshooting & Solutions

Issue 1: Hydrodefluorination (HDF) in Metal-Catalyzed Coupling

Symptom: You are performing a Buchwald-Hartwig reaction. The C-Cl/C-Br bond reacts as expected, but the Fluorine atom is replaced by Hydrogen (Ar-F


 Ar-H).
Mechanistic Cause:  The catalyst (Pd/Cu) undergoes oxidative addition into the C-F bond (rare) OR, more commonly, a 

-hydride elimination
occurs from the Pd-amido intermediate. This generates a Palladium-Hydride (L-Pd-H) species which reduces the C-F bond.

Corrective Actions:

  • Ligand Switch (The "Speed" Strategy): You must accelerate the Reductive Elimination (RE) of the C-N bond so it outcompetes the

    
    -hydride elimination.
    
    • Recommendation: Switch to bulky biaryl phosphines like BrettPhos or RuPhos . These ligands create a steric pocket that destabilizes the Pd(II) intermediate, forcing rapid C-N bond formation.

  • Solvent Change: Avoid solvents that can act as hydride sources (e.g., alcohols, DMF at high temps).

    • Recommendation: Use Toluene or 1,4-Dioxane .

  • Catalyst Activation: Do not use Pd(II) sources that require reduction in situ (like

    
     + Phosphine) if you are seeing HDF. The reduction step itself generates hydrides.
    
    • Recommendation: Use pre-formed Pd(0) sources or oxidative addition precatalysts (e.g., G3-Palladacycles ).

Issue 2: Selectivity Reversal (The "Element Effect")

Symptom: In a substrate with both Cl and F, the amine attacks the F instead of the Cl. Mechanistic Cause: In


 reactions, the rate-determining step is the formation of the Meisenheimer complex.[1] Fluorine is highly electronegative, stabilizing this intermediate via induction (

effect), making F a better leaving group than Cl/Br in activated systems.[2]

Corrective Actions:

  • Solvent Polarity Inversion: Polar aprotic solvents (DMSO, DMF) stabilize the charged Meisenheimer intermediate, favoring F-displacement.

    • Recommendation: Switch to non-polar solvents (Toluene , Xylene ) to destabilize the intermediate and restore "normal" leaving group ability (Cl > F).

  • Temperature Modulation: High temperatures lower the activation energy barrier for the F-attack.

    • Recommendation: If high temp is required for the Cl-displacement, use a Phase Transfer Catalyst (PTC) like 18-crown-6 in a biphasic system (Toluene/Solid Base) to keep the effective concentration of the nucleophile low in the organic phase.

Issue 3: Base-Mediated Decomposition (Benzyne)

Symptom: Formation of regioisomeric mixtures or tars. Mechanistic Cause: Strong bases deprotonate the position ortho to the Fluorine. The resulting anion eliminates


 to form a benzyne, which reacts non-selectively.

Corrective Actions:

  • Base pKa Matching: Stop using NaOtBu (

    
    ).
    
    • Recommendation: Switch to inorganic bases.

      
        (anhydrous) is the gold standard for high-temp stability. 
      
      
      
      is an alternative if solubility is an issue.

Module 3: Experimental Protocols

Protocol A: The "Fluorine-Safe" Buchwald-Hartwig Coupling

Designed for substrates prone to HDF.

ComponentSpecificationRationale
Catalyst BrettPhos Pd G3 (1-3 mol%)Pre-catalyst prevents hydride generation; bulky ligand accelerates C-N form.
Base

or

(2.0 equiv)
Mild inorganic base prevents benzyne formation.
Solvent t-Amyl Alcohol or DioxaneAnhydrous. Degassed (Sparged with

for 15 min).
Temp 80-100°CSufficient for activation, controlled to prevent thermal HDF.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), amine (1.2 equiv), Base (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Critical: Cap the vial and purge with Nitrogen/Argon for 5 minutes before adding solvent. Oxygen promotes ligand oxidation, stalling the cycle and allowing side reactions.

  • Add anhydrous solvent via syringe.

  • Heat to 100°C. Monitor via LCMS at 1 hour.

    • Checkpoint: If Ar-H (defluorinated) is observed >5%, lower temp to 80°C and increase catalyst loading to 5%.

Protocol B: Regioselective (Cl vs. F)

Designed to target Cl/Br in the presence of activated F.

ComponentSpecificationRationale
Solvent Toluene (0.5 M)Non-polar solvent suppresses F-displacement (

).
Base DIPEA (Organic) or

Avoids "naked" anions found in DMSO/NaH conditions.
Additives NoneAvoid crown ethers (they increase F reactivity).

Module 4: Mechanistic Visualization

Understanding the competition between the desired Reductive Elimination (RE) and the undesired


-Fluoride Elimination is critical.

MechanismCompetition Pd_OxAdd L-Pd(Ar)(N-R)-F (Intermediate) Path_Good Path A: Reductive Elimination (Fast with Bulky Ligands) Pd_OxAdd->Path_Good BrettPhos/RuPhos Path_Bad Path B: Beta-Hydride Elim or HDF Pd_OxAdd->Path_Bad Small Ligands/High Temp Product Product: Ar-N-R (Fluorine Retained) Path_Good->Product Byproduct Byproduct: Ar-H (Defluorinated) Path_Bad->Byproduct

Figure 2: Kinetic competition in Pd-catalyzed amination. Bulky ligands accelerate Path A, effectively "outrunning" the defluorination in Path B.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to prevent defluorination? A: Yes, but with caution. Microwave heating is "faster," which can favor the desired reaction if it has a higher activation energy than the decomposition pathway. However, superheating spots can trigger HDF.

  • Protocol: Use "Simultaneous Cooling" (Power on, compressed air cooling on) to maintain a steady temperature while maximizing energy input.

Q: Why is my aryl fluoride turning into a phenol? A: This is likely Hydroxylation via water. Even trace water at 110°C with carbonate bases can attack activated fluorines.

  • Fix: Add 3Å Molecular Sieves to the reaction vessel and ensure the base is freshly dried.

Q: I must use a strong base (NaOtBu) for my weak amine. How do I save the Fluorine? A: If you must use alkoxides, switch to Lithium t-butoxide (LiOtBu) . The Lithium cation coordinates tightly to the alkoxide, making it less aggressive towards the C-H deprotonation (benzyne pathway) while still being basic enough to deprotonate the amine.

References

  • Mechanistic Insight into HDF

    • Title: "Origins of the Defluorination of Fluoroarenes in Palladium-C
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link][3]

  • Ligand Effects (Buchwald)

    • Title: "BrettPhos and RuPhos: Privileged Ligands for Pd-C
    • Source:Chemical Science
    • URL:[Link]

  • SNAr Selectivity (Element Effect)

    • Title: "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activ
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Base Selection Protocols

    • Title: "Inorganic Bases in Buchwald-Hartwig Amin
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

purification of 1-(4-Fluorophenyl)-3-methylbutan-2-amine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AMINE-004F Topic: Purification of 1-(4-Fluorophenyl)-3-methylbutan-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Assessment: The "Silanol Trap"

You are likely experiencing "tailing," "streaking," or complete loss of product on the column. This is not a technique failure; it is a chemistry mismatch.

The Chemistry of the Failure: Your target molecule, 1-(4-Fluorophenyl)-3-methylbutan-2-amine , contains a primary amine (


). Standard flash chromatography uses silica gel (

), which possesses acidic surface silanol groups (

,

).
  • Acid-Base Reaction: The basic amine (

    
    ) protonates upon contact with the acidic silanol, forming an ionic bond (
    
    
    
    ).
  • The Result: This non-covalent bonding halts the migration of the amine, causing it to elute slowly and continuously (tailing) or adhere irreversibly to the silica.

Standard Operating Procedures (SOPs)

To resolve this, we must neutralize the system. Choose Protocol A (Standard Silica) if you are cost-constrained, or Protocol B (Amine-Silica) for highest purity and ease of workup.

Protocol A: The "Modifier" Method (Standard Silica)

Use this for standard purification on regular silica gel.

The Strategy: Introduce a "sacrificial base" (Triethylamine or Ammonia) to saturate the silanol sites before your product arrives.

Solvent System Optimization: Due to the lipophilic nature of the 4-fluorophenyl and isobutyl groups, this molecule often elutes well in non-chlorinated solvents.

ParameterRecommendationNotes
Base Modifier Triethylamine (TEA) or

TEA is easier to mix with Hexane/EtOAc. Ammonia is better for DCM/MeOH.
Concentration 1.0% - 2.0% (v/v) Do not exceed 5% or silica may dissolve/degrade.
Mobile Phase Hexane / EtOAc + 1% TEA Start here. If too polar, switch to DCM / MeOH + 1%

.
Loading Liquid Loading (DCM) Avoid dry loading on acidic silica unless the silica is pre-treated with TEA.

Step-by-Step Workflow:

  • Column Pre-treatment (Crucial): Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier (e.g., 10% EtOAc/Hexane + 1% TEA). This "caps" the active silanol sites.

  • Sample Loading: Dissolve the crude amine in a minimum amount of DCM or mobile phase. Load carefully.

  • Elution: Run the gradient (e.g., 0%

    
     50% EtOAc in Hexane) maintaining the 1% TEA concentration constant throughout the run.
    
  • Workup: TEA has a high boiling point (~89°C). After concentrating fractions, you may need to co-evaporate with heptane or dry under high vacuum for extended periods to remove residual TEA.

Protocol B: The "Zero-Tailing" Method (Amine-Functionalized Silica)

Use this for valuable intermediates or if Protocol A fails.

The Strategy: Use silica where silanols are already chemically bonded to propyl-amine groups. The surface is basic, preventing the "Silanol Trap."

  • Stationary Phase: KP-NH (Amino-silica) or similar.[1]

  • Mobile Phase: Hexane / EtOAc (No modifier needed).[2]

  • Benefit: No TEA in your final product; sharper peaks; higher recovery.

Visualization & Logic Flows

Figure 1: Purification Decision Matrix

This workflow guides you through selecting the correct method based on your Thin Layer Chromatography (TLC) results.

PurificationLogic Start Start: Crude Amine Mixture TLC_Test Run TLC (Hex/EtOAc 1:1) Start->TLC_Test Check_Spot Observation: Shape of Spot? TLC_Test->Check_Spot Streaking Streaking / Comet Tail Check_Spot->Streaking Severe Tailing Round Round / Compact Check_Spot->Round Good Separation Add_TEA Add 1% TEA to TLC Solvent Streaking->Add_TEA Standard_Col Standard Flash Column (No Modifier) Round->Standard_Col Re_Check Spot Improved? Add_TEA->Re_Check Protocol_A Execute Protocol A: Silica + 1% TEA Modifier Re_Check->Protocol_A Yes, fixed Protocol_B Execute Protocol B: Amine-Functionalized Silica Re_Check->Protocol_B No, still streaking

Caption: Decision tree for selecting the appropriate stationary phase and mobile phase modifier based on initial TLC behavior.

Figure 2: Mechanism of Silanol Shielding

Understanding why the modifier is necessary.

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica1 Silica Surface (Si-OH) Trapped TRAPPED (Si-O- ... +H3N-R) Silica1->Trapped Acid-Base Interaction Amine1 Target Amine (R-NH2) Amine1->Trapped Silica2 Silica Surface (Si-OH) Blocked BLOCKED (Si-O- ... +HNEt3) Silica2->Blocked TEA Triethylamine (Modifier) TEA->Blocked Preferential Binding Amine2 Target Amine (R-NH2) Elution FREE ELUTION Amine2->Elution No Binding Sites

Caption: Mechanistic comparison showing how Triethylamine (TEA) competitively blocks acidic silanol sites, allowing the target amine to elute freely.[3][4][5]

Troubleshooting & FAQs

Q: I used Ninhydrin to stain my TLC plates, but the color is faint. Why? A: Primary amines like 1-(4-Fluorophenyl)-3-methylbutan-2-amine typically turn Deep Purple/Blue (Ruhemann's Purple) with Ninhydrin.

  • Troubleshooting: Ensure you heat the TLC plate vigorously (heat gun or hot plate at ~110°C) until the background turns slightly pink.

  • Alternative: Since your molecule has a fluorophenyl group, it is UV active. Use UV (254 nm) before staining.

Q: My product is co-eluting with a spot just above it. What is it? A: If you synthesized this via reductive amination (e.g., from the ketone), the impurity is likely the dimer (secondary amine) formed by the reaction of the product with the starting ketone.

  • Fix: Switch solvents.[4][5][6] If using Hexane/EtOAc, try DCM/MeOH (95:5) + 1%

    
    . The selectivity change often resolves the dimer.
    

Q: I can't get rid of the Triethylamine (TEA) smell in my product. A: TEA can be persistent.

  • Method 1: Dissolve product in DCM and wash with saturated Sodium Bicarbonate (

    
    )—Note: Do not use strong acid or you will salt out your product.
    
  • Method 2: Repeated co-evaporation with Heptane on the rotovap.

  • Method 3 (Prevention): Use Ammonium Hydroxide (

    
    )  in MeOH/DCM instead of TEA. Ammonia is volatile and leaves no residue.
    

Q: Can I use Acetone as a solvent? A: NO. Primary amines react with acetone (and other ketones) to form imines (Schiff bases) inside the column or flask. Stick to non-ketone solvents (EtOAc, DCM, MeOH, Hexane).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Biotage. (2023). Strategies for the Flash Chromatography of Basic Compounds. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis. Retrieved from [Link]

Sources

identifying byproducts in the Grignard synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Amine Synthesis Support Center.

Ticket ID: F-GRIG-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Mission Statement

You are likely here because your LC-MS shows a "forest of peaks" or your NMR is missing the characteristic C-F coupling you expect. Synthesizing fluorinated amines via Grignard addition is a high-stakes balancing act. The high electronegativity of fluorine (


) and the oxophilic/fluorophilic nature of Magnesium create a perfect storm for side reactions.

This guide ignores generic advice. We focus on the specific failure modes of Grignard additions to fluorinated imines/nitriles and fluorinated Grignard reagents .

Module 1: The "No-Reaction" or "Stalled" Scenario

Symptom: Starting material remains unchanged, or conversion stalls at 50%. Root Cause: Grignard degradation. Fluorinated substrates are electron-deficient and require highly active nucleophiles. A "nominal" 1.0 M solution is often 0.6 M due to moisture ingress.

Protocol: The Knochel Titration (Standard)

Do not rely on colorimetric indicators like phenolphthalein for precise stoichiometry in fluorinated synthesis.

Reagents:

  • 
     (0.5 M in THF, anhydrous)
    
  • Iodine (

    
    )
    
  • Sample Grignard reagent[1][2][3][4][5][6][7][8]

Method:

  • Flame-dry a vial under Argon.

  • Weigh 100 mg (0.39 mmol) of iodine into the vial.

  • Add 2 mL of 0.5 M LiCl/THF solution. The solution turns dark brown .[2]

  • Add the Grignard reagent dropwise via a tared syringe at 0°C.

  • Endpoint: The solution turns from dark brown to colorless/transparent .

    • Note: The LiCl solubilizes the

      
       formed, preventing precipitate interference.
      

Calculation:



Why this matters: In fluorinated imine addition, a slight excess of Grignard often triggers the


-elimination  pathway (see Module 2). Precise stoichiometry (1.05 equiv) is critical.

Module 2: The "Defluorination" Nightmare (Beta-Elimination)

Symptom: You targeted a


-fluoroamine, but isolated an enamine, ketone, or alkene.
The Mechanism:  Magnesium is fluorophilic. If your fluorine atom is 

to the addition site, the resulting magnesium amide intermediate forms a 6-membered chelate with the fluorine. Mg acts as a Lewis acid, pulling the fluorine, while the amide acts as a base (or simply pushes electrons), causing elimination.
Diagnostic Diagram: The Elimination Pathway

BetaElimination Start Fluorinated Imine (R-CF2-C=N-R') Intermediate Mg-Amide Intermediate (Mg coordinates to F) Start->Intermediate Nucleophilic Addition Grignard Grignard Reagent (R''-MgX) Grignard->Intermediate Target Target: Beta-Fluoroamine Intermediate->Target Acid Quench (Fast, Cold) Byproduct1 Byproduct A: Defluorinated Enamine Intermediate->Byproduct1 Beta-Elimination (Mg-F driven) Byproduct2 Byproduct B: Hydrolyzed Ketone Byproduct1->Byproduct2 Aq. Workup (Hydrolysis)

Caption: Divergent pathways in Grignard addition to


-fluoroimines. Mg-F coordination drives the elimination side-reaction.
Troubleshooting Table: Identifying the Byproduct
Target StructureObserved ByproductAnalytical Signature (NMR/MS)Fix

-Fluoroamine
Enamine / Vinyl Amine

F NMR:
Signal disappears or shifts to vinylic region (-100 to -120 ppm). MS: [M-20] peak (Loss of HF).
Switch solvent to DCM (non-coordinating) or add LiCl to break Mg aggregates. Run at -78°C.
Trifluoromethyl Amine Difluoro-alkene

F NMR:
Two doublets (gem-difluoro pattern) instead of singlet.
Avoid excess Grignard. Use "Turbo-Grignard" (iPrMgCl·LiCl) for faster kinetics at lower temps.
Chiral Amine Racemic Amine Chiral HPLC: 50:50 er.Reaction temperature too high. Imine enolization occurred before addition.

Module 3: Impurity Profiling (Homocoupling & Reduction)

Symptom: Yield is low, but no defluorination is observed. The mass balance is lost to non-polar impurities.

Issue 1: Wurtz-Type Homocoupling If your Grignard reagent contains trace transition metals (Fe, Ni, Cu), it will couple with itself.

  • Reaction:

    
    
    
  • Detection: Check the baseline of your GC/LC. Look for a non-polar peak with mass

    
    .
    
  • Fix: Use high-purity Magnesium (99.99%) or add 1 mol% ZnCl₂ to suppress radical pathways.

Issue 2: Hydride Reduction Grignard reagents with


-hydrogens (e.g., Isopropyl-MgBr) can act as reducing agents rather than nucleophiles.
  • Reaction: Imine

    
     Amine (with no alkyl group added).
    
  • Detection: MS shows [M+1] of the imine (molecular weight of amine without the R group).

  • Fix: Switch to a Grignard without

    
    -hydrogens (e.g., Methyl, Phenyl) or use organolithiums  at -78°C if the functional groups tolerate it.
    

Module 4: Isolation & Workup (The "Sticky" Phase)

Symptom: Product is trapped in a white emulsion. Yield is artificially low. Cause: Fluorinated amines are often basic enough to chelate strongly with Magnesium salts (


 or 

), forming insoluble aggregates that trap the product.
Decision Tree: Choosing the Right Workup

WorkupStrategy Start Quench Reaction Check Is the Product Acid-Sensitive? Start->Check Rochelle Rochelle Salt Method (K-Na Tartrate) Check->Rochelle Yes (Enamines/Imines) Acid Ammonium Chloride (NH4Cl) + 1M HCl Check->Acid No (Stable Amines) Fieser Fieser Method (H2O -> 15% NaOH -> H2O) Check->Fieser Large Scale (>10g) Desc1 Best for Amines. Chelates Mg into water layer. Stir vigorously 1h. Rochelle->Desc1 Desc2 Dissolves Mg salts completely. Watch for HF generation! Acid->Desc2 Desc3 Creates granular ppt. Good for large scale. Bad for sticky fluoropolymers. Fieser->Desc3

Caption: Selecting the optimal workup to prevent product entrapment in Mg-salts.

The "Golden" Protocol for Fluorinated Amines (Rochelle Salt):

  • Dilute reaction mixture with ether/EtOAc.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) . Volume = 5x the volume of Grignard used.

  • Crucial Step: Vigorously stir for 30–60 minutes. The cloudy emulsion must separate into two clear layers. The tartrate pulls the Mg out of the organic phase.

  • Separate and wash with brine.

References

  • Knochel Titration Protocol: Krasovskiy, A., & Knochel, P. (2006).[9][10] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[10][11] Synthesis, 2006(05), 890–891.

  • Beta-Elimination Mechanism: Colby, D. A., et al. (2010). Fluorine in Organometallic Chemistry: The Fluorine Effect. Chemical Reviews, 110(10), 6104–6155. (See section on

    
    -fluoride elimination).
    
  • Homocoupling Side Reactions: Cahiez, G., et al. (2007).[7] Iron-Catalyzed Homocoupling of Aromatic Grignard Reagents. Journal of the American Chemical Society, 129(45), 13788–13789.

  • Workup Procedures: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Classic reference for Fieser workup).

Sources

Technical Support Center: Overcoming Steric Hindrance in α-Isopropyl Amine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of α-isopropyl amines, a common structural motif where significant steric hindrance can impede traditional synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.

Introduction: The Challenge of the α-Isopropyl Moiety

The synthesis of amines bearing an α-isopropyl group presents a significant steric challenge. The bulky isopropyl group adjacent to the reaction center can hinder the approach of nucleophiles and impede the formation of key intermediates. This is particularly problematic in reductive amination, one of the most common methods for amine synthesis, where the formation of the imine or iminium ion intermediate is often the rate-limiting step. Low yields, slow reaction times, and the formation of side products are common issues. This guide will explore strategies to overcome these challenges and successfully synthesize your target α-isopropyl amines.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of α-isopropyl amines, particularly via reductive amination.

Question: My reductive amination of a hindered ketone with isopropylamine is giving very low conversion. What are the first things I should check?

Answer:

Low conversion in the reductive amination of a hindered ketone is a frequent issue. Here is a step-by-step approach to troubleshoot this problem:

  • Confirm Imine/Iminium Ion Formation: The primary obstacle is often the formation of the C=N bond due to steric hindrance. You can monitor the reaction by TLC, NMR, or IR spectroscopy to check for the disappearance of the ketone and the appearance of the imine. A proton NMR spectrum should show a characteristic imine proton signal. If imine formation is sluggish or absent, you will need to adjust the reaction conditions to favor this step.

  • Optimize Reaction Conditions for Imine Formation:

    • Acid Catalysis: The formation of the imine is acid-catalyzed. If you are not using an acid catalyst, or if it is not effective, consider adding a catalytic amount of a weak acid like acetic acid. Be cautious with the amount of acid, as too much can protonate the amine, rendering it non-nucleophilic.

    • Dehydration: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water as it is formed. The use of molecular sieves (3Å or 4Å) is a common and effective strategy. Alternatively, a Dean-Stark apparatus can be used with a suitable azeotroping solvent like toluene.

    • Lewis Acid Additives: For particularly stubborn cases, a Lewis acid can be used to activate the ketone towards nucleophilic attack. Titanium(IV) isopropoxide (Ti(OiPr)4) is a widely used reagent for this purpose. It acts as both a Lewis acid and a dehydrating agent.[1]

  • Choice of Reducing Agent: If you have confirmed that the imine is forming, the issue may lie with the reduction step.

    • Reactivity: Ensure your reducing agent is active. Sodium borohydride (NaBH4) can decompose, especially in acidic conditions.

    • Selective Reducing Agents: For one-pot reductive aminations, it is crucial to use a reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are the reagents of choice for this, as they are less reactive towards ketones, especially at mildly acidic pH.[1][2] If you are using NaBH4, it is best to first form the imine and then add the reducing agent in a separate step.[2]

Question: I am observing significant amounts of the alcohol byproduct from the reduction of my starting ketone. How can I prevent this?

Answer:

The formation of an alcohol byproduct indicates that the reduction of the ketone is competing with the formation and/or reduction of the imine. This is a common issue when using a strong reducing agent like sodium borohydride in a one-pot procedure.

Here’s how to address this:

  • Switch to a More Selective Reducing Agent: As mentioned above, NaBH3CN and NaBH(OAc)3 are designed for reductive aminations because they are less reactive towards carbonyls at the pH required for imine formation.[1][2] This is the most effective way to minimize ketone reduction.

  • Two-Step Procedure: If you must use NaBH4, adopt a two-step approach. First, allow the ketone and amine to react to form the imine. Monitor this by TLC or another method until the ketone is consumed. Then, add the NaBH4 to reduce the imine.

  • pH Control: The rate of ketone reduction by borohydrides is pH-dependent. Maintaining a slightly acidic to neutral pH can favor imine formation and subsequent reduction over direct ketone reduction.

Question: My reaction is very slow, even with a selective reducing agent. How can I increase the reaction rate?

Answer:

Slow reaction rates are another consequence of steric hindrance. Here are some strategies to accelerate the reaction:

  • Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for both imine formation and reduction. However, be mindful of the boiling points of your solvent and reagents, and be aware that higher temperatures can sometimes lead to side reactions.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and, therefore, the reaction rate. Be cautious of solubility issues.

  • Solvent Choice: The choice of solvent can have a significant impact. Protic solvents like methanol can participate in the reaction and may not be ideal for imine formation. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred for reductive aminations with NaBH(OAc)3.[2]

  • Catalytic Hydrogenation: As an alternative to hydride reducing agents, catalytic hydrogenation can be a powerful method. A variety of catalysts, including palladium, platinum, and nickel, can be used. This method often requires specialized equipment for handling hydrogen gas under pressure but can be very effective for hindered substrates.

Question: Are there alternative methods to reductive amination for synthesizing α-isopropyl amines that avoid these issues?

Answer:

Yes, when reductive amination proves to be inefficient due to steric hindrance, several other methods can be employed:

  • Addition of Organometallic Reagents to Imines: You can pre-form the imine from a less hindered aldehyde and isopropylamine, and then add an organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the second alkyl group. This approach is highly versatile.

  • Leuckart-Wallach Reaction: This reaction uses formic acid or a derivative as both the reducing agent and the source of the amine. It involves heating a ketone with formamide or ammonium formate. While the conditions are often harsh, it can be effective for the synthesis of some hindered amines.[3]

  • Visible-Light-Mediated Carbonyl Alkylative Amination: This is a more modern approach that brings together a primary amine, an aldehyde, and an alkyl iodide in a multicomponent coupling reaction.[4] A zinc-mediated variation of this method has shown broad applicability and can be a powerful alternative to traditional reductive amination.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose reducing agent for the reductive amination of hindered ketones?

A1: Sodium triacetoxyborohydride (NaBH(OAc)3) is often considered the reagent of choice for challenging reductive aminations.[2] It is milder and more selective than sodium cyanoborohydride (NaBH3CN), avoiding the potential toxicity of cyanide byproducts. It is particularly effective in aprotic solvents like DCE.

Q2: Can I use ammonia directly for the reductive amination of a hindered ketone to form a primary α-isopropyl amine?

A2: Yes, but it can be challenging. Using ammonia often requires high pressure and temperature. A more convenient approach is to use an ammonia surrogate, such as ammonium acetate or aqueous ammonia, in the presence of a suitable catalyst. Recent developments have shown that iron-based catalysts can be effective for the reductive amination of ketones with aqueous ammonia.[6]

Q3: How does steric hindrance affect the mechanism of reductive amination?

A3: Steric hindrance primarily affects the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. The bulky groups around the carbonyl and on the amine can clash, raising the activation energy of this step. This, in turn, slows down the subsequent dehydration to the imine/iminium ion, which is the species that is ultimately reduced.

Q4: Are there any catalytic asymmetric methods to synthesize chiral α-isopropyl amines?

A4: Yes, the development of catalytic asymmetric reductive amination (ARA) is an active area of research. Chiral catalysts based on iridium, ruthenium, and other transition metals have been developed to produce chiral amines with high enantioselectivity.[7][8][9] These methods often involve transfer hydrogenation or hydrogenation with H2 gas and are particularly valuable in pharmaceutical synthesis.

Data and Protocols

Comparative Data on Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily availableCan reduce the starting ketone, best for a two-step process
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFSelective for iminium ions over ketonesToxic cyanide byproducts, moisture sensitive
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, AcetonitrileHighly selective, mild, non-toxic byproductsMore expensive than other borohydrides
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol, Ethyl Acetate"Green" reagent, high yieldsRequires specialized pressure equipment, catalyst can be expensive
Experimental Protocols

Protocol 1: Reductive Amination of a Hindered Ketone using Sodium Triacetoxyborohydride

This protocol is a general guideline for the reductive amination of a sterically hindered ketone with isopropylamine.

  • To a solution of the hindered ketone (1.0 mmol) and isopropylamine (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added acetic acid (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination

This protocol is particularly useful for ketones that are resistant to imine formation.

  • To a solution of the hindered ketone (1.0 mmol) in anhydrous THF (10 mL) is added titanium(IV) isopropoxide (1.2 mmol).

  • Isopropylamine (1.2 mmol) is then added, and the mixture is stirred at room temperature for 2-4 hours to allow for imine formation.

  • The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of a small amount of water, followed by filtration through celite to remove titanium salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

Reductive Amination Workflow

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Ketone Hindered Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine - H₂O (Acid Catalyst) Amine Isopropylamine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product α-Isopropyl Amine Imine->Product ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for the reductive amination of a hindered ketone.

Troubleshooting Decision Tree

G cluster_no cluster_yes Start Low Conversion in Reductive Amination CheckImine Check for Imine Formation (TLC, NMR) Start->CheckImine ImineYes Imine Formed CheckImine->ImineYes Yes ImineNo No/Slow Imine Formation CheckImine->ImineNo No CheckReagent Check Reducing Agent Activity ImineYes->CheckReagent AddAcid Add/Optimize Acid Catalyst ImineNo->AddAcid AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) AddAcid->AddDehydrating Still slow? UseLewisAcid Use Lewis Acid (e.g., Ti(OiPr)₄) AddDehydrating->UseLewisAcid Still slow? ChangeReagent Switch to More Selective Reagent CheckReagent->ChangeReagent Activity OK? IncreaseTemp Increase Temperature ChangeReagent->IncreaseTemp Still slow?

Caption: Decision tree for troubleshooting low conversion in reductive amination.

References

  • Kanto Chemical Co., Inc. (n.d.). Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Retrieved from [Link]

  • Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 261-282. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]

  • Chen, Z., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 9(21), 4835-4840. [Link]

  • Wang, J.-W., Li, Y., Nie, W., et al. (2020). Catalytic Asymmetric Reductive Alkylation of Enamines to Chiral Aliphatic Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 295-318. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Usiena air - Unisi. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Retrieved from [Link]

  • B-umler, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13252-13256. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Angewandte Chemie International Edition, 62(51), e202313398. [Link]

  • Procter, D. J., et al. (2022). Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • National Center for Biotechnology Information. (2025, January 2). Chemical looping synthesis of amines from N2 via iron nitride as a mediator. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2024). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Journal of the American Chemical Society. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965055A - Synthesis method of isopropyl amine.
  • Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity in Derivatization of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)-3-methylbutan-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you maintain the chiral integrity of this valuable compound during derivatization procedures. Preserving the stereochemistry of your molecule is paramount for its intended biological activity and regulatory compliance. This resource combines theoretical principles with practical, field-proven insights to address the specific challenges you may encounter.

The Challenge: Stereochemical Stability of a Hindered Chiral Amine

1-(4-Fluorophenyl)-3-methylbutan-2-amine possesses a stereogenic center at the carbon atom bearing the amino group. This chirality is crucial for its pharmacological activity. However, the derivatization of the primary amine, a necessary step for many analytical and synthetic applications, can inadvertently lead to racemization—the formation of an equal mixture of both enantiomers, rendering the sample optically inactive.

The primary mechanism of racemization for chiral amines during derivatization, particularly acylation, involves the formation of a transient, achiral intermediate. Under certain conditions, a proton can be abstracted from the stereogenic carbon, leading to the formation of an enamine or a related planar species. Reprotonation can then occur from either face of this intermediate, resulting in a loss of the original stereochemical information. The steric hindrance provided by the isobutyl group in 1-(4-Fluorophenyl)-3-methylbutan-2-amine can influence the rate of the desired derivatization reaction, potentially providing a larger window for racemization to occur if conditions are not optimal.[1]

Troubleshooting Guide: Preserving Enantiomeric Excess

This section addresses common issues encountered during the derivatization of 1-(4-Fluorophenyl)-3-methylbutan-2-amine and provides actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (ee) after acylating my amine with an acid chloride. What are the likely causes and how can I fix this?

A1: Loss of enantiomeric excess during acylation is a frequent challenge. The primary culprits are typically harsh reaction conditions that promote the formation of an achiral intermediate. Here’s a systematic approach to troubleshooting this issue:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) or pyridine can readily abstract the alpha-proton, leading to racemization.

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or TEA. Use the minimum amount of base necessary to neutralize the HCl generated during the reaction.

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2]

    • Solution: Perform the acylation at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower may be required.

  • Prolonged Reaction Time: The longer the activated species is present before reacting with the amine, the greater the opportunity for racemization.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and the propensity for racemization.

    • Solution: While polar aprotic solvents like DMF and NMP are common, consider exploring less polar options like dichloromethane (DCM) or tetrahydrofuran (THF), which may disfavor the formation of the enolate-like intermediate.

Q2: My derivatization reaction with a sterically hindered acid is very slow, and I'm seeing racemization. How can I improve the reaction rate without compromising stereochemical integrity?

A2: Balancing reaction rate and stereochemical preservation is key, especially with sterically demanding substrates.

  • Coupling Reagents: Instead of using an acid chloride directly, which can be highly reactive and lead to side reactions, employ a modern coupling reagent.

    • Solution: Utilize coupling reagents known for low racemization potential, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents, especially when used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure, form active esters that are more stable and less prone to racemization.[3] For particularly challenging couplings, reagents that generate acyl fluorides in situ, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), can be effective for sterically hindered substrates.[3][4]

  • Activation Time: Pre-activating the carboxylic acid for an extended period before adding the amine increases the risk of racemization.

    • Solution: Keep the pre-activation time to a minimum. Ideally, add the coupling reagent to a mixture of the carboxylic acid and the amine (in situ activation).

Q3: I am using a chiral derivatizing agent to determine the enantiomeric purity of my amine, but I suspect the derivatization itself is causing racemization. How can I verify this and prevent it?

A3: This is a critical concern, as the analytical method should not alter the sample's composition.

  • Method Validation: The derivatization method itself needs to be validated for stereochemical integrity.

    • Solution: Obtain an enantiomerically pure standard of 1-(4-Fluorophenyl)-3-methylbutan-2-amine, if available. Derivatize this standard under your analytical conditions. Any detection of the other diastereomer will indicate that your derivatization protocol induces racemization.

  • Milder Derivatizing Agents: Some chiral derivatizing agents are more aggressive than others.

    • Solution: Mosher's acid chloride (MTPA-Cl) is a widely used and generally reliable reagent for determining the enantiomeric purity of amines and alcohols via NMR analysis of the resulting diastereomeric amides.[5][6] The reaction is typically fast and can be performed at low temperatures, minimizing the risk of racemization.

dot

Troubleshooting_Racemization Start Loss of Enantiomeric Excess (ee) Detected Reagent Evaluate Reagents Start->Reagent Conditions Assess Reaction Conditions Start->Conditions Analysis Verify Analytical Method Start->Analysis Base Base too Strong/Unhindered? (e.g., TEA, Pyridine) Reagent->Base Base Choice Coupling Using Acid Chloride Directly? Reagent->Coupling Acid Activation Temp High Reaction Temp? Conditions->Temp Temperature Time Prolonged Reaction Time? Conditions->Time Duration Deriv Derivatization-Induced Racemization? Analysis->Deriv Chiral Derivatization Sol_Base Use Weaker/Hindered Base (NMM, Collidine) Base->Sol_Base Yes Sol_Coupling Use Coupling Reagent + Additive (HATU/Oxyma) Coupling->Sol_Coupling Yes Sol_Temp Lower Temperature (0 °C to RT) Temp->Sol_Temp Yes Sol_Time Monitor Reaction & Quench Promptly Time->Sol_Time Yes Sol_Deriv Use Mild Chiral Agent (e.g., Mosher's Acid Chloride) Deriv->Sol_Deriv Possible Experimental_Workflow cluster_Derivatization Derivatization cluster_Analysis Analysis of Chiral Integrity Start Start with Enantiopure or Racemic Amine Protocol1 Protocol 1: Acylation (HATU/NMM, 0°C -> RT) Start->Protocol1 For Synthesis Protocol2 Protocol 2: Mosher's Amide (MTPA-Cl, Pyridine, RT) Start->Protocol2 For Analysis HPLC Chiral HPLC Analysis Protocol1->HPLC NMR NMR Analysis of Diastereomers Protocol2->NMR Result Determine Enantiomeric Excess (ee) & Absolute Configuration HPLC->Result NMR->Result

Sources

Validation & Comparative

Comparative Spectroscopic Profiling: 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the development of fluorinated bioisosteres for monoamine transporter ligands and BACE1 inhibitors, 1-(4-Fluorophenyl)-3-methylbutan-2-amine (hereafter referred to as 4-F-LeuAm ) presents a unique spectroscopic challenge. Unlike its non-fluorinated parent (1-phenyl-3-methylbutan-2-amine) or its methyl-substituted analog (amphetamine derivatives), 4-F-LeuAm exhibits complex second-order coupling effects driven by the fluorine atom and the steric bulk of the isopropyl group.

This guide provides a technical comparison of the proton NMR (


H NMR) profile of 4-F-LeuAm  against its closest structural alternatives. We analyze the causality behind signal splitting to provide a self-validating framework for structural verification.
The Comparison Matrix
Feature4-F-LeuAm (Target)Non-Fluorinated Analog Amphetamine Analog
Aromatic Region AA'BB'X System: Complex multiplets due to

F coupling.
Multiplet (5H): Often overlapping; mono-substituted benzene pattern.Multiplet (5H): Standard mono-substituted pattern.
Benzylic

ABX System: Strongly diastereotopic due to chiral center + steric bulk.ABX System: Diastereotopic, but often less resolved.Doublet/Multiplet: Less steric hindrance; often appears as a simple doublet.
Aliphatic Tail Isopropyl Group: Two distinct methyl doublets (non-equivalent).Isopropyl Group: Two distinct methyl doublets.Methyl Group: Single doublet (3H).

Structural Analysis & Prediction Logic

To accurately interpret the spectrum, one must understand the magnetic environment created by the 4-fluoro substitution and the chiral center at C2.

The Fluorine Effect (Aromatic Region)

The fluorine atom at the para position transforms the aromatic region from a standard 5-proton multiplet into a distinct AA'BB'X system.

  • Coupling Constants: The

    
    F nucleus (
    
    
    
    ) couples with the aromatic protons.
    • Ortho Protons (

      
      ): 
      
      
      
    • Meta Protons (

      
      ): 
      
      
      
  • Result: Two distinct multiplets integrating to 2H each. The "roofing" effect is pronounced, and the splitting is a combination of H-H coupling (

    
    ) and H-F coupling.
    
The Chiral Influence (Aliphatic Region)

The C2 carbon is a chiral center. This makes the adjacent protons diastereotopic .[1][2]

  • Benzylic Protons (

    
    ):  These are not equivalent. They couple to each other (
    
    
    
    ) and to the C2 methine (
    
    
    ), appearing as two separate doublets of doublets (dd) or a complex ABX multiplet.
  • Isopropyl Methyls: The chiral center renders the two methyl groups of the isopropyl moiety chemically non-equivalent. They will appear as two separate doublets rather than one 6H doublet.

Comparative NMR Analysis

Aromatic Region: The Validation Marker

Objective: Distinguish 4-F-LeuAm from non-fluorinated impurities.

  • Non-Fluorinated Analog: Shows a multiplet at

    
     7.15–7.35 ppm integrating to 5H.
    
  • 4-F-LeuAm:

    • 
       6.95–7.05 ppm (2H, m):  Protons ortho to Fluorine. Upfield shift due to shielding and splitting by 
      
      
      
      .
    • 
       7.10–7.20 ppm (2H, m):  Protons meta to Fluorine. Downfield relative to the ortho set.
      
    • Diagnostic: The integration ratio must be exactly 1:1 (2H:2H). A 5H integration implies defluorination or starting material contamination.

Aliphatic Region: Isopropyl vs. Methyl

Objective: Distinguish 4-F-LeuAm from fluorinated amphetamine analogs (1-(4-fluorophenyl)propan-2-amine).

  • Amphetamine Analog: A clean doublet (

    
     1.1 ppm, 3H) for the terminal methyl.
    
  • 4-F-LeuAm:

    • 
       0.90 ppm (3H, d, 
      
      
      
      ):
      Methyl A of isopropyl.
    • 
       0.94 ppm (3H, d, 
      
      
      
      ):
      Methyl B of isopropyl.
    • Observation: You will see two closely spaced doublets integrating to 6H total. This proves the presence of the isobutyl backbone.

Data Summary Table ( , 400 MHz)
PositionType

(ppm)
MultiplicityIntegrationCoupling (

)
Ar-H (ortho to F) CH6.98Multiplet (dd-like)2H

Ar-H (meta to F) CH7.15Multiplet (dd-like)2H

Benzylic (

)

2.55, 2.75dd (ABX)2H

Methine (Amine) CH2.85Multiplet1HComplex
Methine (iPr) CH1.65Octet/Multiplet1H

Methyls

0.90, 0.94Two Doublets6H

Experimental Protocols

Sample Preparation & Acquisition

To ensure high-resolution splitting (critical for observing


), proper sample prep is mandatory.
  • Solvent Selection: Use

    
     (Chloroform-d)  neutralized with anhydrous 
    
    
    
    or silver foil. Acidic chloroform can broaden the amine protons or cause salt formation, shifting the aliphatic peaks downfield.
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Essential for accurate integration of aromatic protons vs. methyls).
    • Scans: Minimum 64 scans for clean baseline on satellite peaks.

Self-Validating Integration Workflow

Use this logic gate to validate your product purity:

  • Set Reference: Calibrate the isopropyl methyls (0.90–0.95 ppm) to exactly 6.00 H.

  • Check Aromatic: The total aromatic region (6.90–7.20 ppm) must integrate to 4.00 H (

    
    ).
    
    • If 5.00 H: Contamination with non-fluorinated analog.

    • If < 4.00 H: Check for paramagnetic impurities or poor relaxation delay.

  • Check Benzylic: The region 2.50–2.80 ppm must integrate to 2.00 H.

Visualizations

Signal Assignment Logic

This diagram illustrates the flow of logic for assigning the specific signals of 4-F-LeuAm, highlighting the divergence from standard analogs.

G Start Unknown Spectrum Analysis Region_Ar Aromatic Region (6.5 - 7.5 ppm) Start->Region_Ar Region_Ali Aliphatic Region (0.5 - 3.0 ppm) Start->Region_Ali Check_F Check Integration & Splitting Region_Ar->Check_F Check_iPr Check Methyl Pattern Region_Ali->Check_iPr Res_4F 4H Total Distinct AA'BB'X (Target) Check_F->Res_4F H-F Coupling Observed Res_H 5H Total Standard Multiplet (Impurity) Check_F->Res_H No F Coupling Res_Leu 2 Distinct Doublets (6H Total) (Target: Leucine backbone) Check_iPr->Res_Leu Isopropyl Detected Res_Amph 1 Doublet (3H Total) (Amphetamine Analog) Check_iPr->Res_Amph Methyl Only

Caption: Logic flow for distinguishing 4-F-LeuAm from non-fluorinated and amphetamine-based analogs.

Aromatic Coupling Tree ( )

This diagram visualizes the splitting mechanism for the proton ortho to the fluorine atom, demonstrating why it appears as a complex multiplet rather than a simple doublet.

Coupling Root H (Ortho) Uncoupled Signal L1_Left Root->L1_Left L1_Right Root->L1_Right Split1 Split by H-H (Ortho) J ~ 8.2 Hz L1_Left->Split1 L1_Right->Split1 L2_LL Split1->L2_LL L2_LR Split1->L2_LR L2_RL Split1->L2_RL L2_RR Split1->L2_RR Split2 Split by F-19 (Geminal/Vicinal) J ~ 8.5 Hz L2_LL->Split2 L2_RR->Split2 Result Observed Signal: Pseudo-Triplet / Complex dd Split2->Result

Caption: Splitting tree for Ortho-H showing the additive effect of H-H and H-F coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4][5] (Authoritative text on AA'BB' systems and H-F coupling).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[3][4][5] Link

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A practical guide to first-order multiplet analysis in

    
    H NMR spectroscopy. The Journal of Organic Chemistry, 59(15), 4096-4103. Link
    
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines.[4] Drug Testing and Analysis, 4(7-8), 577-590. (Specific data on fluorinated phenethylamine analogs). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for diastereotopic effects in chiral amines). Link

Sources

A Comparative Guide to the LC-MS Fragmentation of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 1-(4-Fluorophenyl)-3-methylbutan-2-amine, a compound of interest in pharmaceutical research and forensic analysis. By examining its structural features and comparing them to well-understood fragmentation behaviors of related phenethylamine analogues, we can predict its mass spectral characteristics and propose a robust analytical methodology. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize this and similar molecules.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS), often designed to mimic the effects of controlled drugs while circumventing existing regulations, presents a continuous challenge for analytical laboratories.[1] 1-(4-Fluorophenyl)-3-methylbutan-2-amine belongs to the broad class of phenethylamines, which includes a wide range of stimulants and hallucinogens. Accurate identification of these compounds is critical for both clinical toxicology and law enforcement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[1][2][3] A thorough understanding of the fragmentation patterns of these molecules is paramount for developing reliable and definitive analytical methods.

Predicted Fragmentation Pathways of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

The primary fragmentation mechanisms for phenethylamines are alpha-cleavage and beta-cleavage relative to the amine group.[8][9] The presence of the aromatic ring also allows for the formation of characteristic resonance-stabilized ions.

Key Fragmentation Mechanisms
  • Alpha-Cleavage: This is often the most favorable fragmentation pathway for aliphatic amines.[8] It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable immonium ion. For 1-(4-Fluorophenyl)-3-methylbutan-2-amine, this would lead to the loss of an isobutyl radical.

  • Beta-Cleavage: This pathway involves the cleavage of the bond beta to the amine group. In this case, it would result in the cleavage of the bond between the benzylic carbon and the carbon bearing the amine group. This leads to the formation of a fluorobenzyl radical and a protonated amine fragment.

  • Formation of the Fluorotropylium Ion: A common fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion through rearrangement.[10] For 1-(4-Fluorophenyl)-3-methylbutan-2-amine, this would result in a fluorotropylium ion.

The following diagram illustrates the predicted primary fragmentation pathways:

G cluster_main Predicted Fragmentation of 1-(4-Fluorophenyl)-3-methylbutan-2-amine cluster_fragments Major Fragment Ions Molecular_Ion [M+H]+ Fragment_A Immonium Ion (Alpha-Cleavage) Molecular_Ion->Fragment_A Loss of isobutyl radical Fragment_B Fluorotropylium Ion (Beta-Cleavage & Rearrangement) Molecular_Ion->Fragment_B Loss of 3-methylbutan-2-amine Fragment_C Protonated Amine (Beta-Cleavage) Molecular_Ion->Fragment_C Loss of fluorobenzyl radical

Caption: Predicted fragmentation pathways for 1-(4-Fluorophenyl)-3-methylbutan-2-amine.

Comparative Fragmentation Analysis

To further substantiate our predictions, we can compare the expected fragmentation of 1-(4-Fluorophenyl)-3-methylbutan-2-amine with that of structurally similar, well-characterized compounds.

CompoundKey Structural DifferenceExpected Dominant FragmentationCommon Fragment Ions
1-(4-Fluorophenyl)-3-methylbutan-2-amine Isobutyl group adjacent to the amineAlpha-cleavage leading to an immonium ion.Immonium ion, fluorotropylium ion.
Amphetamine No substitution on the phenyl ring, methyl group adjacent to the amineAlpha-cleavage leading to an immonium ion.Immonium ion (m/z 44), tropylium ion (m/z 91).
Methamphetamine Secondary amineAlpha-cleavage leading to a larger immonium ion.Immonium ion (m/z 58), tropylium ion (m/z 91).[4][5][6]
4-Fluoroamphetamine No alkyl chain branchingAlpha-cleavage leading to an immonium ion.Immonium ion (m/z 44), fluorotropylium ion (m/z 109).

This comparative analysis highlights the predictable nature of fragmentation based on subtle structural modifications. The presence and position of alkyl groups and the nature of the amine (primary, secondary, etc.) directly influence the mass-to-charge ratio of the resulting fragment ions, allowing for confident structural elucidation.

Proposed Analytical Workflow

A robust and reliable LC-MS/MS method for the analysis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine can be developed based on established protocols for related designer drugs.[11][12]

G cluster_workflow LC-MS/MS Analytical Workflow Sample_Prep Sample Preparation (e.g., SPE or 'dilute-and-shoot') LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Analysis Data Analysis and Identification MS_Analysis->Data_Analysis

Caption: A typical workflow for the LC-MS/MS analysis of novel psychoactive substances.

Experimental Protocol

The following protocol provides a starting point for the method development and validation for the analysis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine.

1. Sample Preparation:

  • For screening purposes, a simple "dilute-and-shoot" method is often sufficient. Dilute the sample (e.g., urine, serum extract) 1:10 with the initial mobile phase.
  • For quantitative analysis, a solid-phase extraction (SPE) is recommended to reduce matrix effects. A mixed-mode cation exchange cartridge would be appropriate for this basic compound.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
  • Precursor Ion: The protonated molecule [M+H]⁺.
  • Product Ions: At least two characteristic fragment ions should be monitored for confident identification. Based on the predicted fragmentation, promising transitions would involve the immonium ion and the fluorotropylium ion.
  • Collision Energy: This will need to be optimized for each transition to maximize signal intensity.

Conclusion

While direct experimental data for the LC-MS fragmentation of 1-(4-Fluorophenyl)-3-methylbutan-2-amine is scarce, a comprehensive understanding of mass spectrometry principles and a comparative analysis with related compounds allow for a confident prediction of its fragmentation behavior. The proposed analytical workflow provides a solid foundation for the development of a sensitive and specific method for the identification and quantification of this and other emerging psychoactive substances. The continuous evolution of designer drugs necessitates a proactive approach to analytical method development, grounded in a fundamental understanding of chemical structure and fragmentation mechanisms.

References

  • Vorce, S. P., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2415-2423. [Link]

  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. [Link]

  • ResearchGate. (2012). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Sachs, S. B., & Krolik, M. J. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of forensic sciences, 52(2), 308–319. [Link]

  • Office of Justice Programs. (2007). Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. [Link]

  • ResearchGate. (2007). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS. [Link]

  • NIST WebBook. (n.d.). 1-Butanamine, 2-methyl-. [Link]

  • Jackson, G. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. West Virginia University. [Link]

  • PubChem. (n.d.). 1-(4-fluorophenyl)-3-methylbutan-2-one. [Link]

  • PubMed. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. [Link]

  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Uni Halle. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • PubChem. (n.d.). 2-[(2-Fluorophenyl)methyl]-3-methylbutan-1-amine. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ChemRxiv. (2023). mineMS2: Annotation of spectral libraries with exact fragmentation patterns. [Link]

Sources

FTIR spectral bands for 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectral Analysis of 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Executive Summary

1-(4-Fluorophenyl)-3-methylbutan-2-amine is a fluorinated phenethylamine derivative characterized by a para-substituted fluorobenzene ring and a bulky isobutyl-style amine chain. In forensic and pharmaceutical analysis, it presents a significant identification challenge due to its structural similarity to 4-Fluoroamphetamine (4-FA) and 4-Fluoromethamphetamine (4-FMA) .

This guide provides a predictive spectral analysis based on first-principles spectroscopy and comparative data from established structural analogues. The primary differentiator for this molecule against standard fluorinated amphetamines is the gem-dimethyl doublet in the bending region (1380–1390 cm⁻¹), arising from the isopropyl moiety in the side chain.

Structural Analysis & Alternatives

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores and compare them against standard alternatives.

FeatureTarget Molecule Alternative 1: 4-Fluoroamphetamine (4-FA) Alternative 2: 4-Fluoromethamphetamine (4-FMA)
Structure 1-(4-F-Phenyl)-3-methylbutan -2-amine1-(4-F-Phenyl)propan -2-amine1-(4-F-Phenyl)-N-methylpropan -2-amine
Amine Type Primary (

)
Primary (

)
Secondary (

)
Alkyl Chain Isopropyl group (Gem-dimethyl)Methyl groupMethyl group
Key Differentiator Split band at 1380 cm⁻¹ Single band at 1380 cm⁻¹N-CH3 stretch at ~2800 cm⁻¹

Comparative FTIR Spectral Bands

The following table synthesizes predicted bands based on the 4-fluoro-phenyl pharmacophore and the specific alkyl side chain.

Table 1: Diagnostic Spectral Bands
Frequency Region (cm⁻¹)Vibrational ModeTarget Molecule Characteristics Comparison to 4-FA (Alternative)
3300 – 3400 N-H Stretch Doublet (Asym/Sym stretch). Characteristic of primary amines. Weak to medium intensity.Identical. Both are primary amines. 4-FMA (secondary) will show a singlet here.
2850 – 2980 C-H Stretch (Aliphatic) Complex/Split. The isopropyl group adds vibrational complexity/intensity compared to a simple methyl chain.4-FA has a simpler profile. The Target will show enhanced intensity due to extra

.
1580 – 1610 N-H Bending Scissoring. Sharp band, often overlapping with aromatic ring breathing.Similar. Standard primary amine feature.
1500 – 1515 Aromatic C=C Sharp/Strong. Para-substituted ring breathing mode.Identical. Diagnostic of the phenyl ring.
1380 – 1390 C-H Bending (Gem-Dimethyl) DOUBLET (Split). The "Smoking Gun." The isopropyl group causes a split peak (approx. 1385 & 1375 cm⁻¹).Singlet. 4-FA contains only a single methyl group on the chain, resulting in one peak.
1215 – 1230 C-F Stretch Very Strong. The "Anchor Band." Dominates the fingerprint region.Identical. This confirms the 4-Fluoro substitution.
810 – 840 C-H OOP (Aromatic) Strong. Para-substitution pattern (2 adjacent H's).Identical. Distinguishes from ortho/meta isomers (which appear at 750/690 cm⁻¹).

Detailed Spectral Interpretation

A. The Fluorine "Anchor" (1220 cm⁻¹)

The most prominent feature in the fingerprint region for all 4-fluoro-phenethylamines is the C-F stretching vibration.

  • Observation: Look for a very intense, broad band centered around 1220 cm⁻¹ .

  • Validation: If this band is absent or weak, the molecule is not a para-fluorinated species. This band is significantly stronger than the C-N stretch found in the same region.

B. The Isopropyl "Fingerprint" (1380 cm⁻¹ region)

This is the critical region for distinguishing the Target from 4-FA.

  • Mechanism: The "gem-dimethyl" effect occurs when two methyl groups are attached to the same carbon (an isopropyl group). This disrupts the symmetry of the symmetric methyl deformation, splitting the band.

  • Target Molecule: Expect two distinct peaks or a peak with a distinct shoulder at 1380 cm⁻¹ and 1370 cm⁻¹ .

  • Alternative (4-FA): Expect a single, sharp peak at 1375–1380 cm⁻¹ .

C. Amine Differentiation (3300 cm⁻¹ region)
  • Target vs. 4-FMA: The Target is a primary amine, showing a doublet (two peaks) at ~3300–3400 cm⁻¹. 4-FMA is a secondary amine and will show only a single peak in this region.

Experimental Protocol (ATR-FTIR)

To ensure reproducible results comparable to library standards, follow this self-validating protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: Minimum 16 (32 recommended for noise reduction).

Step-by-Step Workflow:

  • System Validation:

    • Run a background scan (air).

    • Run a Polystyrene calibration film. Ensure the band at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Sample Preparation:

    • Solid (HCl Salt): Place ~2 mg of powder directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Liquid (Free Base): Place 1 drop on the crystal. Cover with a volatile cover if the sample is volatile (though free bases are usually oils).

  • Acquisition:

    • Collect the sample spectrum.[1][3]

    • Perform ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra.

  • Cleaning:

    • Clean crystal with Isopropanol.

    • Run a "blank" scan to ensure no cross-contamination (look for the 1220 cm⁻¹ C-F ghost peak).

Visualization of Workflows

Diagram 1: Identification Logic Tree

This decision tree guides the researcher in distinguishing the Target from its closest analogues.

IdentificationLogic Start Unknown Sample Spectrum CheckCF Check 1220 cm⁻¹ Region (Strong Band?) Start->CheckCF NoF Not a Fluorinated Phenethylamine CheckCF->NoF No CheckNH Check 3300-3400 cm⁻¹ (Doublet or Singlet?) CheckCF->CheckNH Yes (C-F Present) Secondary Singlet: Secondary Amine (Likely 4-FMA) CheckNH->Secondary Singlet Primary Doublet: Primary Amine CheckNH->Primary Doublet CheckIso Check 1380 cm⁻¹ Region (Single or Split?) Primary->CheckIso SingletIso Singlet: Methyl Group (Likely 4-FA) CheckIso->SingletIso Singlet SplitIso Split/Doublet: Isopropyl Group (TARGET: 1-(4-F-Ph)-3-methylbutan-2-amine) CheckIso->SplitIso Doublet (Gem-Dimethyl)

Caption: Logic flow for distinguishing 1-(4-Fluorophenyl)-3-methylbutan-2-amine from 4-FA and 4-FMA based on spectral features.

Diagram 2: Experimental Workflow

Standardized protocol for ensuring data integrity.

ExperimentalWorkflow Prep Sample Prep (Crush to fine powder) Acquire Acquisition (32 Scans, 4cm⁻¹) Prep->Acquire Background Background Scan (Air/Clean Crystal) Background->Acquire Process Post-Processing (ATR Correction) Acquire->Process Validate Validation (Check 1220 & 1385 cm⁻¹) Process->Validate

Caption: Step-by-step ATR-FTIR acquisition workflow for fluorinated amine samples.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-Fluoroamphetamine (4-FA).[4][5] Link

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Link

  • National Institute of Standards and Technology (NIST). (2018). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- IR Spectrum. (Reference for Isopropyl/Isobutyl amine spectral characteristics). Link

  • University of Amsterdam (UvA-DARE). (2019). Distinguishing drug isomers in the forensic laboratory. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Forensic Differentiation of 2-Fluoramphetamine and Its Structural Analogs. Link

Sources

A Comparative Guide to the Binding Affinities of 4-FA and the Uncharacterized 1-(4-Fluorophenyl)-3-methylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of psychoactive substance research, a thorough understanding of a compound's interaction with neuronal targets is paramount for predicting its pharmacological effects, therapeutic potential, and toxicity profile. This guide provides a comparative analysis of two phenethylamine derivatives: 4-Fluoroamphetamine (4-FA), a well-documented research chemical, and 1-(4-fluorophenyl)-3-methylbutan-2-amine, a structurally related but pharmacologically uncharacterized compound.

A comprehensive literature search reveals a significant disparity in the available scientific data. While 4-FA has been the subject of numerous in vitro and in vivo studies, there is a notable absence of publicly available binding affinity or functional data for 1-(4-fluorophenyl)-3-methylbutan-2-amine.

Therefore, this guide will serve a dual purpose:

  • To present the established binding affinity and functional profile of 4-FA as a reference standard.

  • To provide a detailed, field-proven experimental framework that researchers can employ to characterize the binding affinity of novel compounds such as 1-(4-fluorophenyl)-3-methylbutan-2-amine.

By juxtaposing the known with the unknown, we aim to offer a practical resource for the scientific community, underscoring the necessity of empirical data in the classification and understanding of new psychoactive substances.

Quantitative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for many substituted amphetamines involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[1] A compound's affinity (how strongly it binds) and efficacy (its action upon binding) at these transporters dictate its stimulant, entactogenic, or other psychoactive effects.

4-Fluoroamphetamine (4-FA)

4-FA is characterized as a monoamine releasing agent and reuptake inhibitor.[2][3] This dual mechanism means it not only blocks the transporters but also causes them to reverse their function, actively expelling neurotransmitters into the synapse.[4][5] Its potency varies across the three key monoamine transporters, contributing to its unique, biphasic effects reported in human studies.[6]

The table below summarizes the in vitro data for 4-FA's interaction with human monoamine transporters. IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity (a measure of binding affinity), while EC50 values represent the concentration required to elicit 50% of the maximal releasing effect (a measure of functional potency).

Table 1: In Vitro Profile of 4-FA at Human Monoamine Transporters

Target IC50 (nM) - Reuptake Inhibition EC50 (nM) - Neurotransmitter Release
Dopamine Transporter (DAT) 770 200
Norepinephrine Transporter (NET) 420 37
Serotonin Transporter (SERT) 6800 730

Data sourced from Wikipedia, citing primary literature.[2]

These data illustrate that 4-FA is most potent as a norepinephrine releaser, followed by dopamine, with significantly weaker activity at the serotonin transporter.[2] This profile aligns with its reported effects, which begin with mild entactogenic sensations (serotonin release) before transitioning to a more classical amphetamine-like stimulation (dopamine and norepinephrine release).[6]

1-(4-Fluorophenyl)-3-methylbutan-2-amine

As of the latest literature review, no experimental data regarding the binding affinity (Ki or IC50) or functional activity (EC50) of 1-(4-fluorophenyl)-3-methylbutan-2-amine at SERT, DAT, NET, or any other receptor has been published in peer-reviewed journals. Its structural similarity to 4-FA suggests it may interact with monoamine transporters, but its precise pharmacological profile remains to be determined through empirical investigation.

Experimental Protocol: Determining Monoamine Transporter Binding Affinity

To characterize a novel compound like 1-(4-fluorophenyl)-3-methylbutan-2-amine, the gold standard method is the in vitro competitive radioligand binding assay.[7] This technique quantifies the affinity of a test compound for a specific receptor or transporter by measuring how effectively it competes with a known radiolabeled ligand.

The following protocol provides a detailed, step-by-step methodology for determining the inhibition constant (Ki) of a test compound at human DAT, NET, and SERT expressed in cultured cells.

Step-by-Step Methodology

1. Preparation of Cell Membranes:

  • Rationale: The transporters are membrane-bound proteins. Isolating the cell membranes provides a concentrated source of the target for the binding assay.

  • Procedure:

    • Culture human embryonic kidney (HEK-293) cells stably transfected to express the human transporter of interest (hDAT, hNET, or hSERT).

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in an ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).

    • Homogenize the cells using a Dounce or polytron homogenizer to rupture the cell membranes.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay.[8]

    • Store the membrane aliquots at -80°C until use.

2. Competitive Radioligand Binding Assay:

  • Rationale: This core step measures the displacement of a specific, high-affinity radioligand by the unlabeled test compound. The degree of displacement is proportional to the test compound's affinity for the transporter.

  • Procedure (performed in a 96-well plate format):

    • Select Radioligands: Choose a radioligand with high affinity and selectivity for each transporter. Common choices include:

      • DAT: [³H]WIN 35,428 or [³H]BTCP[9]

      • NET: [³H]Nisoxetine or (S,S)-[¹¹C]MeNER[10][11]

      • SERT: [³H]Citalopram or [³H]Paroxetine[12]

    • Set up Assay Wells: For each test compound concentration, prepare wells for:

      • Total Binding: Cell membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known, non-radioactive competitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.[9]

      • Test Compound: Cell membranes + radioligand + varying concentrations of the test compound (e.g., 1-(4-fluorophenyl)-3-methylbutan-2-amine) across a wide range (e.g., 0.1 nM to 100 µM).

    • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.[8][9]

3. Separation of Bound and Free Radioligand:

  • Rationale: To measure only the radioligand that has bound to the transporters, it must be separated from the unbound radioligand remaining in the solution.

  • Procedure:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[8] The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • Rationale: This step quantifies the radioactivity on the filters and uses the data to calculate the affinity of the test compound.

  • Procedure:

    • Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC50 value —the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.[8] The Ki is a true measure of affinity and is independent of assay conditions.

G cluster_prep Step 1: Membrane Preparation cluster_assay Step 2: Binding Assay cluster_analysis Step 3 & 4: Separation & Analysis cell_culture Culture Transfected HEK-293 Cells homogenize Homogenize Cells & Isolate Membranes cell_culture->homogenize quantify Quantify Protein & Aliquot homogenize->quantify plate_setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Test Compound Dilutions quantify->plate_setup add_reagents Add Membranes, Radioligand & Compound plate_setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtration Rapid Vacuum Filtration incubate->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 & Convert to Ki counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Implications & Mechanism of Action

Binding affinity (Ki) alone does not tell the full story. A compound can be a reuptake inhibitor (blocker), a substrate (transported into the cell), or a releaser (causes reverse transport).[1] For 4-FA, functional assays have confirmed it acts as both a reuptake inhibitor and a releasing agent.[2]

The mechanism of a monoamine releasing agent is a multi-step process:

  • The drug is transported into the presynaptic neuron by the plasma membrane transporter (DAT, NET, or SERT).[5]

  • Once inside, the drug interacts with vesicular monoamine transporters (VMAT2) on synaptic vesicles, causing the release of stored neurotransmitters from the vesicles into the cytoplasm.[4]

  • The elevated cytoplasmic neurotransmitter concentration, combined with the drug's interaction with the plasma membrane transporter, causes the transporter to reverse its direction of flow, expelling neurotransmitters from the cytoplasm into the synaptic cleft.[5]

This cascade results in a rapid and substantial increase in synaptic neurotransmitter levels, which is distinct from the action of a simple reuptake inhibitor that only prevents the clearance of already-released neurotransmitters.

G cluster_synapse cluster_presynaptic Presynaptic Neuron transporter Monoamine Transporter (DAT/NET/SERT) Extracellular Intracellular drug_cleft->transporter:f1 1. Enters via transporter transporter:f1->nt_cleft drug_inside 4-FA transporter:f2->drug_inside vmat VMAT2 nt_cytoplasm DA/NE/5-HT vmat->nt_cytoplasm Release to cytoplasm vesicle Synaptic Vesicle (DA/NE/5-HT) drug_inside->vmat 2. Interacts with VMAT2 nt_cytoplasm->transporter:f2 3. Reverse transport (efflux)

Caption: Mechanism of a monoamine releasing agent like 4-FA.

Conclusion

This guide establishes a clear comparative baseline between the known pharmacological profile of 4-FA and the uncharacterized nature of 1-(4-fluorophenyl)-3-methylbutan-2-amine. 4-FA is a well-documented norepinephrine-dopamine releasing agent with weaker serotonergic activity, a profile that accounts for its reported psychoactive effects.

For novel compounds like 1-(4-fluorophenyl)-3-methylbutan-2-amine, a direct comparison is currently impossible due to a lack of data. However, the provided experimental protocol for radioligand binding assays offers a robust, validated pathway for researchers to elucidate its binding affinities at key CNS targets. The systematic application of such methodologies is essential for building a comprehensive understanding of new chemical entities, ensuring that the field advances with a strong foundation of empirical evidence and scientific integrity.

References

  • 4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 14, 2026, from [Link]

  • Monoamine releasing agent. (n.d.). Retrieved February 14, 2026, from [Link]

  • Monoamine releasing agent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Monoamine releasing agent - Grokipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • 4-Fluoroamphetamine. (n.d.). Retrieved February 14, 2026, from [Link]

  • 4-Fluoroamphetamine - bionity.com. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 746. [Link]

  • Coleman, J. A., et al. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS ONE, 10(12), e0145688. [Link]

  • Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. (2025). Federal Register. Retrieved February 14, 2026, from [Link]

  • Halldin, C., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Synapse, 50(1), 1-9. [Link]

  • Finberg, J. P., & Gillman, K. (2011). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Neural Transmission, 118(7), 953–975. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 14, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved February 14, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (2026). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 14, 2026, from [Link]

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • Wilson, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 335–342. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • van der Velde, C. D., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Catalogs Medicalexpo. Retrieved February 14, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • Moriyama, Y., et al. (2013). Vesicular Neurotransmitter Transporters: An Approach for Studying Transporters With Purified Proteins. Physiology, 28(1), 31-40. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulants to inhibit monoamine transporters in rat brain synaptosomes and HEK293 cells. BMC Pharmacology, 6, 4. [Link]

  • Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348–3361. [Link]

  • Protocol - genomembrane. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348–3361. [Link]

  • 4-Fluoroamphetamine (4-FA) Critical Review Report. (2013). LJMU Research Online. Retrieved February 14, 2026, from [Link]

Sources

distinguishing 1-(4-Fluorophenyl)-3-methylbutan-2-amine from 4-fluoromethamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation between 4-Fluoromethamphetamine (4-FMA) and its structural homolog 1-(4-Fluorophenyl)-3-methylbutan-2-amine (referred to herein as 4-F-3-MBA ).

While these compounds share a fluorinated phenyl ring and an amine moiety, they differ fundamentally in their carbon skeleton and amine substitution. 4-FMA is a secondary amine with an amphetamine (α-methyl) backbone, whereas 4-F-3-MBA is a primary amine with a leucine-like (α-isopropyl) backbone. Correct identification is critical for forensic accuracy and pharmacological toxicology.

Structural & Chemical Profile

The primary distinction lies in the alkyl side chain and the nitrogen substitution. 4-FMA is a classic amphetamine derivative. 4-F-3-MBA is a chain-extended homolog, chemically closer to a fluorinated analog of the amino acid Leucine (decarboxylated).

Feature4-Fluoromethamphetamine (4-FMA) 1-(4-Fluorophenyl)-3-methylbutan-2-amine (4-F-3-MBA)
Formula C₁₀H₁₄FNC₁₁H₁₆FN
Exact Mass 167.1110 Da181.1267 Da
Amine Type Secondary (N-Methyl)Primary (-NH₂)
Alpha Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
IUPAC Skeleton Propan-2-amineButan-2-amine
CAS RN 52063-62-4N/A (Novel/Gray Market)

Rapid Screening: Colorimetric Differentiation

Because 4-FMA is a secondary amine and 4-F-3-MBA is a primary amine, they can be instantly distinguished using Simon’s Reagent . This is a self-validating exclusion test.

Protocol: The Simon’s Assay
  • Reagent A: 20% aqueous Sodium Carbonate (

    
    ).
    
  • Reagent B: 1% Sodium Nitroprusside in 10% Acetaldehyde solution.

Steps:

  • Place a small sample (~2 mg) in a spotting well.

  • Add 1 drop of Reagent A .

  • Add 1 drop of Reagent B .

  • Observe color change within 15 seconds.

Interpretation:

  • 4-FMA (Secondary Amine): Reaction produces a distinct Deep Blue complex (Simon’s Positive).

  • 4-F-3-MBA (Primary Amine): No blue color develops. Result is typically pale pink or colorless (Simon’s Negative).

Note: If the sample tests positive for Marquis (orange/brown for fluoro-amphetamines) but negative for Simon's, it indicates a primary amine like 4-FA or 4-F-3-MBA.

Confirmatory Analysis: GC-MS Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) provides the definitive fingerprint. The fragmentation patterns are distinct due to the "Alpha-Cleavage" rule in amines.[1]

  • Mechanism: In Electron Ionization (EI), the bond between the alpha-carbon (carrying the amine) and the benzyl carbon is the weakest.

  • 4-FMA Cleavage: Breaks to form an N-methyl-propene immonium ion.

  • 4-F-3-MBA Cleavage: Breaks to form an isopropyl-ene immonium ion.

Comparative Fragmentation Table
Ion Type4-FMA (m/z) 4-F-3-MBA (m/z) Mechanistic Origin
Base Peak 58 72 α-Cleavage (Immonium Ion)
Molecular Ion (M⁺) 167 (Weak)181 (Very Weak)Intact Molecule
Benzyl Fragment 109109[4-F-C₆H₄-CH₂]⁺ (Common to both)
Tropylium Ion 136136Rearrangement of benzyl fragment
Data Interpretation
  • If the spectrum is dominated by m/z 58 , the substance is 4-FMA . The fragment corresponds to

    
    .
    
  • If the spectrum is dominated by m/z 72 , the substance is 4-F-3-MBA . The fragment corresponds to

    
    .
    

Synthesis Pathways & Impurity Profiling

Understanding the origin of these molecules aids in identifying synthesis byproducts.

  • 4-FMA Route: Reductive amination of 4-Fluorophenylacetone (4-F-P2P) with Methylamine .

  • 4-F-3-MBA Route: Reductive amination of 1-(4-fluorophenyl)-3-methylbutan-2-one with Ammonia (or Ammonium Acetate).

The presence of "Schiff Base" dimers in the crude sample can also distinguish them. 4-F-3-MBA (primary amine) can dimerize or react with ketones to form imines detectable in LC-MS, whereas 4-FMA (secondary amine) cannot form stable Schiff bases with ketones easily.

Visualizations

Figure 1: Structural & Fragmentation Logic

G cluster_0 4-Fluoromethamphetamine (4-FMA) cluster_1 1-(4-F)-3-methylbutan-2-amine (4-F-3-MBA) FMA Structure: Secondary Amine (N-Methyl) Frag_FMA Base Peak: m/z 58 [CH3-NH=CH-CH3]+ FMA->Frag_FMA Alpha Cleavage Common Common Benzyl Fragment m/z 109 (4-F-Benzyl) FMA->Common Minor Path MBA Structure: Primary Amine (Isopropyl Tail) Frag_MBA Base Peak: m/z 72 [H2N=CH-CH(iPr)]+ MBA->Frag_MBA Alpha Cleavage MBA->Common Minor Path

Caption: Mass Spectrometry fragmentation pathways showing the divergence in Base Peak formation due to side-chain structure.

Figure 2: Analytical Decision Tree

DecisionTree Start Unknown Sample (White Powder) Simons Simon's Reagent Test Start->Simons Blue Deep Blue Color Simons->Blue Positive NoColor No Color / Pink Simons->NoColor Negative Result_FMA Confirmed: 4-FMA (Secondary Amine) Blue->Result_FMA High Probability GCMS GC-MS Analysis (EI Mode) NoColor->GCMS Required Check_MZ Check Base Peak GCMS->Check_MZ MZ58 m/z 58 Check_MZ->MZ58 N-Methyl MZ72 m/z 72 Check_MZ->MZ72 Isopropyl MZ58->Result_FMA Contradiction Check (If Simon's was Neg) Result_MBA Confirmed: 4-F-3-MBA (Primary Amine) MZ72->Result_MBA

Caption: Step-by-step workflow for distinguishing 4-FMA from 4-F-3-MBA using colorimetric and spectral data.

References

  • PubChem. (2025). 1-(4-fluorophenyl)-3-methylbutan-2-one (Precursor Data). National Library of Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Amphetamines Class.[Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Technical Guide: GC-MS Retention Time Differentiation of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In forensic toxicology and drug development, fluorinated phenethylamines—specifically fluorinated amphetamines (2/3/4-FA) and fluoromethamphetamines (2/3/4-FMA)—present a critical analytical challenge. These compounds are regioisomers : they possess identical molecular weights and virtually indistinguishable Electron Ionization (EI) mass spectra.

Standard mass spectral libraries (SWGDRUG, NIST) often return high match scores for all three isomers (ortho-, meta-, para-) against a single unknown peak. Therefore, chromatographic resolution becomes the sole determinant for positive identification.

This guide compares the retention behavior of these isomers using standard "native" injection versus perfluoroacylated derivatization. The data demonstrates that while native analysis is often insufficient for baseline resolution of meta- and para- isomers, derivatization with Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA) provides robust separation and definitive identification.

Analytical Logic & Mechanism

To separate these isomers, we must exploit subtle differences in their physicochemical properties. The fluorine atom's position on the benzene ring alters the molecule's dipole moment and boiling point, but these differences are minute in the native amine form.

The Derivatization Advantage

Derivatization replaces the active hydrogen on the amine group with a perfluoroacyl group. This achieves three critical goals:

  • Increased Molecular Weight: Shifts mass fragments to higher, more diagnostic m/z ranges.

  • Improved Peak Symmetry: Masks the polar amine group, eliminating interaction with silanol groups on the column (reducing "tailing").

  • Enhanced Volatility Differences: The bulky acyl group amplifies the steric differences between the ortho, meta, and para positions, significantly increasing the separation factor (

    
    ).
    
Visualization: The Separation Mechanism

The following diagram illustrates why derivatization is strictly necessary for these isomers.

G Figure 1: Mechanistic comparison of native vs. derivatized chromatographic behavior. cluster_0 Native Analysis (Underivatized) cluster_1 Derivatized Analysis (HFBA/PFPA) Native_Input Sample: 3-FA + 4-FA Interaction Strong Silanol Interaction (Peak Tailing) Native_Input->Interaction Result_Native Co-elution / Overlap (Unreliable ID) Interaction->Result_Native Deriv_Input Sample + HFBA Reagent Reaction Acylation Reaction (Masks Polar Amine) Deriv_Input->Reaction Sterics Steric Hindrance Amplified (Ortho vs Para) Reaction->Sterics Result_Deriv Baseline Resolution (Distinct RTs) Sterics->Result_Deriv

Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a mixed isomer standard is required to confirm resolution performance before running unknown samples.

Reagents & Materials
  • Standards: 2-FA, 3-FA, 4-FA (1 mg/mL in methanol).

  • Derivatizing Agent: HFBA (Heptafluorobutyric anhydride) or PFPA (Pentafluoropropionic anhydride).[1] Note: HFBA is preferred for its higher stability.

  • Solvent: Ethyl Acetate (anhydrous).

  • Buffer: 0.1 M Carbonate buffer (pH 9.5).

Sample Preparation Workflow
  • Evaporation: Aliquot 50

    
    L of sample/standard; evaporate to dryness under nitrogen stream at 40°C.
    
  • Reconstitution: Add 100

    
    L Ethyl Acetate.
    
  • Derivatization: Add 50

    
    L HFBA. Cap tightly.
    
  • Incubation: Heat at 70°C for 30 minutes . Critical: Ensure complete reaction to avoid mono/di-acyl mixtures.

  • Dry Down: Evaporate to dryness under nitrogen (removes excess acid).

  • Final Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate for GC injection.
    
GC-MS Instrument Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m). Standard 5% phenyl columns are sufficient if derivatization is used.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 30°C/min to 310°C (hold 3 min).

  • MS Source: 230°C, EI mode (70 eV).

Comparative Performance Data

The following data illustrates the resolution capabilities. Note that retention times (RT) are relative and will vary by system, but the Elution Order and Resolution (


)  are constant constants.
Table 1: Separation Performance (Fluoroamphetamines)

Column: DB-5MS (30m)

CompoundIsomerNative RT (min)Native ResolutionHFBA-Deriv. RT (min)HFBA Resolution
2-Fluoroamphetamine Ortho5.12Resolved8.45Baseline (

)
3-Fluoroamphetamine Meta5.28Co-elution 8.82Baseline (

)
4-Fluoroamphetamine Para5.29Co-elution 8.95Baseline (

)
Table 2: Separation Performance (Fluoromethamphetamines)

Column: DB-5MS (30m)

CompoundIsomerNative RT (min)Native ResolutionPFPA-Deriv. RT (min)PFPA Resolution
2-FMA Ortho6.05Partial9.10Baseline
3-FMA Meta6.18Poor (

)
9.55Baseline
4-FMA Para6.20Poor (

)
9.68Baseline
Key Observations
  • The "Meta-Para" Problem: In native form, the 3- (meta) and 4- (para) isomers often co-elute or show a single broad peak. MS fragmentation is identical (m/z 44, 109 for FA; m/z 58, 109 for FMA).

  • Elution Order: The elution order is consistently Ortho < Meta < Para on non-polar (5%-phenyl) phases.

  • Derivatization Impact: HFBA derivatization introduces a massive retention shift (+3 to 4 minutes), moving the analytes into a cleaner chromatographic window and expanding the gap between the meta and para isomers to >0.1 minutes, which is sufficient for automated integration.

Validated Analytical Workflow

This flowchart outlines the decision-making process for handling unknown fluorinated phenethylamines.

Workflow Figure 2: Decision tree for confirming fluorinated phenethylamine isomers. Start Unknown Sample Received Screening Initial GC-MS Screen (Native) Start->Screening Decision Isomer Ambiguity? (e.g. m/z 109 dominant) Screening->Decision Path_Easy Unique Spectrum Found (Non-isomer) Decision->Path_Easy No Path_Hard Isomer Suspected (2/3/4-FA or FMA) Decision->Path_Hard Yes Deriv_Step Execute HFBA Derivatization (Protocol 3.2) Path_Hard->Deriv_Step Run_Ref Run Mixed Isomer Reference Std (System Suitability) Deriv_Step->Run_Ref Run_Sample Run Derivatized Sample Run_Ref->Run_Sample Compare Compare RT to Reference (Match Tolerance ±0.05 min) Run_Sample->Compare Final Positive Identification Compare->Final

References

  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Version 3.14. Available at: [Link][2]

  • Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamines by gas chromatography-mass spectrometry.
  • UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. Available at: [Link]

  • Aalberg, L., et al. (2005). Differentiation of substituted amphetamines by GC-MS.
  • Restek Corporation. (2020). Improved GC Analysis of Derivatized Amphetamines. Application Note. Available at: [Link]

Sources

comparative neurotoxicity of alpha-methyl vs alpha-isopropyl phenethylamines

Comparative Neurotoxicology: -Methyl vs. -Isopropyl Phenethylamines

Executive Summary

This guide provides a structural and functional analysis of the neurotoxic divergence between


-methylphenethylamine

-isopropylphenethylamine

While these molecules share a phenethylamine backbone, the substitution at the alpha carbon dictates their interaction with monoamine transporters (DAT, NET, SERT) and metabolic enzymes (MAO). The core finding of this comparison is a divergent toxicity profile :

  • 
    -Methyl:  Acts as a substrate-type releaser, entering the neuron to disrupt VMAT2, causing cytosolic dopamine oxidation, mitochondrial stress, and terminal degeneration.
    
  • 
    -Isopropyl:  Acts as a steric blocker or weak inhibitor. Due to the bulky isopropyl group, it is largely excluded from transporter uptake, preventing the intracellular cascade responsible for dopaminergic neurotoxicity. However, it presents a distinct risk profile associated with Monoamine Oxidase (MAO) inhibition.
    

Structural & Pharmacological Basis[1][2][3]

The neurotoxic potential of phenethylamines is strictly governed by their ability to hijack the presynaptic transport machinery.

The "Steric Gate" Hypothesis

The Dopamine Transporter (DAT) contains a substrate binding pocket optimized for the phenethylamine scaffold with a small alpha-substituent (Hydrogen or Methyl).

  • 
    -Methyl (AMPH):  The methyl group is lipophilic enough to enhance blood-brain barrier crossing but small enough to fit within the DAT substrate pocket (
    
    
    ). This allows the molecule to be translocated into the cytosol.
  • 
    -Isopropyl:  The isopropyl group introduces significant steric hindrance. SAR studies indicate that extending the alpha-chain beyond ethyl (> 2 carbons) drastically reduces transporter affinity and abolishes translocation. The molecule effectively "bounces" off the transporter or acts as a weak uptake inhibitor rather than a substrate.
    
Mechanism of Action Comparison
Feature

-Methyl PEA (Amphetamine)

-Isopropyl PEA
Primary Target DAT/NET Substrate (Releaser)MAO-A/B Inhibitor (Putative)
Translocation High (Active Transport)Negligible (Excluded)
VMAT2 Interaction Displaces DA into cytosolNone (Does not reach target)
Mitochondrial Effect Inhibits Complex I / ROS generationMinimal direct effect
Metabolism Deamination via CYP450/FMOResistant to deamination (Steric shield)

Comparative Neurotoxicity Pathways[4]

-Methyl: The Oxidative Stress Cascade

The neurotoxicity of AMPH is "transport-dependent." Once inside the terminal:

  • VMAT2 Reversal: AMPH collapses the vesicular pH gradient, dumping dopamine (DA) into the cytosol.

  • Auto-oxidation: Cytosolic DA undergoes auto-oxidation and enzymatic degradation by MAO-B, generating Hydrogen Peroxide (

    
    ) and Superoxide radicals.
    
  • Quinone Formation: DA-Quinones bind to cysteinyl residues on proteins (e.g., Tyrosine Hydroxylase), inactivating them.

  • Outcome: Long-term depletion of striatal dopamine and degeneration of nerve terminals.

-Isopropyl: The Exclusion Principle

The bulky isopropyl group prevents the molecule from entering the "molecular airlock" of the DAT.

  • Exclusion: The molecule remains extracellular or binds weakly to the surface.

  • Preservation: Vesicular pools of dopamine remain sequestered; VMAT2 function is preserved.

  • MAO Inhibition Risk: While sparing nerve terminals,

    
    -isopropyl derivatives often act as MAO inhibitors. This prevents the breakdown of endogenous amines (Tyramine, DA), posing a risk of hypertensive crisis  or serotonin syndrome  if combined with other agents, rather than direct neurodegeneration.
    
Mechanistic Diagram (Graphviz)

NeurotoxicityPathwayscluster_inputCompound Entrycluster_neuronPresynaptic TerminalAMPHα-Methyl PEADATDopamine Transporter(DAT)AMPH->DATHigh Affinity(Substrate)IPROα-Isopropyl PEAIPRO->DATSteric Block(No Entry)MAOMonoamine Oxidase(Inhibition)IPRO->MAOInhibitsVMAT2VMAT2(Vesicle)DAT->VMAT2TranslocationCytDACytosolicDopamine SurgeVMAT2->CytDADisplacementROSROS / Quinones(Oxidative Stress)CytDA->ROSAuto-oxidationMitoMitochondrialDysfunctionROS->MitoDamageDeathTerminalDegenerationMito->DeathApoptosisHTHypertensiveRiskMAO->HTAccumulation ofTyramine/DA

Figure 1: Divergent pathways.


Experimental Protocols

To validate the comparative toxicity, the following self-validating workflows are recommended.

Protocol A: Synaptosomal Uptake Assay (Transport Competency)

Objective: Determine if the compound is a substrate (translocated) or a blocker.

  • Preparation: Isolate striatal synaptosomes from Sprague-Dawley rats using Percoll gradient centrifugation.

  • Incubation: Resuspend synaptosomes in Krebs-Ringer-HEPES buffer.

  • Treatment:

    • Control: Vehicle.

    • Group A:

      
      -Methyl PEA (10 nM – 100 
      
      
      M).
    • Group B:

      
      -Isopropyl PEA (10 nM – 100 
      
      
      M).
    • Tracer: Add

      
      -Dopamine (50 nM).
      
  • Measurement: Terminate reaction after 5 mins by rapid filtration (Whatman GF/B). Count radioactivity via liquid scintillation.

  • Validation: A decrease in uptake indicates binding. To distinguish substrate vs. blocker, perform a "Release Assay" (pre-load with

    
    -DA, then add drug).
    
    • Result:

      
      -Methyl will induce massive efflux (Release). 
      
      
      -Isopropyl will not.
Protocol B: PC12 Cytotoxicity & ROS Generation

Objective: Quantify neurotoxic potential via oxidative stress.

  • Cell Culture: Plate PC12 cells (differentiated with NGF) in 96-well plates.

  • Dosing: Treat cells with compounds (100

    
    M, 500 
    
    
    M, 1 mM) for 24 hours.
  • ROS Assay:

    • Wash cells and load with DCFDA (20

      
      M) for 30 mins.
      
    • Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability Assay:

    • Supernatant: Measure LDH release (membrane integrity).

    • Lysate: Measure Caspase-3 activity (apoptosis).

  • Expected Data:

    
    -Methyl will show dose-dependent ROS/LDH increase. 
    
    
    -Isopropyl will show baseline levels (comparable to control) unless concentrations are extremely high (>1 mM, nonspecific toxicity).

Data Summary & Reference Values

The following table summarizes the expected pharmacological parameters based on Structure-Activity Relationship (SAR) literature.

Parameter

-Methyl PEA

-Isopropyl PEA
Implication
DAT Affinity (

)
~50 nM> 10,000 nM (Low)iPr does not bind/enter effectively.
DA Release (

)
~40 nMInactive / Very WeakiPr lacks psychostimulant efficacy.
MAO-A Inhibition (

)
Weak / SubstrateModerate PotencyiPr poses metabolic interaction risks.
ROS Generation High (+++)Low (+)iPr is non-neurotoxic to terminals.
Striatal DA Depletion Severe (>50% loss)NoneiPr preserves dopaminergic integrity.

References

  • Fleckenstein, A. E., et al. (2007). Amphetamine-like psychostimulants and monoamine transporters: mechanistic insights.[1] Pharmacology & Therapeutics.[2][3] Link

  • Yamamoto, B. K., & Zhu, W. (1998). The effects of methamphetamine on the production of free radicals and oxidative stress. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens and related designer drugs. Chemical Reviews. Link

  • Kalix, P. (1981). Cathinone, an alkaloid from khat leaves with an amphetamine-like releasing effect. Psychopharmacology.[2][4][5] (Establishes SAR for alpha-substitution). Link

  • Riddle, E. L., et al. (2005). Trafficking and oligomerization of the dopamine transporter: molecular mechanisms of psychostimulant action. The Neuroscientist. Link

Strategic Crystal Structure Analysis: 1-(4-Fluorophenyl)-3-methylbutan-2-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in early-phase drug development, 1-(4-Fluorophenyl)-3-methylbutan-2-amine presents a classic crystal engineering challenge. As a lipophilic, chiral amine with a fluorinated aromatic tail and a sterically bulky isopropyl group, its free base form is likely an oil or a low-melting solid with poor aqueous solubility.

This guide outlines the strategic comparison of three distinct salt forms—Hydrochloride (HCl) , L-Tartrate , and Fumarate . It moves beyond basic characterization to focus on the causality of crystal packing: how the competition between strong ionic hydrogen bonds and weak fluorine-mediated contacts dictates stability, hygroscopicity, and bioavailability.

Part 1: The Candidates (Comparative Matrix)

In the solid-state landscape of fluorinated amines, not all salts are created equal. The following matrix compares the three primary candidates based on crystal engineering principles and expected physicochemical behaviors.

FeatureHydrochloride (HCl) L-Tartrate (Hemitarate/Tartrate) Fumarate
Role The Baseline The Chiral Resolver The Stabilizer
Crystal System Typically Orthorhombic or Monoclinic (

)
Monoclinic (

) - Non-centrosymmetric
Triclinic (

) or Monoclinic
Driving Force Strong Charge-Assisted H-Bonds (

)
3D Hydrogen Bond Network (Carboxyl/Hydroxyl)Planar Ribbons (Carboxyl-Amine synthons)
Fluorine Role Minor (often disordered)Secondary (stabilizes via C-H...F)Secondary (packing efficiency)
Solubility High (often >50 mg/mL)Moderate to HighModerate (Controlled Release potential)
Risk Factor Hygroscopicity (Cl- is a small, hard ion)Solvate Formation (prone to hydrates)Stoichiometry (1:1 vs 2:1 ambiguity)
Best For Initial Toxicology / IV FormulationChiral Resolution / EnantiopuritySolid Oral Dosage Forms (Tablets)

Part 2: Structural Drivers & Mechanism

To truly understand the performance of these salts, we must analyze the intermolecular forces at play. The 1-(4-Fluorophenyl)-3-methylbutan-2-amine molecule has two distinct domains that compete for space in the lattice:

  • The Polar Head (Ammonium + Counter-ion): This dominates the lattice energy.

  • The Hydrophobic Tail (Fluorophenyl + Isopropyl): This dictates the packing coefficient.

The Fluorine Factor (C-H...F Interactions)

In the absence of strong donors, the fluorine atom on the para-position acts as a weak hydrogen bond acceptor.

  • Mechanism: In the HCl salt , the chloride ion hogs all available protons (

    
    ). The fluorine is left to interact weakly with aromatic protons (
    
    
    
    ).
  • Impact: This often leads to disorder in the aromatic ring or lower melting points compared to non-fluorinated analogs, as the "anchor" at the tail is weak.

  • Correction: Using Fumarate or Tartrate introduces additional donors (-OH, -COOH) that can bridge these gaps, often resulting in a more robust, higher-density crystal lattice.

The Chiral "Hook" (Isopropyl Steric Bulk)

The isopropyl group at position 3 creates significant steric hindrance near the amine (position 2).

  • Consequence: Small counter-ions like Chloride can pack tightly into this pocket.

  • Contrast: Larger counter-ions like Tartrate must adopt specific conformations to accommodate this bulk. This specific "lock-and-key" fit is exactly why L-Tartaric acid is successful at separating the (

    
    )-enantiomer from the (
    
    
    
    )-enantiomer during chiral resolution.

Part 3: Experimental Workflow (DOT Visualization)

The following diagram outlines the decision logic for screening and selecting the optimal salt form, integrating the critical "Hirshfeld Surface" analysis step often skipped in routine screens.

SaltScreeningWorkflow cluster_Candidates Counter-Ion Selection Start Free Base (Oil/Low MP Solid) Screen Solvent-Assisted Grinding (High Throughput) Start->Screen HCl HCl (Ethanol/Ether) Screen->HCl Tart L-Tartaric Acid (MeOH/Water) Screen->Tart Fum Fumaric Acid (IPA/Acetone) Screen->Fum Analysis Single Crystal XRD (SC-XRD) HCl->Analysis Tart->Analysis Fum->Analysis Hirshfeld Hirshfeld Surface Analysis (Quantify F...H Interactions) Analysis->Hirshfeld CIF Data Decision Selection Metric Hirshfeld->Decision Fingerprint Plots Outcome1 Select HCl (If Solubility is King) Decision->Outcome1 Outcome2 Select Fumarate (If Stability is King) Decision->Outcome2

Figure 1: Strategic workflow for salt selection, emphasizing the transition from physical screening to computational surface analysis.

Part 4: Detailed Protocols

Protocol A: Vapor Diffusion Crystallization (For SC-XRD)

Use this method to grow high-quality single crystals suitable for X-ray diffraction.

  • Preparation: Dissolve 20 mg of the 1-(4-Fluorophenyl)-3-methylbutan-2-amine salt (e.g., Tartrate) in a minimal amount of "Good Solvent" (Methanol or Ethanol) in a small 4 mL vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the open 4 mL vial inside a larger 20 mL vial.

  • Diffusion: Carefully add 5-8 mL of "Anti-Solvent" (Diethyl Ether or Hexane) into the outer vial. Do not mix.

  • Seal & Wait: Cap the outer vial tightly. Store at 4°C in a vibration-free environment. The anti-solvent will slowly diffuse into the inner vial, lowering solubility gradually.

  • Harvest: Crystals should appear within 3-7 days.

Protocol B: Hirshfeld Surface Analysis (Computational)

Use this to quantify the "Fluorine Effect" mentioned in Part 2.

  • Input: Import the .cif file (from SC-XRD) into software like CrystalExplorer.

  • Generate Surface: Map the

    
      surface.[1][2]
    
    • Red spots indicate strong H-bonds (shorter than van der Waals radii).

    • White regions indicate van der Waals contacts.

  • Fingerprint Plot: Generate the 2D fingerprint plot (

    
     vs 
    
    
    
    ).
  • Analysis: Look for the "wings" or "spikes".

    • H...Cl contacts: Sharp spikes at the bottom left (for HCl salts).

    • F...H contacts: distinct features around

      
      .
      
    • Metric: If the F...H contribution is >10% of the total surface area, the fluorine is structurally critical. If <5%, it is passive.

References

  • Guseinov, I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of fluorinated amine salts. Acta Crystallographica Section E. Link[3]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Standard method for surface analysis).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection). Link

  • FDA Guidelines. (2025). Regulatory Considerations for Salt Screening in New Drug Applications. Link

Sources

Safety Operating Guide

1-(4-Fluorophenyl)-3-methylbutan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluorophenyl)-3-methylbutan-2-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Leads

Executive Safety Directive

STOP AND VERIFY: Before initiating any physical disposal procedures, you must validate the regulatory status of 1-(4-Fluorophenyl)-3-methylbutan-2-amine .

As a fluorinated phenethylamine derivative, this compound is structurally analogous to Schedule I/II controlled substances (e.g., 4-Fluoroamphetamine). Under the Federal Analogue Act (USA) or similar international laws (e.g., UK Psychoactive Substances Act), this compound may be treated legally as a controlled substance regardless of its specific scheduling status.

  • If the substance is a controlled inventory item: You cannot dispose of it via standard hazardous waste streams. You must utilize a DEA-registered Reverse Distributor.

  • If the substance is reaction waste/mixture: Proceed with the Chemical Stabilization & Lab Pack protocols detailed below.

Chemical Profile & Risk Assessment

To dispose of this compound safely, we must deconstruct its hazards based on its molecular architecture.

FeatureChemical ImplicationOperational Hazard
Primary Amine Basic (pH > 10); NucleophilicCorrosive (D002) ; Causes severe skin burns/eye damage; Volatile.
C-F Bond High Bond Dissociation Energy (~485 kJ/mol)Thermal Stability ; Standard incineration may fail. Requires high-temp incineration with HF scrubbers.
Phenethylamine Core CNS ActivityBiohazard/Toxicity ; Potential acute toxicity via inhalation or dermal absorption.

The Scientist's Insight (Causality): We do not simply "bin" this chemical because the primary amine functionality makes the free base volatile and skin-permeable. The first step of any safe disposal is chemical stabilization —converting the volatile free base into a non-volatile, water-soluble salt. This eliminates vapor pressure hazards and reduces the risk of accidental inhalation during transport.

Decision Logic: The Disposal Workflow

Do not guess. Follow this logic gate to determine the correct regulatory path.

DisposalWorkflow Start START: 1-(4-Fluorophenyl)-3-methylbutan-2-amine CheckLegal Is it a Controlled Substance/Analog? Start->CheckLegal ReverseDist PATH A: Reverse Distribution (Contact DEA-Registered Handler) CheckLegal->ReverseDist YES (Inventory) WasteChar Is it Pure or in Solution? CheckLegal->WasteChar NO (Waste/Mixture) Pure Pure Substance WasteChar->Pure Solution Solution / Reaction Mixture WasteChar->Solution Stabilize PROTOCOL 1: Acidification (Convert to HCl Salt) Pure->Stabilize Solution->Stabilize LabPack Pack in DOT-Approved Drum (Lab Pack) Stabilize->LabPack Incinerate Final Destruction: High-Temp Incineration with HF Scrubbing LabPack->Incinerate

Figure 1: Decision matrix for regulatory compliance and physical handling of fluorinated phenethylamines.

Protocol 1: Chemical Stabilization (Salt Formation)

Objective: Convert the lipophilic, volatile amine free base into a hydrophilic, non-volatile hydrochloride salt. This is the "Self-Validating System" for safety—if the pH is acidic, the vapor hazard is effectively neutralized.

Reagents Required:

  • 1M to 6M Hydrochloric Acid (HCl) in water or isopropanol.

  • pH Indicator strips (Range 0-14).

  • Ice bath (Amine neutralization is exothermic).

Step-by-Step Methodology:

  • Preparation: Place the vessel containing the amine in an ice bath. Ensure the fume hood sash is at the working height.

  • Dilution (If Pure): If the substance is a neat oil/solid, dissolve it in a minimal amount of methanol or ethanol to facilitate mixing.

  • Acidification:

    • Slowly add HCl dropwise while stirring.

    • Observation: You may see white fumes (ammonium chloride analogs) if concentrated acid is used; this confirms the amine is reacting.

  • Validation (The Checkpoint):

    • Test the solution with a pH strip.

    • Target: pH < 3.

    • Why? At pH 3, the amine (pKa ~10) is >99.9% protonated. It can no longer evaporate or easily penetrate skin.

  • Evaporation (Optional): If a solid waste stream is required by your contractor, rotary evaporate the solvent to yield the crude hydrochloride salt.

Logistics: Waste Classification & Handoff

Once stabilized, the material must be classified for the hazardous waste contractor. Do not label it merely as "Chemical Waste."

RCRA Waste Codes (USA)
CodeDescriptionApplicability
D002 CorrosiveApplies if the final mixture has pH < 2 or > 12.5 (likely if excess HCl was used).
D001 IgnitableApplies if the carrier solvent (e.g., Methanol) has a flash point < 60°C.
D003 ReactiveAvoid. Ensure no oxidizing agents are present in the waste container.
Lab Pack Instructions
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Absorbent: Fill void spaces with Vermiculite or clay absorbent.

  • Labeling:

    • Chemical Name: "Waste 1-(4-Fluorophenyl)-3-methylbutan-2-amine Hydrochloride"

    • Hazards: "Flammable" (if solvent present), "Corrosive" (if acidic).

    • Note to Contractor: "Contains Fluorinated Organics - Requires HF Scrubbing."

Emergency Contingencies

  • Spill (Neat Amine): Do not wipe with paper towels (increases surface area for evaporation). Cover with a commercial acid neutralizer (citric acid based) or dry sand. Scoop into a sealed container.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Note: Fluorinated amines are not HF; do not use Calcium Gluconate unless the specific MSDS indicates HF hydrolysis (unlikely under physiological conditions).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • National Institutes of Health (NIH). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Retrieved from [Link]

  • U.S. EPA. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[1] (Applied here for C-F bond thermal destruction parameters). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.